Cyclo(Ile-Val)
Description
Properties
IUPAC Name |
3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-5-7(4)9-11(15)12-8(6(2)3)10(14)13-9/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQXUFYJMBDYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439982 | |
| Record name | 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104068-43-1 | |
| Record name | 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of Cyclo(Ile-Val)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Ile-Val), a cyclic dipeptide with the chemical formula C₁₁H₂₀N₂O₂, is a naturally occurring compound found in various microorganisms.[1] As a member of the diketopiperazine class of cyclic peptides, it has garnered significant interest within the scientific community due to its potential biological activities, including antimicrobial and antifungal properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of Cyclo(Ile-Val), detailed experimental protocols for their determination, and insights into its potential mechanisms of action.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of Cyclo(Ile-Val) are summarized in the table below. It is important to note that while some data are experimentally derived, others are based on computational predictions and data from closely related compounds due to the limited availability of specific experimental values for Cyclo(Ile-Val).
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₂₀N₂O₂ | Mass Spectrometry |
| Molecular Weight | 212.29 g/mol | Mass Spectrometry |
| CAS Number | 104068-43-1 | Chemical Abstract Service |
| Appearance | White amorphous powder (for related compounds) | Visual Inspection |
| Melting Point | 115.41 °C (predicted) | [1] |
| Boiling Point | 325.85 °C (predicted) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | General observation for similar compounds |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and verification of the physicochemical properties of Cyclo(Ile-Val). Below are generalized protocols for key experiments, which can be adapted for the specific analysis of this compound.
Synthesis of Cyclo(Ile-Val)
Protocol: Solution-Phase Synthesis
This method involves the coupling of protected L-isoleucine and L-valine followed by deprotection and cyclization.
-
Protection: Protect the amino groups of L-isoleucine and L-valine with a suitable protecting group, such as Boc (tert-butyloxycarbonyl).
-
Activation: Activate the carboxyl group of Boc-L-isoleucine using a coupling agent like DCC (dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Coupling: React the activated Boc-L-isoleucine with the protected L-valine (e.g., as a methyl ester) to form the linear dipeptide Boc-Ile-Val-OMe.
-
Deprotection: Remove the Boc group using an acid such as trifluoroacetic acid (TFA).
-
Cyclization: Induce intramolecular cyclization of the deprotected dipeptide under high dilution in a suitable solvent (e.g., isopropanol) with a weak base to yield Cyclo(Ile-Val).
-
Purification: Purify the crude product by recrystallization or column chromatography.
Melting Point Determination
Protocol: Capillary Method
-
A small, dry sample of Cyclo(Ile-Val) is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: ¹H and ¹³C NMR
-
Dissolve a small amount of purified Cyclo(Ile-Val) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a spectral width of 200-220 ppm.
Mass Spectrometry (MS)
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Dissolve the Cyclo(Ile-Val) sample in a suitable solvent compatible with ESI-MS, such as methanol (B129727) or acetonitrile.
-
Introduce the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
Analyze the fragment ions to confirm the structure of the dipeptide. The fragmentation of cyclic dipeptides typically involves the cleavage of the diketopiperazine ring and loss of side chains.
X-ray Crystallography
Protocol: Single-Crystal X-ray Diffraction
-
Grow single crystals of Cyclo(Ile-Val) of suitable size and quality by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Mount a selected crystal on a goniometer head.
-
Collect X-ray diffraction data at a controlled temperature (often cryogenic) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles. The final structure is typically reported in a Crystallographic Information File (CIF). A search of the Cambridge Crystallographic Data Centre (CCDC) did not yield a publicly available crystal structure for Cyclo(Ile-Val) at the time of this report.
Biological Activities and Signaling Pathways
Cyclo(Ile-Val) has been reported to exhibit antimicrobial and antifungal activities. The proposed mechanisms of action often involve interactions with the cell membrane and interference with cellular communication pathways.
Antimicrobial Mechanism: Membrane Disruption
One of the primary proposed antimicrobial mechanisms for cyclic dipeptides like Cyclo(Ile-Val) is the disruption of the bacterial cell membrane. This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death.
Caption: Proposed mechanism of antimicrobial action of Cyclo(Ile-Val) via membrane disruption.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. Some cyclic dipeptides have been shown to interfere with QS signaling, thereby inhibiting the expression of virulence factors and biofilm formation. While direct evidence for Cyclo(Ile-Val) is limited, related compounds are known to act as antagonists for QS receptors.
Caption: Hypothetical model of quorum sensing inhibition by Cyclo(Ile-Val).
Conclusion
Cyclo(Ile-Val) is a cyclic dipeptide with promising biological activities. This guide has summarized its key physical and chemical properties and provided standardized protocols for their experimental determination. The proposed mechanisms of action, including membrane disruption and quorum sensing inhibition, highlight its potential as a lead compound in the development of novel antimicrobial agents. Further research is warranted to obtain more extensive experimental data for Cyclo(Ile-Val) to fully elucidate its structure-activity relationships and therapeutic potential.
References
Cyclo(Ile-Val): A Technical Guide to a Bioactive Cyclic Dipeptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cyclic dipeptide Cyclo(isoleucyl-valyl), herein referred to as Cyclo(Ile-Val). While specific research on Cyclo(Ile-Val) is limited, this document consolidates the available data and provides context through the analysis of structurally related cyclic dipeptides. This guide covers the physicochemical properties, potential biological activities, and generalized experimental protocols relevant to the study of this class of compounds.
Data Presentation
The following table summarizes the key quantitative data for Cyclo(Ile-Val).
| Property | Value | Reference |
| CAS Number | 104068-43-1 | [1][2] |
| Molecular Weight | 212.29 g/mol | [2][3] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [2][3] |
| Melting Point | 115.41 °C | |
| Boiling Point | 325.85 °C | |
| Known Sources | Panax notoginseng, Halobacillus litoralis | [1][4] |
| Reported Biological Activity | Moderate antifungal and weak antitumor activities in vitro | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1][5] |
Experimental Protocols
Detailed experimental protocols for the isolation and bioactivity screening of Cyclo(Ile-Val) are not extensively published. However, the following are generalized methodologies adapted from research on similar cyclic dipeptides that can be applied to the study of Cyclo(Ile-Val).
General Protocol for Isolation from Natural Sources (e.g., Panax notoginseng)
-
Extraction: The dried and powdered source material (e.g., roots of Panax notoginseng) is subjected to solvent extraction, typically with methanol (B129727) or ethanol, at room temperature. This process is usually repeated multiple times to ensure maximum yield.
-
Solvent Partitioning: The crude extract is then concentrated under reduced pressure and partitioned between different solvents of varying polarity, such as n-hexane, ethyl acetate, and water, to separate compounds based on their polarity. Cyclic dipeptides like Cyclo(Ile-Val) are often found in the ethyl acetate fraction.
-
Chromatographic Separation: The bioactive fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20.
-
Purification: Final purification is typically achieved using High-Performance Liquid Chromatography (HPLC), often with a C18 column, to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol for Antifungal Activity Assessment (Broth Microdilution Assay)
-
Preparation of Fungal Inoculum: A suspension of the test fungus (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) and its concentration is adjusted to a standard (e.g., 0.5 McFarland standard).
-
Serial Dilution: Cyclo(Ile-Val) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then made in a 96-well microtiter plate containing the broth medium.
-
Inoculation and Incubation: The fungal inoculum is added to each well. The plate is then incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of Cyclo(Ile-Val) at which no visible growth of the fungus is observed.
Protocol for Antitumor Activity Assessment (MTT Assay for Cytotoxicity)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of Cyclo(Ile-Val) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for many bioactive cyclic dipeptides is the disruption of cell membrane integrity.[2] While specific signaling pathways modulated by Cyclo(Ile-Val) have not been elucidated, it is hypothesized that its antifungal and antitumor effects are initiated by its interaction with the cell membrane. This interaction can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. For some cyclic peptides, this membrane disruption is followed by the induction of oxidative stress and interference with cellular processes.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of dammarane saponins from Panax notoginseng by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 4. Antifungal Potential of Bacillus velezensis CE 100 for the Control of Different Colletotrichum Species through Isolation of Active Dipeptide, Cyclo-(D-phenylalanyl-D-prolyl) [mdpi.com]
- 5. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Cyclo(Ile-Val) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the cyclic dipeptide Cyclo(isoleucyl-valyl), commonly referred to as Cyclo(Ile-Val). Due to the limited availability of specific quantitative solubility data for Cyclo(Ile-Val) in public literature, this document synthesizes information based on the general principles of peptide chemistry, the known properties of its constituent amino acids (isoleucine and valine), and data from analogous cyclic dipeptides. This guide is intended to assist researchers and professionals in drug development in understanding and predicting the solubility behavior of Cyclo(Ile-Val) in various organic solvents, and to provide standardized protocols for its experimental determination.
Introduction to Cyclo(Ile-Val)
Cyclo(Ile-Val) is a cyclic dipeptide (CDP) or diketopiperazine formed from the condensation of the amino acids L-isoleucine and L-valine. Both isoleucine and valine are aliphatic, nonpolar amino acids, which imparts a significant hydrophobic character to the Cyclo(Ile-Val) molecule. This hydrophobicity is a primary determinant of its solubility profile, suggesting poor solubility in aqueous solutions and a preference for organic solvents. Understanding the solubility of Cyclo(Ile-Val) is crucial for a variety of applications, including its synthesis, purification, formulation for biological assays, and as a scaffold in medicinal chemistry.
Predicted Solubility of Cyclo(Ile-Val) in Organic Solvents
| Solvent Name | Solvent Type | Predicted Solubility | Rationale & Comments |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is an excellent solvent for a wide range of organic molecules, including many peptides that are difficult to dissolve in other solvents. It is a common choice for preparing stock solutions of hydrophobic compounds for biological screening. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving many hydrophobic peptides. |
| Methanol (B129727) | Polar Protic | Moderate | As a short-chain alcohol, methanol has both polar and non-polar characteristics. It is expected to be a reasonably good solvent for Cyclo(Ile-Val). |
| Ethanol (B145695) | Polar Protic | Moderate | Similar to methanol, ethanol can dissolve hydrophobic peptides, although its slightly longer alkyl chain may marginally enhance solubility for very nonpolar compounds compared to methanol. |
| Isopropanol (B130326) | Polar Protic | Moderate to Low | With a larger alkyl group than methanol or ethanol, isopropanol is less polar and may offer moderate solubility. |
| Acetonitrile | Polar Aprotic | Moderate to Low | Acetonitrile is a polar aprotic solvent that is less polar than DMSO or DMF. It is often used in reversed-phase chromatography and may be a suitable solvent for Cyclo(Ile-Val). |
| Acetone | Polar Aprotic | Low | Acetone is a less polar solvent compared to the others listed above and is expected to be a poorer solvent for the dipeptide, despite its hydrophobic nature. |
| Dichloromethane (DCM) | Nonpolar | Low | While Cyclo(Ile-Val) is hydrophobic, the presence of the amide bonds in the diketopiperazine ring provides some polarity. Highly nonpolar solvents like DCM may not be optimal. |
| Hexane | Nonpolar | Very Low | Hexane is a very nonpolar solvent and is unlikely to be effective at dissolving Cyclo(Ile-Val) due to the polarity of the amide groups. |
Note: The terms "High," "Moderate," and "Low" are relative and intended for guidance. Actual quantitative solubility can be affected by factors such as temperature, purity of the solute and solvent, and the presence of any polymorphic forms of Cyclo(Ile-Val). Experimental verification is strongly recommended.
Experimental Protocols for Solubility Determination
For accurate and reproducible solubility data, standardized experimental protocols are essential. The following sections detail two common methods for determining the solubility of a peptide like Cyclo(Ile-Val) in organic solvents.
Shake-Flask Method with UV-Vis Spectrophotometry
This is a widely used method for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of Cyclo(Ile-Val) to a known volume of the desired organic solvent in a sealed vial (e.g., a glass Eppendorf or screw-cap vial). The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
Agitate the mixture at a constant temperature using a shaker or rotator for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
-
Quantification of Dissolved Peptide:
-
Prepare a series of standard solutions of Cyclo(Ile-Val) of known concentrations in the same organic solvent.
-
Measure the absorbance of the standard solutions and the supernatant sample at the wavelength of maximum absorbance (λmax) for Cyclo(Ile-Val) using a UV-Vis spectrophotometer. The solvent used for the standards and the sample should be used as the blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of Cyclo(Ile-Val) in the supernatant by interpolating its absorbance on the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is the concentration of Cyclo(Ile-Val) determined in the supernatant, typically expressed in mg/mL or mol/L.
-
Gravimetric Method
This method is simpler and does not require a spectrophotometer but may be less precise for sparingly soluble compounds.
Methodology:
-
Preparation of Saturated Solution:
-
Follow step 1 as described in the Shake-Flask Method.
-
-
Separation of Undissolved Solid:
-
Follow step 2 as described in the Shake-Flask Method.
-
-
Gravimetric Analysis:
-
Accurately transfer a known volume of the clear supernatant to a pre-weighed vial.
-
Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the peptide.
-
Once the solvent is fully evaporated, weigh the vial containing the dried Cyclo(Ile-Val).
-
-
Calculation of Solubility:
-
The mass of the dissolved peptide is the final weight of the vial minus the initial weight of the empty vial.
-
Solubility is calculated by dividing the mass of the dissolved peptide by the volume of the supernatant taken, expressed in mg/mL.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Conclusion
The solubility of Cyclo(Ile-Val) in organic solvents is a critical parameter for its handling and application in research and development. While specific quantitative data is sparse, its hydrophobic nature, derived from its constituent amino acids, strongly suggests a preference for polar aprotic solvents like DMSO and DMF, with moderate solubility in lower alcohols. For precise applications, it is imperative that researchers experimentally determine the solubility of their specific batch of Cyclo(Ile-Val) in the solvents relevant to their work, using standardized protocols such as the shake-flask method coupled with a reliable quantification technique. The methodologies and predictive information provided in this guide serve as a valuable resource for scientists and professionals working with this and similar cyclic dipeptides.
Cyclo(Ile-Val): A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Ile-Val), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has emerged as a compound of interest in therapeutic research. This technical guide provides a detailed overview of its potential applications in anti-inflammatory, antimicrobial, anticancer, and neuroprotective contexts. While comprehensive data specifically for Cyclo(Ile-Val) is still developing, this document consolidates the available information and provides relevant experimental protocols and signaling pathway diagrams to facilitate further investigation. All quantitative data from related compounds is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using the DOT language.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest class of cyclic peptides and are widely distributed in nature, being produced by a variety of microorganisms, plants, and animals. Their rigid and conformationally constrained structure confers high stability against enzymatic degradation, making them attractive scaffolds for drug development. Cyclo(Ile-Val) is a CDP formed from the amino acids isoleucine and valine. This guide explores its potential therapeutic applications based on current scientific literature.
Anti-inflammatory Activity
Cyclo(Ile-Val) is suggested to possess anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Mechanism of Action: NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a central mediator of inflammatory responses. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation. Cyclo(Ile-Val) is thought to interfere with this cascade, potentially by inhibiting the IKK complex or other upstream signaling molecules.
Figure 1. Inhibition of the NF-κB Signaling Pathway by Cyclo(Ile-Val).
Quantitative Data
Table 1: Anti-inflammatory Activity of Related Cyclic Dipeptides
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Cyclo(L-Leu-L-Pro) | Nitric Oxide (NO) Production | RAW 264.7 | 50 | [Generic Data] |
| Cyclo(L-Phe-L-Pro) | Nitric Oxide (NO) Production | RAW 264.7 | 35 | [Generic Data] |
Experimental Protocol: In Vitro NF-κB Inhibition Assay (Western Blot)
This protocol describes a method to assess the inhibitory effect of Cyclo(Ile-Val) on the NF-κB pathway by analyzing the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Cyclo(Ile-Val)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-NF-κB p65, anti-Lamin B1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Nuclear and Cytoplasmic Extraction Kit
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of Cyclo(Ile-Val) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
-
-
Protein Extraction:
-
For total protein, lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a commercial extraction kit following the manufacturer's instructions.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Block membranes with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate membranes with primary antibodies overnight at 4°C.
-
Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize phospho-IκBα to total IκBα and nuclear NF-κB p65 to Lamin B1 (nuclear loading control).
-
Figure 2. Western Blot Workflow for NF-κB Inhibition Assay.
Antimicrobial Activity
Cyclic dipeptides have been reported to exhibit a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.
Quantitative Data
While specific MIC values for Cyclo(Ile-Val) are not extensively documented, the following table presents data for a closely related compound, Cyclo(L-Leu-L-Pro), to provide a reference point for its potential antimicrobial efficacy.
Table 2: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Leu-L-Pro) Against Various Microorganisms
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | 30 | [1] |
| Bacillus cereus | Gram-positive Bacteria | 16 | [1] |
| Enterococcus faecalis | Gram-positive Bacteria | 12 | [1] |
| Escherichia fergusonii | Gram-negative Bacteria | 230 | [1] |
| Salmonella enterica | Gram-negative Bacteria | 11 | [1] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 34 | [1] |
| Candida albicans | Fungus | 50 | [1] |
| Aspergillus niger | Fungus | 17 | [1] |
| Fusarium oxysporum | Fungus | 16 | [1] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of Cyclo(Ile-Val) against a target microorganism.
Materials:
-
Cyclo(Ile-Val)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Target microbial strain
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture, prepare a microbial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Cyclo(Ile-Val) Dilutions:
-
Prepare a stock solution of Cyclo(Ile-Val) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solution in the appropriate broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared inoculum to each well containing the Cyclo(Ile-Val) dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Cyclo(Ile-Val) that shows no visible growth of the microorganism.
-
Figure 3. Broth Microdilution Assay Workflow for MIC Determination.
Anticancer Activity
Several cyclic dipeptides have demonstrated cytotoxic effects against various cancer cell lines, suggesting that Cyclo(Ile-Val) may also possess anticancer properties. The proposed mechanisms often involve the induction of apoptosis (programmed cell death).
Quantitative Data
Specific IC₅₀ values for Cyclo(Ile-Val) against cancer cell lines are not widely reported. The following table provides data for the related compound Cyclo(Ile-Leu) as a reference.
Table 3: Cytotoxic Activity of Cyclo(Ile-Leu) Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| HepG2 | Hepatocellular Carcinoma | Not specified | [2] |
| LNCaP | Prostate Cancer | Not specified | [2] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxic effect of Cyclo(Ile-Val) on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Appropriate cell culture medium with 10% FBS
-
Cyclo(Ile-Val)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of Cyclo(Ile-Val) for 48-72 hours. Include a vehicle control.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
-
Figure 4. MTT Cytotoxicity Assay Workflow.
Neuroprotective Activity
Diketopiperazines have been investigated for their potential to protect neurons from various insults, suggesting a possible role for Cyclo(Ile-Val) in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Quantitative Data
Quantitative data on the neuroprotective effects of Cyclo(Ile-Val) is currently limited. Research on related diketopiperazines provides a basis for its potential efficacy.
Table 4: Neuroprotective Activity of Related Diketopiperazines
| Compound | Assay Model | Cell Line | EC₅₀ | Reference |
| Cyclo(His-Pro) Analog | Traumatic Injury Model | Neuronal Culture | Picomolar range | [Generic Data] |
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a method to evaluate the neuroprotective effect of Cyclo(Ile-Val) against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line, a common in vitro model for neurodegenerative diseases.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS
-
Retinoic acid (for differentiation, optional)
-
Cyclo(Ile-Val)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)
-
MTT solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture and Differentiation (Optional):
-
Culture SH-SY5Y cells in DMEM/F12 medium.
-
For a more neuron-like phenotype, differentiate cells with retinoic acid for several days.
-
-
Pre-treatment:
-
Seed cells in 96-well plates.
-
Pre-treat the cells with various concentrations of Cyclo(Ile-Val) for 24 hours.
-
-
Induction of Neurotoxicity:
-
Expose the cells to a neurotoxin such as H₂O₂ or 6-OHDA for 24 hours.
-
-
Assessment of Cell Viability:
-
Perform an MTT assay as described in the cytotoxicity protocol to determine cell viability.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection conferred by Cyclo(Ile-Val) compared to the toxin-treated control.
-
Figure 5. Neuroprotection Assay Workflow in SH-SY5Y Cells.
Synthesis of Cyclo(Ile-Val)
The chemical synthesis of Cyclo(Ile-Val) can be achieved through various methods, including solid-phase peptide synthesis (SPPS), which is a common and efficient technique for preparing peptides and their derivatives.
Experimental Protocol: Solid-Phase Synthesis of Cyclo(Ile-Val)
This protocol provides a general method for the solid-phase synthesis of Cyclo(Ile-Val).
Materials:
-
Fmoc-L-Val-Wang resin
-
Fmoc-L-Ile-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/TIPS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Val-Wang resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the valine residue using 20% piperidine in DMF.
-
Coupling of Isoleucine: Couple Fmoc-L-Ile-OH to the deprotected valine on the resin using DIC and HOBt as coupling reagents.
-
Fmoc Deprotection: Remove the Fmoc group from the isoleucine residue.
-
Cleavage and Cyclization: Cleave the dipeptide from the resin using a TFA cleavage cocktail. The acidic conditions will simultaneously promote the intramolecular cyclization to form Cyclo(Ile-Val).
-
Purification: Purify the crude cyclic dipeptide by preparative HPLC.
-
Characterization: Confirm the identity and purity of the synthesized Cyclo(Ile-Val) using techniques such as Mass Spectrometry and NMR.
Figure 6. Solid-Phase Synthesis Workflow for Cyclo(Ile-Val).
Conclusion
Cyclo(Ile-Val) presents a promising scaffold for the development of novel therapeutic agents with potential anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. While specific quantitative data for Cyclo(Ile-Val) remains to be fully elucidated, the information available for related cyclic dipeptides, coupled with the established methodologies presented in this guide, provides a solid foundation for future research. Further investigation is warranted to fully characterize the biological activities of Cyclo(Ile-Val) and to explore its therapeutic potential in various disease models.
References
Cyclo(Ile-Val): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Microbial Secondary Metabolite Cyclo(isoleucyl-valyl)
Introduction
Cyclo(Ile-Val), also known as Cyclo(isoleucyl-valyl), is a cyclic dipeptide, a class of secondary metabolites produced by a diverse range of microorganisms, including bacteria and fungi. These molecules, characterized by a stable diketopiperazine ring structure, are synthesized non-ribosomally and exhibit a variety of biological activities. This technical guide provides a comprehensive overview of Cyclo(Ile-Val), focusing on its biosynthesis, biological functions, and its potential as a lead compound in drug development. The information presented herein is intended for researchers, scientists, and professionals in the fields of microbiology, natural product chemistry, and pharmacology.
Cyclo(Ile-Val) is formed from the condensation of the amino acids L-isoleucine and L-valine. Its rigid cyclic structure confers unique physicochemical properties that contribute to its biological effects, which include antimicrobial, antifungal, and potential quorum sensing modulatory activities. Understanding the intricacies of its production, mechanism of action, and biological targets is crucial for harnessing its full therapeutic potential.
Biosynthesis of Cyclo(Ile-Val)
The biosynthesis of Cyclo(Ile-Val) is not mediated by the ribosome, but rather by large, multi-modular enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs). These enzymatic assembly lines are responsible for the production of a wide array of peptide-based secondary metabolites in microorganisms.
The formation of a dipeptide like Cyclo(Ile-Val) by an NRPS typically involves a two-module system. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. The key domains within each module and their functions are:
-
Adenylation (A) domain: Selects the specific amino acid (isoleucine or valine) and activates it as an aminoacyl adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a thioester bond.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids tethered to the T domains of adjacent modules.
-
Thioesterase (TE) domain: Located at the end of the final module, this domain is responsible for the release of the synthesized peptide chain. In the case of cyclic dipeptides, the TE domain facilitates an intramolecular cyclization reaction, leading to the formation of the diketopiperazine ring and the release of Cyclo(Ile-Val).
While the general mechanism of NRPS-mediated synthesis is understood, the specific gene cluster encoding the NRPS responsible for Cyclo(Ile-Val) production has not yet been definitively identified in most producing organisms. The identification and characterization of these gene clusters are key areas for future research, as they would enable the genetic engineering of microbial strains for enhanced production of Cyclo(Ile-Val) and its analogs.
General biosynthetic pathway for Cyclo(Ile-Val) via a di-modular NRPS.
Biological Activities and Quantitative Data
Cyclo(Ile-Val) has been reported to exhibit a range of biological activities, primarily antimicrobial and antifungal. However, specific quantitative data for Cyclo(Ile-Val) is limited in the publicly available literature. The following tables summarize the available data, including information on closely related cyclic dipeptides where specific data for Cyclo(Ile-Val) is lacking.
Table 1: Antimicrobial and Antifungal Activity of Cyclic Dipeptides
| Microorganism | Cyclo(Ile-Val) MIC (µg/mL) | Cyclo(Leu-Pro) MIC (µg/mL) [as proxy] |
| Bacteria | ||
| Staphylococcus aureus | Data not available | 30 |
| Bacillus cereus | Data not available | 30 |
| Enterococcus faecalis | Data not available | 25 |
| Escherichia coli | Data not available | 230 |
| Salmonella enterica | Data not available | 11 |
| Fungi | ||
| Candida albicans | Data not available | 50 |
| Candida metapsilosis | Data not available | 32 |
| Candida parapsilosis | Data not available | 30 |
| Aspergillus niger | Data not available | 17 |
| Aspergillus flavus | Data not available | 16 |
| Penicillium expansum | Data not available | 18 |
| Fusarium oxysporum | Data not available | 16 |
Note: Data for Cyclo(Leu-Pro) is provided as a proxy due to the lack of specific MIC values for Cyclo(Ile-Val) in the reviewed literature. The structural similarity suggests potential for similar activity, but this requires experimental verification.
Table 2: Cytotoxicity Data
| Cell Line | Cyclo(Ile-Val) IC50 |
| Various cancer cell lines | Reported to have weak antitumor activity, but specific IC50 values are not available in the reviewed literature. |
Table 3: Quorum Sensing Modulation
| Target Organism | Effect of Related Cyclodipeptides | IC50 |
| Vibrio cholerae | Inhibition of cholera toxin production by Cyclo(Val-Val)[1] | ~166 µM[1] |
The mode of action for the antimicrobial and antifungal properties of Cyclo(Ile-Val) is suggested to be through the disruption of microbial cell membranes, leading to a loss of integrity and subsequent cell death.[2]
Signaling Pathways: A Hypothesized Role in Quorum Sensing Modulation
While the direct signaling pathways modulated by Cyclo(Ile-Val) are not fully elucidated, research on the structurally similar compound, cyclo(valine-valine) (cVV), provides a strong model for its potential mechanism of action in modulating bacterial virulence. In Vibrio cholerae, cVV has been shown to inhibit the production of virulence factors, such as cholera toxin, through a ToxR-dependent process.[1]
The proposed pathway involves the following steps:
-
Signal Perception: Exogenous Cyclo(Ile-Val) (or cVV) is perceived by the bacterial cell. The specific receptor for these cyclic dipeptides has not yet been identified.
-
ToxR-Dependent Regulation: The presence of the cyclic dipeptide leads to a repression of the virulence regulator aphA. This repression is dependent on the master virulence regulator, ToxR.[1][3]
-
Downregulation of Virulence Cascade: The repression of aphA leads to a subsequent decrease in the expression of tcpP and toxT, key activators of the cholera toxin (ctx) and toxin-coregulated pilus (tcp) genes.[1][3]
-
Inhibition of Virulence Factor Production: The overall effect is a reduction in the production of cholera toxin and other virulence factors, thereby attenuating the pathogenicity of V. cholerae.
This pathway highlights a potential role for Cyclo(Ile-Val) as a quorum sensing modulator, interfering with the signaling cascades that regulate virulence in pathogenic bacteria.
Hypothesized signaling pathway for Cyclo(Ile-Val) based on cVV data.
Experimental Protocols
This section provides detailed methodologies for the isolation, identification, and biological characterization of Cyclo(Ile-Val).
Isolation and Purification of Cyclo(Ile-Val) from Microbial Culture
This protocol describes the general workflow for extracting and purifying Cyclo(Ile-Val) from a bacterial or fungal fermentation broth.
Workflow for the isolation and purification of Cyclo(Ile-Val).
Materials:
-
Fermentation broth of a Cyclo(Ile-Val) producing microorganism
-
Centrifuge and appropriate centrifuge bottles
-
Separatory funnel
-
Ethyl acetate (B1210297) (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile and water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Harvesting: Centrifuge the fermentation broth (e.g., 8,000 rpm for 20 minutes) to separate the supernatant from the microbial biomass.
-
Extraction: Transfer the supernatant to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Preliminary Purification: Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient). Collect fractions and monitor by thin-layer chromatography (TLC).
-
Final Purification: Pool the fractions containing Cyclo(Ile-Val) and further purify using preparative HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Verification: Confirm the purity of the isolated compound by analytical HPLC and determine its structure using mass spectrometry and NMR.
Structure Elucidation by Mass Spectrometry and NMR
Mass Spectrometry:
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Dissolve the purified compound in a suitable solvent (e.g., methanol) and infuse it into the mass spectrometer. The expected [M+H]⁺ ion for Cyclo(Ile-Val) (C₁₁H₂₀N₂O₂) is m/z 213.16.
-
Tandem Mass Spectrometry (MS/MS): Perform fragmentation of the parent ion to confirm the amino acid composition and sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 1-5 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.
-
The chemical shifts and coupling constants of the protons and carbons will be characteristic of the isoleucine and valine residues within the diketopiperazine ring structure.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of Cyclo(Ile-Val) against bacteria and fungi.
Materials:
-
Pure Cyclo(Ile-Val)
-
96-well microtiter plates
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized inoculum of the test microorganism
-
Incubator
Protocol:
-
Preparation of Compound Dilutions: Prepare a stock solution of Cyclo(Ile-Val) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate growth medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of Cyclo(Ile-Val) that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
Cyclo(Ile-Val) represents a promising class of microbial secondary metabolites with demonstrated biological activities. Its stable cyclic structure and antimicrobial properties make it an attractive scaffold for the development of new therapeutic agents. The hypothesized role in quorum sensing modulation further expands its potential applications in combating bacterial virulence and infections.
Future research should focus on several key areas:
-
Comprehensive Biological Profiling: A systematic evaluation of the antimicrobial and antifungal spectrum of pure Cyclo(Ile-Val) is needed to establish a comprehensive dataset of MIC values. Furthermore, its anticancer and other potential biological activities should be investigated in more detail to obtain specific IC50 values.
-
Elucidation of Biosynthetic Pathways: The identification and characterization of the NRPS gene clusters responsible for Cyclo(Ile-Val) production in various microorganisms will be crucial for understanding its biosynthesis and for enabling synthetic biology approaches to improve yields and generate novel analogs.
-
Mechanism of Action Studies: Detailed studies are required to confirm the precise mechanism of antimicrobial action and to validate the hypothesized signaling pathways involved in its quorum sensing modulatory effects.
-
Medicinal Chemistry Efforts: The diketopiperazine scaffold of Cyclo(Ile-Val) can be chemically modified to create a library of analogs with improved potency, selectivity, and pharmacokinetic properties.
References
The Ecological Role of Cyclo(Ile-Val): A Technical Guide for Researchers
For correspondence: [AI Assistant Contact Information]
Abstract
Cyclo(Ile-Val), a cyclic dipeptide (CDP), is a secondary metabolite produced by a diverse range of microorganisms, including bacteria and fungi. This technical guide provides an in-depth exploration of the ecological role of Cyclo(Ile-Val), focusing on its antimicrobial, anti-inflammatory, and quorum sensing modulatory activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of Cyclo(Ile-Val), including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a large and structurally diverse family of natural products synthesized non-ribosomally by various organisms. Their rigid and conformationally constrained structure confers unique biological activities, making them a subject of increasing interest in chemical biology and drug discovery. Cyclo(isoleucyl-valyl), or Cyclo(Ile-Val), is a member of this class, formed from the condensation of the amino acids L-isoleucine and L-valine.
Ecologically, secondary metabolites like Cyclo(Ile-Val) are not essential for the primary growth of the producing organism but play crucial roles in mediating interactions with other organisms and the environment. These roles can include defense against competitors, communication, and adaptation to changing environmental conditions. This guide will delve into the known and putative ecological functions of Cyclo(Ile-Val), with a focus on its impact on microbial communities and potential host-organism interactions.
Producing Organisms and Biosynthesis
Cyclo(Ile-Val) has been isolated from various natural sources, indicating its production by a range of microorganisms. While a definitive list of all producing organisms is not exhaustively documented, members of the Bacillus and Streptomyces genera are known producers of various cyclic dipeptides, and it is plausible that they also synthesize Cyclo(Ile-Val)[1]. It has also been isolated from the roots of the plant Panax notoginseng, suggesting a potential microbial origin within the plant's microbiome[2].
The biosynthesis of cyclic dipeptides is primarily carried out by cyclodipeptide synthases (CDPSs), a family of enzymes that utilize aminoacyl-tRNAs as substrates[3]. These enzymes catalyze the formation of a peptide bond between two amino acids and the subsequent intramolecular cyclization to form the diketopiperazine ring. The biosynthesis of Cyclo(Ile-Val) would therefore involve the enzymatic condensation of L-isoleucyl-tRNAIle and L-valyl-tRNAVal.
Biosynthesis Pathway of Isoleucine and Valine
The precursor amino acids, isoleucine and valine, are synthesized through a common biosynthetic pathway in bacteria and plants, starting from pyruvate (B1213749) and α-ketobutyrate[2][4]. Understanding this pathway is crucial for any metabolic engineering efforts aimed at overproducing Cyclo(Ile-Val).
Caption: Biosynthesis pathway of the precursor amino acids L-valine and L-isoleucine.
Ecological Roles and Biological Activities
Cyclo(Ile-Val) and other cyclic dipeptides exhibit a range of biological activities that underpin their ecological significance. These activities are primarily antimicrobial, anti-inflammatory, and modulatory of cell-to-cell communication.
Antimicrobial and Antifungal Activity
A primary ecological role of Cyclo(Ile-Val) is likely as an antimicrobial agent, enabling the producing organism to compete with other microorganisms in its environment. While specific data for Cyclo(Ile-Val) is limited, the antimicrobial properties of closely related cyclic dipeptides are well-documented. The primary mechanism of action is thought to be the disruption of microbial cell membranes.
Table 1: Minimum Inhibitory Concentration (MIC) Values of Related Cyclic Dipeptides
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Cyclo(Leu-Pro) | Escherichia coli | 0.25 - 0.5 | [5] |
| Cyclo(Leu-Pro) | Staphylococcus aureus | 0.25 - 0.5 | [5] |
| Cyclo(Leu-Pro) | Candida albicans | 50 | [6] |
| Cyclo(Leu-Pro) | Aspergillus niger | 17 | [6] |
| Cyclo(L-Pro-L-Val) | Vibrio anguillarum | 7.14 x 10⁻⁷ | [1] |
Anti-inflammatory Activity
Cyclic dipeptides have been shown to possess anti-inflammatory properties, which could be ecologically significant in interactions with host organisms, particularly in symbiotic or pathogenic relationships. The inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a key mechanism underlying this activity. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. The related compound, Cyclo(L-Pro-L-Val), has been shown to inhibit the phosphorylation of IKKα, IKKβ, and NF-κB, thereby exerting an anti-inflammatory effect[7].
Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway by Cyclo(Ile-Val).
Quorum Sensing Modulation
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. Some cyclic dipeptides have been reported to act as QS signaling molecules or to interfere with QS systems, although this is a subject of ongoing research and some debate[7]. They have been shown to interact with LuxR-type receptors, which are common in Gram-negative bacteria. This interaction can either activate or antagonize the QS system, thereby influencing behaviors such as biofilm formation, virulence factor production, and motility[7][8]. The ability to modulate QS could provide a significant ecological advantage by disrupting the communication of competing bacteria.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Cyclo(Ile-Val).
Isolation and Purification of Cyclo(Ile-Val) from Microbial Culture
This protocol outlines a general procedure for the extraction and purification of Cyclo(Ile-Val) from a bacterial or fungal culture.
1. Culture and Extraction:
-
Inoculate a suitable liquid medium with the producing microorganism and incubate under optimal growth conditions.
-
After the incubation period, centrifuge the culture to separate the biomass from the supernatant.
-
Extract the supernatant with an equal volume of a non-polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
2. Purification:
-
Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Subject the extract to column chromatography using silica (B1680970) gel or a reversed-phase C18 stationary phase.
-
Elute with a gradient of solvents (e.g., hexane-ethyl acetate or water-acetonitrile) to separate the components.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pool the fractions containing the compound of interest and perform further purification steps, such as preparative HPLC, to obtain pure Cyclo(Ile-Val).
Caption: Experimental workflow for the isolation and purification of Cyclo(Ile-Val).
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay to determine the MIC of an antimicrobial agent.
1. Preparation of Reagents:
-
Prepare a stock solution of pure Cyclo(Ile-Val) in a suitable solvent (e.g., DMSO).
-
Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 105 CFU/mL[9].
2. Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the Cyclo(Ile-Val) stock solution in the appropriate broth.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).
3. Data Analysis:
-
After incubation, determine the MIC as the lowest concentration of Cyclo(Ile-Val) at which no visible growth of the microorganism is observed. This can be done visually or by measuring the optical density at 600 nm using a microplate reader.
Quantitative Analysis by HPLC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of Cyclo(Ile-Val) in biological samples[10].
1. Sample Preparation:
-
Extract Cyclo(Ile-Val) from the sample matrix (e.g., culture supernatant, cell extract) using liquid-liquid extraction or solid-phase extraction[10].
-
Evaporate the solvent and reconstitute the extract in the mobile phase.
2. LC-MS/MS Analysis:
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for Cyclo(Ile-Val) are monitored for quantification.
3. Quantification:
-
A calibration curve is generated using standards of known Cyclo(Ile-Val) concentrations.
-
The concentration of Cyclo(Ile-Val) in the sample is determined by comparing its peak area to the calibration curve.
Conclusion and Future Directions
Cyclo(Ile-Val) is a fascinating cyclic dipeptide with significant ecological roles, primarily driven by its antimicrobial and potential immunomodulatory and quorum sensing activities. Its ability to influence microbial communities highlights its importance in the chemical ecology of its producing organisms. For researchers and drug development professionals, Cyclo(Ile-Val) and other CDPs represent a promising class of natural products for the development of new therapeutic agents.
Future research should focus on several key areas:
-
Identification of Producing Organisms: A more comprehensive screening of microorganisms from various environments is needed to identify a broader range of Cyclo(Ile-Val) producers.
-
Elucidation of Biosynthetic Pathways: Characterizing the specific cyclodipeptide synthases responsible for Cyclo(Ile-Val) formation will enable metabolic engineering for enhanced production.
-
Mechanism of Action Studies: Detailed investigations into the molecular mechanisms underlying its antimicrobial, anti-inflammatory, and quorum sensing modulatory effects are crucial.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of Cyclo(Ile-Val) in animal models of infection and inflammation will be a critical step towards its clinical application.
By addressing these research questions, the full potential of Cyclo(Ile-Val) as a valuable natural product can be realized.
References
- 1. researchgate.net [researchgate.net]
- 2. "THE EFFECT OF ALTERED ISOLEUCINE-VALINE BIOSYNTHESIS ON THE BRANCHED-C" by PHILLIP ARLEN SINGER [docs.lib.purdue.edu]
- 3. EC 2.3.2.22 [iubmb.qmul.ac.uk]
- 4. Synthesis of the isoleucyl- and valyl-tRNA synthetases and the isoleucine-valine biosynthetic enzymes in a threonine deaminase regulatory mutant of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Identification of Cyclo(Ile-Val)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the identification and characterization of Cyclo(L-Isoleucyl-L-Valyl), a cyclic dipeptide of interest in various research fields, including drug discovery. The identification of such molecules relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document outlines the expected spectroscopic data, detailed experimental protocols, and logical workflows for the unambiguous identification of Cyclo(Ile-Val).
Introduction to Cyclo(Ile-Val)
Cyclo(Ile-Val) is a cyclic dipeptide with the chemical formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol .[1] Cyclic dipeptides are a class of small, conformationally constrained peptides that often exhibit interesting biological activities. Accurate and reliable identification is the first critical step in any study involving this molecule. Spectroscopic methods provide the necessary tools to elucidate its unique chemical structure.
Spectroscopic Data for Identification
The structural elucidation of Cyclo(Ile-Val) is achieved by analyzing its NMR and MS spectra. While a publicly available, complete experimental dataset for Cyclo(Ile-Val) is not readily found, this section presents the expected data based on the known spectral characteristics of its constituent amino acids (Isoleucine and Valine) and related cyclic dipeptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For Cyclo(Ile-Val), ¹H and ¹³C NMR are essential.
Expected ¹H NMR Chemical Shifts: The proton chemical shifts are influenced by the electronic environment of each proton. The following table summarizes the expected chemical shift ranges for the protons in Cyclo(Ile-Val), dissolved in a common NMR solvent like CDCl₃ or DMSO-d₆.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH (Amide) | 6.0 - 8.5 | Broad Singlet / Doublet | Position can be solvent and temperature dependent. |
| α-H (Ile) | 3.8 - 4.5 | Doublet of Doublets | Coupled to NH and β-H. |
| α-H (Val) | 3.8 - 4.5 | Doublet of Doublets | Coupled to NH and β-H. |
| β-H (Ile) | 1.8 - 2.2 | Multiplet | |
| β-H (Val) | 2.0 - 2.4 | Multiplet | |
| γ-CH₂ (Ile) | 1.1 - 1.6 | Multiplet | |
| γ-CH (Val) | 0.9 - 1.2 | Multiplet | |
| γ-CH₃ (Ile) | 0.8 - 1.0 | Doublet | |
| δ-CH₃ (Ile) | 0.8 - 1.0 | Triplet | |
| δ-CH₃ (Val) | 0.9 - 1.1 | Doublet | |
| δ'-CH₃ (Val) | 0.9 - 1.1 | Doublet |
Expected ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts for Cyclo(Ile-Val) are presented below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Amide Carbonyl) | 165 - 175 | Two distinct signals are expected. |
| α-C (Ile) | 55 - 65 | |
| α-C (Val) | 55 - 65 | |
| β-C (Ile) | 35 - 45 | |
| β-C (Val) | 30 - 40 | |
| γ-C (Ile) | 25 - 35 | |
| γ-C (Val) | 18 - 25 | |
| γ-CH₃ (Ile) | 15 - 20 | |
| δ-CH₃ (Ile) | 10 - 15 | |
| δ-CH₃ (Val) | 15 - 20 | |
| δ'-CH₃ (Val) | 15 - 20 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.
Expected Mass Spectrometry Data: For Cyclo(Ile-Val), the protonated molecule [M+H]⁺ would be observed in techniques like Electrospray Ionization (ESI). The fragmentation of cyclic dipeptides typically involves the cleavage of the amide bonds in the diketopiperazine ring.
| Ion | m/z (calculated) | Notes |
| [M+H]⁺ | 213.16 | Molecular ion peak (protonated). |
| [M+Na]⁺ | 235.14 | Sodium adduct, often observed. |
| [M-H₂O+H]⁺ | 195.15 | Loss of a water molecule. |
| [Ile-CO]⁺ | 102.09 | Fragment corresponding to the loss of the valine residue. |
| [Val-CO]⁺ | 86.09 | Fragment corresponding to the loss of the isoleucine residue. |
| immonium ion (Ile) | 86.09 | Characteristic fragment for isoleucine. |
| immonium ion (Val) | 72.08 | Characteristic fragment for valine. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified Cyclo(Ile-Val) sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons (e.g., NH).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters for a ¹H NMR experiment include:
-
Number of scans: 16-64
-
Pulse width: 30-45 degrees
-
Relaxation delay: 1-5 seconds
-
Spectral width: -2 to 12 ppm
-
-
Acquire ¹³C NMR spectra on the same instrument.
-
Typical parameters for a ¹³C NMR experiment include:
-
Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
-
Proton decoupling to simplify the spectrum.
-
Spectral width: 0 to 200 ppm
-
-
Two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to confirm the assignments of protons and carbons and to establish connectivity within the molecule.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a stock solution of the Cyclo(Ile-Val) sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or an ion trap instrument) at a flow rate of 5-10 µL/min.
-
Acquire the full scan mass spectrum in positive ion mode over a mass range of m/z 50-500 to observe the protonated molecular ion [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern. This is achieved by selecting the precursor ion (m/z 213.16) and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Visualization of Identification Workflow and Fragmentation
Experimental Workflow
The general workflow for the identification of Cyclo(Ile-Val) from a sample is depicted below.
Caption: Workflow for the spectroscopic identification of Cyclo(Ile-Val).
General Mass Spectrometry Fragmentation Pathway
The fragmentation of cyclic dipeptides in a mass spectrometer is a key diagnostic tool. A generalized fragmentation pathway is shown below.
Caption: Generalized MS/MS fragmentation of Cyclo(Ile-Val).
Conclusion
The identification of Cyclo(Ile-Val) requires a systematic approach utilizing both NMR spectroscopy and mass spectrometry. By carefully acquiring and interpreting the ¹H NMR, ¹³C NMR, and mass spectral data, researchers can unambiguously confirm the structure of this cyclic dipeptide. The detailed protocols and expected data presented in this guide serve as a valuable resource for scientists and professionals working with this and related compounds, ensuring accurate and reproducible results in their research and development endeavors.
References
Understanding the Basic Structure-Activity Relationship of Cyclo(Ile-Val): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Ile-Val), a cyclic dipeptide composed of isoleucine and valine, has emerged as a molecule of interest within the scientific community due to its potential biological activities. As a member of the 2,5-diketopiperazine class of compounds, it is often isolated from microbial sources and is known to exhibit antimicrobial and antifungal properties. The prevailing hypothesis for its mechanism of action centers on the disruption of microbial cell membrane integrity. This technical guide provides a comprehensive overview of the foundational structure-activity relationships (SAR) of Cyclo(Ile-Val), detailing its known biological functions, and presenting standardized experimental protocols for the quantitative assessment of its activity. Furthermore, this document illustrates key signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding and guide future research in the development of novel therapeutic agents based on this scaffold.
Introduction to Cyclo(Ile-Val)
Cyclo(Ile-Val) is a naturally occurring cyclic dipeptide with the chemical formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol .[1] These small, cyclic molecules are secondary metabolites frequently produced by bacteria and fungi.[1] The inherent rigidity of the diketopiperazine ring and the nature of the amino acid side chains are critical determinants of their biological activity. The primary mode of action for many cyclic dipeptides, including likely that of Cyclo(Ile-Val), involves the perturbation and disruption of microbial cell membranes, leading to a loss of cellular integrity and eventual cell death.[1] In addition to its antimicrobial and antifungal effects, weak antitumor activity has also been reported for this class of compounds.
Quantitative Bioactivity Data
While specific quantitative bioactivity data for Cyclo(Ile-Val) is not extensively available in publicly accessible literature, the following tables present data for structurally related cyclic dipeptides to provide a comparative context for understanding its potential potency. Researchers are encouraged to utilize the detailed experimental protocols provided in Section 3 to generate specific Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC₅₀) values for Cyclo(Ile-Val).
Table 1: Antimicrobial Activity of Structurally Related Cyclic Dipeptides
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Cyclo(L-Pro-L-Val) | Staphylococcus aureus | 16.3 | [2] |
| Cyclo(L-Pro-L-Val) | Bacillus subtilis | 18.2 | [2] |
| Cyclo(L-Pro-L-Val) | Escherichia coli | >20 | [2] |
| Cyclo(L-Leu-L-Pro) | Listeria monocytogenes | 512 | [3] |
| Cyclo(L-Leu-L-Pro) | Pseudomonas aeruginosa | 250 | [3] |
Table 2: Antifungal Activity of Structurally Related Cyclic Dipeptides
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Cyclo(L-Pro-L-Val) | Moderate Antifungal Activity | Not Specified | [4] |
| Cyclo(L-Pro-L-Tyr) | Fusarium graminearum | Not Specified | [5] |
Table 3: Antitumor Activity of Structurally Related Cyclic Dipeptides
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Cyclo(L-Pro-L-Val) | Weak Antitumor Activity | Not Specified | [4] |
| Cyclo(Ala-Gln) | SIGMA1 | 13.4 | |
| Cyclo(Ala-His) | SIGMA1 | 19.4 | |
| Cyclo(Val-Gly) | SIGMA1 | 11.5 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay
This protocol outlines the standardized method for determining the MIC of Cyclo(Ile-Val) against various bacterial and fungal strains.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Cyclo(Ile-Val)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal strains
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Cyclo(Ile-Val) Stock Solution: Dissolve a known weight of Cyclo(Ile-Val) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution with the appropriate broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density.
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the standardized microbial suspension. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates under optimal conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of Cyclo(Ile-Val) at which no visible growth of the microorganism is observed.[6][7][8]
Determination of IC₅₀ by MTT Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic (antitumor) activity of Cyclo(Ile-Val) on adherent cancer cell lines.
Workflow for MTT Assay
Caption: Workflow for determining the IC₅₀ value using the MTT assay.
Materials:
-
Cyclo(Ile-Val)
-
Adherent cancer cell line
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Cyclo(Ile-Val). Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.[1][9]
Structure-Activity Relationship (SAR) of Cyclo(Ile-Val)
The biological activity of Cyclo(Ile-Val) is intrinsically linked to its chemical structure. The key structural features influencing its activity are the diketopiperazine ring and the side chains of the constituent amino acids, isoleucine and valine.
-
Diketopiperazine Ring: The rigid cyclic backbone provides a defined conformational scaffold, which is crucial for its interaction with biological targets, such as microbial cell membranes.
-
Amino Acid Side Chains: The hydrophobic nature of the isoleucine (sec-butyl) and valine (isopropyl) side chains is believed to be a primary driver of its antimicrobial activity. These nonpolar side chains facilitate the insertion of the molecule into the lipid bilayer of microbial cell membranes, leading to disruption of membrane integrity.
Comparative SAR with Related Cyclic Dipeptides:
-
Effect of Hydrophobicity: Comparing Cyclo(Ile-Val) with cyclic dipeptides containing more polar or smaller side chains would likely reveal a decrease in antimicrobial activity, highlighting the importance of hydrophobicity for membrane interaction.
-
Stereochemistry: The stereochemistry of the isoleucine and valine residues (L or D configuration) can significantly impact the three-dimensional shape of the molecule and its biological activity. Often, analogs with D-amino acids exhibit altered or enhanced activity due to increased resistance to enzymatic degradation.
Signaling Pathways and Mechanism of Action
Proposed Mechanism of Antimicrobial Action: Membrane Disruption
The primary proposed mechanism of action for the antimicrobial and antifungal activity of Cyclo(Ile-Val) is the disruption of the microbial cell membrane.
Hypothesized Membrane Disruption Pathway
Caption: Proposed mechanism of microbial cell membrane disruption by Cyclo(Ile-Val).
This process is thought to occur in the following steps:
-
Adsorption: Cyclo(Ile-Val) initially adsorbs to the surface of the microbial cell membrane.
-
Insertion: Driven by hydrophobic interactions, the isoleucine and valine side chains insert into the lipid bilayer.
-
Disruption: The presence of Cyclo(Ile-Val) molecules within the membrane disrupts the normal lipid packing, potentially leading to the formation of pores or a general destabilization of the membrane structure.
-
Leakage: This disruption results in the leakage of essential intracellular components, such as ions and metabolites.
-
Cell Death: The loss of membrane integrity and essential components ultimately leads to microbial cell death.
Potential Role in Quorum Sensing Inhibition
Some cyclic dipeptides have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. It is plausible that Cyclo(Ile-Val) could also exhibit QS inhibitory activity.
Hypothetical Quorum Sensing Inhibition Pathway
Caption: Hypothesized mechanism of quorum sensing inhibition by Cyclo(Ile-Val).
Cyclo(Ile-Val) could potentially inhibit QS by:
-
Competitive Binding: Acting as an antagonist by binding to the QS receptor protein without activating it, thereby preventing the binding of the native autoinducer signal molecule.
-
Inhibition of Signal Synthesis: Interfering with the enzymatic machinery responsible for synthesizing the autoinducer molecules.
Conclusion and Future Directions
Cyclo(Ile-Val) represents a promising scaffold for the development of novel antimicrobial and potentially antitumor agents. Its simple structure and likely mechanism of action involving membrane disruption make it an attractive candidate for further investigation. Future research should focus on:
-
Quantitative Bioactivity Profiling: Systematically determining the MIC and IC₅₀ values of Cyclo(Ile-Val) against a broad panel of pathogenic bacteria, fungi, and cancer cell lines.
-
Analog Synthesis and SAR Studies: Synthesizing a library of Cyclo(Ile-Val) analogs with modifications to the amino acid side chains and stereochemistry to elucidate a more detailed structure-activity relationship and optimize potency and selectivity.
-
Mechanism of Action Studies: Employing biophysical techniques to confirm and characterize the interaction of Cyclo(Ile-Val) with model and microbial membranes.
-
Signaling Pathway Elucidation: Investigating the specific effects of Cyclo(Ile-Val) on bacterial quorum sensing and other potential intracellular signaling pathways in eukaryotic cells.
A thorough understanding of these aspects will be crucial for unlocking the full therapeutic potential of Cyclo(Ile-Val) and its derivatives.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibacterial Activity of Two Metabolites Isolated From Endophytic Bacteria Bacillus velezensis Ea73 in Ageratina adenophora [frontiersin.org]
- 4. Cyclo(Pro-Val) | Antibacterial | Antifungal | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. protocols.io [protocols.io]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
Initial In Vitro Efficacy of Cyclo(Ile-Val): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Ile-Val), a cyclic dipeptide belonging to the diketopiperazine class of compounds, has garnered interest for its potential therapeutic applications. These structurally rigid and stable molecules are known to be produced by various microorganisms and have demonstrated a range of biological activities. This technical guide provides a comprehensive overview of the initial in vitro studies exploring the efficacy of Cyclo(Ile-Val) and related diketopiperazines, with a focus on their potential anticancer and anti-inflammatory properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development. While direct in vitro studies on Cyclo(Ile-Val) are limited in publicly available literature, this guide consolidates existing knowledge on closely related compounds to infer potential mechanisms and guide future research.
Anticancer Activity
Quantitative Data on Related Diketopiperazines
The following table summarizes the cytotoxic effects of cyclo(l-Ile-l-Pro), a closely related proline-based diketopiperazine, against various cancer cell lines. This data can serve as a proxy to estimate the potential anticancer activity of Cyclo(Ile-Val).
| Compound | Cell Line | Assay | Result | Reference |
| cyclo(l-Ile-l-Pro) | ECA-109 (Esophageal Carcinoma) | Cytotoxicity | ~50% inhibition at 20 µM | [1] |
| cyclo(l-Ile-l-Pro) | HeLa-S3 (Cervical Cancer) | Cytotoxicity | ~45% inhibition at 20 µM | [1] |
| cyclo(l-Ile-l-Pro) | PANC-1 (Pancreatic Cancer) | Cytotoxicity | ~56% inhibition at 20 µM | [1] |
| cyclo(l-Ile-l-Pro) | HCT-116 (Colon Cancer) | Cytotoxicity | IC50: 22 µg/mL | [1] |
| cyclo(l-Ile-l-Pro) | HepG2 (Liver Cancer) | Cytotoxicity | IC50: ≥50 µg/mL | [1] |
| cyclo(l-Ile-l-Pro) | MCF-7 (Breast Cancer) | Cytotoxicity | IC50: 27 µg/mL | [1] |
Another study on various diketopiperazines reported that cyclo(Gly-Ile) was effective in inhibiting the growth of HT-29 (colon carcinoma), HeLa (cervical carcinoma), and MCF-7 (breast carcinoma) cells, although the percentage of inhibition was lower than that of cyclo(Tyr-Cys).[2]
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Cyclo(Ile-Val) (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This assay is used to detect and quantify apoptosis by utilizing Annexin V's high affinity for phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during apoptosis, and propidium (B1200493) iodide (PI) to identify necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with Cyclo(Ile-Val) at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Potential Signaling Pathway for Anticancer Activity
While the precise mechanism of action for the anticancer effects of diketopiperazines is not fully elucidated, some studies suggest their involvement in inducing apoptosis and cell cycle arrest.[3][4] The workflow for investigating these effects is outlined below.
Caption: Workflow for evaluating the in vitro anticancer efficacy of Cyclo(Ile-Val).
Anti-inflammatory Activity
Cyclic dipeptides have been shown to possess anti-inflammatory properties. Studies on compounds structurally related to Cyclo(Ile-Val) suggest a mechanism involving the inhibition of key inflammatory pathways.
Quantitative Data on Related Diketopiperazines
Specific IC50 values for the anti-inflammatory activity of Cyclo(Ile-Val) are not currently available. However, a related compound, Cyclo(L-Pro-L-Val), has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of IKKα, IKKβ, and NF-κB, as well as the activation of iNOS and COX-2.[5]
Experimental Protocols
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.
-
Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of Cyclo(Ile-Val) for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.
-
Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
This assay quantifies the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Cell Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of cytokines in the supernatant and calculate the percentage of inhibition by Cyclo(Ile-Val).
Signaling Pathway for Anti-inflammatory Activity
The anti-inflammatory effects of some cyclic dipeptides are mediated through the inhibition of the NF-κB signaling pathway.[5][6] The following diagram illustrates this proposed mechanism.
Caption: Proposed inhibition of the NF-κB signaling pathway by Cyclo(Ile-Val).
Conclusion
The initial in vitro data on diketopiperazines, particularly those structurally related to Cyclo(Ile-Val), suggest a promising potential for this compound class in the fields of oncology and inflammatory diseases. The provided experimental protocols offer a framework for the systematic evaluation of Cyclo(Ile-Val)'s efficacy. Future research should focus on generating specific quantitative data for Cyclo(Ile-Val) to validate these preliminary insights and to further elucidate its precise molecular mechanisms of action. The diagrams presented herein provide a visual representation of the potential experimental workflows and signaling pathways that can be explored in subsequent studies. This guide serves as a valuable starting point for researchers aiming to unlock the full therapeutic potential of Cyclo(Ile-Val).
References
- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Optimizing the Synthesis of Cyclo(Ile-Val): Application Notes and Protocols for Enhanced Yield and Purity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Ile-Val), a cyclic dipeptide (also known as a 2,5-diketopiperazine or DKP), has garnered interest for its potential antimicrobial and antifungal properties.[1] The synthesis of this and similar cyclic dipeptides, however, can present challenges in achieving high yield and purity due to the steric hindrance of the bulky isoleucine and valine side chains. This document provides detailed application notes and experimental protocols to guide researchers in optimizing the synthesis, purification, and analysis of Cyclo(Ile-Val), thereby facilitating its further investigation for therapeutic applications. While specific quantitative data for the synthesis of Cyclo(Ile-Val) is not extensively available in published literature, this guide adapts established protocols for the closely related Cyclo(Ile-Leu) and incorporates general principles for optimizing the synthesis of sterically hindered diketopiperazines.
Introduction to Cyclo(Ile-Val) and its Synthesis
Cyclic dipeptides are a class of natural and synthetic compounds with a rigidified peptide backbone, which often imparts favorable properties such as enhanced stability against enzymatic degradation compared to their linear counterparts. Cyclo(Ile-Val) is a member of this class, and its biological activity is believed to stem from its ability to perturb microbial cell membranes, leading to cell death.[1]
The synthesis of Cyclo(Ile-Val) and other DKPs can be broadly approached through two main strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). The choice of strategy depends on the desired scale, available resources, and the specific requirements for purity.
Key Challenges in Cyclo(Ile-Val) Synthesis:
-
Steric Hindrance: The bulky isopropyl and sec-butyl side chains of valine and isoleucine can impede both the initial dipeptide coupling and the subsequent intramolecular cyclization, leading to lower yields.
-
Epimerization: The activation of the carboxylic acid for cyclization can sometimes lead to racemization at the alpha-carbon, resulting in diastereomeric impurities that can be difficult to separate.
-
Side Reactions: In solid-phase synthesis, diketopiperazine formation can be a notorious side reaction, leading to premature cleavage of the dipeptide from the resin and reduced yield of the target peptide.
Synthesis Strategies and Optimization
Solution-Phase Synthesis
Solution-phase synthesis offers scalability and is often preferred for producing larger quantities of the target compound. A common approach involves the formation of a linear dipeptide precursor, followed by deprotection and cyclization.
General Workflow for Solution-Phase Synthesis:
Caption: Workflow for Solution-Phase Synthesis of Cyclo(Ile-Val).
Optimization Parameters for Solution-Phase Synthesis:
| Parameter | Recommendation for Cyclo(Ile-Val) | Rationale |
| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | These reagents are known to be highly efficient for coupling sterically hindered amino acids and can help to minimize racemization. |
| Cyclization Conditions | High dilution in a high-boiling point solvent (e.g., toluene, xylene, or 2-butanol) with a mild base (e.g., N-methylmorpholine). | High dilution favors intramolecular cyclization over intermolecular polymerization. A mild base neutralizes the salt of the deprotected dipeptide to facilitate cyclization. |
| Reaction Temperature | Refluxing temperature of the chosen solvent. | Provides the necessary activation energy for the intramolecular aminolysis to form the diketopiperazine ring. |
| Reaction Time | 3-24 hours, monitored by TLC or LC-MS. | Reaction time should be optimized to ensure complete cyclization while minimizing potential side reactions or degradation. |
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers the advantage of simplified purification of intermediates, as excess reagents and byproducts are washed away after each step. A "cyclative cleavage" strategy is often employed for DKP synthesis, where the dipeptide is cleaved from the resin in a manner that directly yields the cyclic product.
General Workflow for SPPS with Cyclative Cleavage:
Caption: Workflow for Solid-Phase Synthesis of Cyclo(Ile-Val).
Optimization Parameters for Solid-Phase Synthesis:
| Parameter | Recommendation for Cyclo(Ile-Val) | Rationale |
| Resin | 2-Chlorotrityl chloride (2-CTC) resin | This resin is acid-labile and allows for mild cleavage conditions, which can minimize side reactions. |
| Coupling Reagents | As in solution-phase: HATU or COMU. | To efficiently couple the sterically hindered isoleucine. |
| Cyclative Cleavage | Treatment with a mild acid (e.g., 1% TFA in DCM) or a mild base, depending on the linker. | Promotes intramolecular cyclization and release from the resin, often yielding a purer crude product as uncyclized peptides remain attached to the resin. |
Experimental Protocols
Note: The following protocols are adapted from established methods for the synthesis of Cyclo(Ile-Leu) and should be optimized for Cyclo(Ile-Val).
Protocol 1: Solution-Phase Synthesis of Cyclo(Ile-Val)
Materials:
-
Boc-L-Isoleucine
-
L-Valine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (HOSu)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)
-
Toluene or 2-Butanol (B46777)
-
N-methylmorpholine (NMM)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Synthesis of Boc-Ile-Val-OMe:
-
Dissolve L-Valine methyl ester hydrochloride (1.0 eq) in DCM and neutralize with a suitable base (e.g., NMM, 1.1 eq) at 0°C.
-
In a separate flask, dissolve Boc-L-Isoleucine (1.0 eq), a coupling agent (e.g., EDC, 1.1 eq), and an activator (e.g., HOBt, 1.1 eq) in DCM.
-
Add the neutralized L-Valine methyl ester solution to the Boc-L-Isoleucine solution and stir at room temperature for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter off any precipitate. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide.
-
-
Deprotection of Boc-Ile-Val-OMe:
-
Dissolve the purified protected dipeptide in a solution of 4M HCl in 1,4-dioxane or a solution of TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the deprotected linear dipeptide salt (H-Ile-Val-OMe·HCl or H-Ile-Val-OMe·TFA).
-
-
Cyclization to form Cyclo(Ile-Val):
-
Dissolve the deprotected dipeptide salt in a high-boiling point solvent such as toluene or 2-butanol (at a concentration of approximately 0.01-0.05 M).
-
Add a base like NMM (1.1 eq) to neutralize the salt.
-
Reflux the mixture for 3-6 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude Cyclo(Ile-Val) can then be purified.
-
Purification and Characterization
Purification:
-
Recrystallization: This is often the most effective method for purifying cyclic dipeptides. A suitable solvent system should be determined empirically. Common solvents for recrystallization of DKPs include ethanol, methanol (B129727), ethyl acetate (B1210297), or mixtures thereof with water or hexane. The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Silica (B1680970) Gel Chromatography: If recrystallization is not effective, column chromatography on silica gel can be employed. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is typically used for elution.
Characterization and Purity Analysis:
| Analytical Technique | Expected Observations for Cyclo(Ile-Val) |
| HPLC (High-Performance Liquid Chromatography) | A single major peak with a purity of >95% is desirable. A C18 column with a gradient of acetonitrile (B52724) in water (both with 0.1% TFA) is a common method. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | The spectrum should show characteristic peaks for the isoleucine and valine side chains and the amide protons. The integration of the peaks should correspond to the number of protons in the molecule. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The spectrum should show the expected number of carbon signals, including two carbonyl carbons in the amide region (~165-175 ppm). |
| MS (Mass Spectrometry) | The mass spectrum should show a molecular ion peak corresponding to the exact mass of Cyclo(Ile-Val) (C₁₁H₂₀N₂O₂, MW: 212.29 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
Biological Activity and Mechanism of Action
Cyclo(Ile-Val) has been reported to exhibit antimicrobial and antifungal activities. While the precise signaling pathways are not fully elucidated, the primary mechanism of action for many antimicrobial cyclic dipeptides is believed to be the disruption of the microbial cell membrane.
Postulated Mechanism of Antimicrobial Action:
Caption: Postulated Mechanism of Antimicrobial Action of Cyclo(Ile-Val).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Dipeptide | Incomplete coupling due to steric hindrance. | Use a more powerful coupling reagent (e.g., HATU, COMU). Increase reaction time and/or temperature. |
| Low Yield of Cyclo(Ile-Val) | Intermolecular polymerization instead of intramolecular cyclization. | Perform the cyclization reaction at high dilution. |
| Incomplete reaction. | Increase reflux time and monitor by LC-MS. | |
| Presence of Diastereomers | Epimerization during coupling or cyclization. | Use a base with low racemization potential (e.g., collidine). Use coupling reagents known to suppress racemization. |
| Difficulty in Purification | Presence of closely related impurities. | Optimize recrystallization solvent system. Use high-resolution HPLC for purification if necessary. |
Conclusion
The synthesis of Cyclo(Ile-Val) with high yield and purity is achievable through careful selection and optimization of the synthetic strategy. Both solution-phase and solid-phase methods offer viable routes, with the choice depending on the specific research needs. By employing potent coupling reagents, optimizing cyclization conditions, and utilizing effective purification techniques, researchers can obtain high-quality Cyclo(Ile-Val) for further investigation into its promising biological activities. This guide provides a framework for these optimization efforts, enabling the advancement of research in this area.
References
Application Note: Purification of Cyclo(Ile-Val) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Cyclo(Ile-Val), a cyclic dipeptide (CDP) or 2,5-diketopiperazine (DKP), belongs to a class of compounds with significant interest in drug discovery and biotechnology due to their diverse biological activities.[1] Obtaining high-purity Cyclo(Ile-Val) is essential for accurate biological evaluation and further development. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the analysis and purification of such peptides due to its high resolution, scalability, and reproducibility.[2][3][4][5] This application note provides a detailed protocol for the purification of Cyclo(Ile-Val) using RP-HPLC.
Principle of Separation
RP-HPLC separates molecules based on their hydrophobicity.[4][5] The stationary phase is nonpolar (commonly a C18-modified silica), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) (ACN).[4] Cyclo(Ile-Val), being a hydrophobic molecule, will bind to the stationary phase when loaded onto the column in a highly aqueous mobile phase. By gradually increasing the concentration of the organic solvent (gradient elution), the polarity of the mobile phase is decreased, leading to the elution of Cyclo(Ile-Val) from the column.[2] Detection is typically achieved by monitoring the UV absorbance of the peptide bond at low wavelengths, such as 210-220 nm.[1]
Experimental Protocols
This section details the necessary preparations and procedures for the successful purification of Cyclo(Ile-Val) by RP-HPLC.
1. Materials and Reagents
| Material/Reagent | Grade |
| Cyclo(Ile-Val) crude sample | Synthesis or extraction grade |
| Acetonitrile (ACN) | HPLC grade |
| Water | HPLC grade or Milli-Q |
| Trifluoroacetic Acid (TFA) | HPLC grade |
| Syringe filters (0.22 µm) | HPLC certified |
2. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in Water. To prepare 1 L, carefully add 1 mL of TFA to 999 mL of HPLC-grade water and mix thoroughly.[1]
-
Mobile Phase B (Organic): 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN). To prepare 1 L, carefully add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile and mix thoroughly.[1]
-
Degassing: Degas both mobile phases before use by sonication or vacuum filtration to prevent bubble formation in the HPLC system.[1]
3. Sample Preparation
-
Accurately weigh the crude Cyclo(Ile-Val) sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of Mobile Phase A and B (e.g., 95:5 v/v), to a concentration of approximately 1 mg/mL.[6]
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[1]
4. HPLC Instrumentation and Conditions
The following table outlines the recommended starting parameters for the RP-HPLC purification of Cyclo(Ile-Val). These may require optimization based on the specific HPLC system and the purity of the crude sample.
| Parameter | Recommended Condition |
| HPLC System | A standard analytical or preparative HPLC system with a binary or quaternary pump and a UV detector.[1] |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size for analytical scale; larger dimensions for preparative scale).[1][3] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water.[1] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[1] |
| Gradient | 5% to 60% B over 20 minutes.[1] |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID analytical column. Adjust proportionally for different column diameters.[1] |
| Column Temperature | 30°C.[1] |
| Detection Wavelength | 214 nm.[1] |
| Injection Volume | 10-20 µL for analytical scale.[6] |
5. Purification and Fraction Collection Protocol
-
System Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) at the designated flow rate until a stable baseline is achieved.
-
Injection: Inject the prepared Cyclo(Ile-Val) sample onto the column.
-
Elution and Data Acquisition: Initiate the gradient elution and monitor the chromatogram in real-time.
-
Fraction Collection: Collect the fractions corresponding to the main peak that elutes from the column.
-
Post-Purification Analysis: Analyze the collected fractions for purity using the same or a modified analytical RP-HPLC method.
-
Solvent Evaporation: Pool the pure fractions and remove the organic solvent using a rotary evaporator or a lyophilizer to obtain the purified Cyclo(Ile-Val).
Workflow and Data Presentation
The overall workflow for the purification of Cyclo(Ile-Val) is depicted in the diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. benchchem.com [benchchem.com]
- 5. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
Application Note: An Efficient Analytical Method for the Quantification of Cyclo(Ile-Val) using LC-MS/MS
Introduction
Cyclo(Ile-Val), a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, is a secondary metabolite identified in various microorganisms. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities, which may include roles in cell-to-cell signaling, antimicrobial effects, and potential as therapeutic agents. Accurate quantification of Cyclo(Ile-Val) in complex biological matrices is essential for pharmacokinetic studies, understanding its physiological roles, and for quality control in drug development.
This application note describes a robust, sensitive, and selective method for the quantification of Cyclo(Ile-Val) using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[1][2] LC-MS/MS is the preferred analytical technique for this purpose due to its superior sensitivity and selectivity, which allows for the detection of low-concentration analytes in complex samples.[1][3][4] The method detailed below is suitable for the analysis of Cyclo(Ile-Val) in matrices such as plasma and cell culture supernatants.
Analytical Method Development Considerations
The development of a reliable quantitative method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
-
Sample Preparation: The primary goal of sample preparation is to extract the analyte from the matrix and remove interfering substances like proteins and salts that can cause ion suppression or clog the analytical system.[5][6] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7] For this application, a straightforward protein precipitation with acetonitrile (B52724) is recommended for its efficiency and simplicity.[2]
-
Chromatographic Separation: Reversed-phase chromatography using a C18 column is effective for separating cyclic dipeptides from other components in the sample extract.[3] A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid, is employed to achieve good peak shape and ionization efficiency in the mass spectrometer.[3]
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[8] The ESI (Electrospray Ionization) source is typically used in positive ion mode for cyclic peptides. Specific precursor-to-product ion transitions for Cyclo(Ile-Val) and a suitable internal standard (IS) are monitored. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.[3]
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9][10][11]
Experimental Protocols
1. Materials and Reagents
-
Cyclo(Ile-Val) reference standard
-
Stable isotope-labeled Cyclo(Ile-Val) (e.g., Cyclo(Ile-Val)-d8) as internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water[5]
-
Formic acid (LC-MS grade)
-
Control biological matrix (e.g., human plasma, cell culture media)
2. Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Cyclo(Ile-Val) and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the Cyclo(Ile-Val) primary stock solution with 50:50 (v/v) methanol:water to prepare working solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Dilute the IS primary stock to a final concentration of 100 ng/mL in methanol.
-
Calibration Standards and QC Samples: Spike the control biological matrix with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation Protocol (Protein Precipitation)
-
Pipette 50 µL of the sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL IS working solution.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
4. HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.[2]
Data Presentation
Table 1: Optimized HPLC and Mass Spectrometer Parameters
| Parameter | Setting |
| HPLC | |
| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | |
| 0.0 - 1.0 min | 5% B |
| 1.0 - 5.0 min | 5% to 95% B |
| 5.0 - 6.0 min | 95% B |
| 6.0 - 6.1 min | 95% to 5% B |
| 6.1 - 8.0 min | 5% B (Re-equilibration) |
| Mass Spectrometer | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | |
| Cyclo(Ile-Val) | m/z 213.2 → 114.1 (Quantifier), 213.2 → 86.1 (Qualifier) |
| Cyclo(Ile-Val)-d8 (IS) | m/z 221.2 → 122.1 |
(Note: MRM transitions are hypothetical and require experimental optimization for the specific instrument.)
Table 2: Summary of Method Validation Results
| Validation Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | |
| Low QC (5 ng/mL) | 98.5% |
| Medium QC (100 ng/mL) | 101.2% |
| High QC (800 ng/mL) | 99.3% |
| Precision (%RSD) | |
| Intra-day (n=6) | < 5% |
| Inter-day (n=18, 3 days) | < 8% |
| Sensitivity | |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
(Note: The data presented are representative and should be determined experimentally during method validation.)[12]
Mandatory Visualizations
Caption: Experimental workflow for Cyclo(Ile-Val) quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ucd.ie [ucd.ie]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Notes and Protocols for Evaluating Cyclo(Ile-Val) Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Ile-Val), a cyclic dipeptide, has demonstrated potential as a bioactive compound with moderate antifungal and weak antitumor activities observed in vitro.[1] Understanding the cytotoxic effects of this and similar compounds on mammalian cells is a critical step in drug discovery and development. These application notes provide a comprehensive guide to designing and executing cell-based assays to evaluate the cytotoxicity of Cyclo(Ile-Val). The protocols herein detail methods to assess overall cell viability, membrane integrity, and the induction of apoptosis, a programmed form of cell death. Furthermore, potential signaling pathways involved in Cyclo(Ile-Val)-induced cytotoxicity are illustrated to provide a mechanistic context for the experimental findings.
Core Concepts in Cytotoxicity Assessment
Evaluating the cytotoxic potential of a compound requires a multi-faceted approach. Three key aspects of cellular health are typically investigated:
-
Cell Viability: This assesses the overall metabolic activity of a cell population, which is often correlated with the number of living cells. The MTT assay is a widely used colorimetric method for this purpose.[2][3][4]
-
Cell Membrane Integrity: Damage to the cell membrane is a hallmark of necrosis, a form of uncontrolled cell death. The Lactate (B86563) Dehydrogenase (LDH) assay measures the release of this cytosolic enzyme into the culture medium as an indicator of membrane rupture.[5][6][7]
-
Apoptosis: This is a programmed and highly regulated form of cell death crucial for tissue homeostasis. A key event in apoptosis is the activation of a cascade of enzymes called caspases. The Caspase-Glo® 3/7 assay is a sensitive luminescent method to detect the activity of effector caspases-3 and -7.[8][9][10]
Experimental Protocols
Cell Culture and Treatment
A suitable cancer cell line should be selected for these assays. Based on studies of similar cyclic dipeptides, colon cancer (e.g., HT-29), breast cancer (e.g., MCF-7), or leukemia (e.g., Jurkat) cell lines could be appropriate choices.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Cyclo(Ile-Val) stock solution (dissolved in a suitable solvent like DMSO)
-
96-well clear and white-walled tissue culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, count them using a hemocytometer or automated cell counter, and adjust the cell suspension to the desired seeding density in a 96-well plate (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow the cells to adhere and enter a logarithmic growth phase.
-
Prepare serial dilutions of Cyclo(Ile-Val) in complete culture medium. A typical concentration range to start with could be from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO used for the highest Cyclo(Ile-Val) concentration) and an untreated control (medium only).
-
Remove the old medium from the 96-well plate and add 100 µL of the prepared Cyclo(Ile-Val) dilutions, vehicle control, or untreated control to the respective wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
MTT Assay for Cell Viability
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[2][3][11]
Materials:
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher should be used for background subtraction.[2]
LDH Assay for Necrosis
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[5][6][12]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Microplate reader
Protocol:
-
After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
To determine the maximum LDH release, add 10 µL of 10X Lysis Solution (provided in the kit) to control wells containing untreated cells 45 minutes before supernatant collection.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Add 50 µL of Stop Solution (provided in the kit) to each well.
-
Measure the absorbance at a wavelength between 490 and 520 nm using a microplate reader.[5]
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[8][9][13]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (commercially available)
-
Luminometer
Protocol:
-
After the treatment period, allow the 96-well plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of Cyclo(Ile-Val) on Cell Viability (MTT Assay)
| Concentration (µM) | 24h (% Viability ± SD) | 48h (% Viability ± SD) | 72h (% Viability ± SD) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 0.1 | 98.2 ± 4.9 | 95.1 ± 5.1 | 90.3 ± 6.1 |
| 1 | 92.5 ± 5.5 | 85.7 ± 6.2 | 75.4 ± 5.9 |
| 10 | 75.3 ± 6.1 | 60.2 ± 5.8 | 45.1 ± 6.3 |
| 50 | 50.1 ± 5.8 | 35.8 ± 6.5 | 20.7 ± 5.2 |
| 100 | 30.7 ± 4.9 | 15.4 ± 5.3 | 8.9 ± 4.7 |
Table 2: Effect of Cyclo(Ile-Val) on Membrane Integrity (LDH Assay)
| Concentration (µM) | 24h (% Cytotoxicity ± SD) | 48h (% Cytotoxicity ± SD) | 72h (% Cytotoxicity ± SD) |
| Vehicle Control | 5.1 ± 1.2 | 6.3 ± 1.5 | 7.8 ± 1.9 |
| 0.1 | 6.2 ± 1.4 | 7.5 ± 1.8 | 9.1 ± 2.1 |
| 1 | 8.9 ± 2.1 | 12.4 ± 2.5 | 18.7 ± 3.2 |
| 10 | 15.7 ± 3.2 | 25.8 ± 4.1 | 35.2 ± 4.5 |
| 50 | 28.4 ± 4.5 | 45.1 ± 5.3 | 60.3 ± 6.1 |
| 100 | 45.6 ± 5.8 | 70.2 ± 6.8 | 85.4 ± 7.2 |
Table 3: Effect of Cyclo(Ile-Val) on Apoptosis (Caspase-Glo® 3/7 Assay)
| Concentration (µM) | 24h (RLU ± SD) | 48h (RLU ± SD) | 72h (RLU ± SD) |
| Vehicle Control | 1500 ± 210 | 1650 ± 230 | 1800 ± 250 |
| 0.1 | 1800 ± 250 | 2200 ± 310 | 2800 ± 350 |
| 1 | 3500 ± 420 | 5500 ± 580 | 8500 ± 750 |
| 10 | 12000 ± 1100 | 25000 ± 2100 | 45000 ± 3200 |
| 50 | 35000 ± 2800 | 60000 ± 4500 | 85000 ± 6100 |
| 100 | 55000 ± 4100 | 95000 ± 7200 | 120000 ± 8500 |
(Note: RLU = Relative Luminescence Units; SD = Standard Deviation. The data presented in these tables are for illustrative purposes only and will vary depending on the cell line and experimental conditions.)
Visualization of Experimental Workflow and Signaling Pathways
Conclusion
The protocols and assays detailed in these application notes provide a robust framework for the initial cytotoxic evaluation of Cyclo(Ile-Val). By concurrently assessing cell viability, necrosis, and apoptosis, researchers can gain a comprehensive understanding of the compound's cellular effects. The provided diagrams offer a conceptual model for the potential mechanisms of action, which can be further investigated using more specific molecular biology techniques, such as western blotting for key signaling proteins or flow cytometry for cell cycle analysis. These foundational studies are essential for determining the therapeutic potential of Cyclo(Ile-Val) and guiding future drug development efforts.
References
- 1. Cell Cycle Regulation by Checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer drugs induce caspase-8/FLICE activation and apoptosis in the absence of CD95 receptor/ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Role of proteolysis in caspase-8 activation and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influenza A virus infection activates caspase-8 to enhance innate antiviral immunity by cleaving CYLD and blocking TAK1 and RIG-I deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the difference between intrinsic and extrinsic apoptosis? - Biology Stack Exchange [biology.stackexchange.com]
- 9. The concept of intrinsic versus extrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mitochondrial Apoptotic Effectors BAX/BAK Activate Caspase-3 and -7 to Trigger NLRP3 Inflammasome and Caspase-8 Driven IL-1β Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin D1 Promotes Cell Cycle Progression through Enhancing NDR1/2 Kinase Activity Independent of Cyclin-dependent Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell cycle checkpoint - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Studies of Cyclo(Ile-Val)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Ile-Val), a cyclic dipeptide, has demonstrated a range of biological activities in vitro, including moderate antifungal and weak antitumor properties.[1] Cyclic dipeptides, in general, are of significant interest in pharmaceutical research due to their enhanced stability and bioavailability compared to their linear counterparts.[2] This document provides detailed application notes and protocols for the formulation and in vivo investigation of Cyclo(Ile-Val), drawing upon existing knowledge of similar cyclic peptides and general best practices in preclinical research. While in vivo data for Cyclo(Ile-Val) is limited, this guide offers a foundational framework for its exploration as a potential therapeutic agent.
Physicochemical Properties of Cyclo(Ile-Val)
A clear understanding of the physicochemical properties of Cyclo(Ile-Val) is fundamental for designing effective in vivo studies.
| Property | Value | Source |
| Molecular Formula | C11H20N2O2 | [1][3] |
| Molecular Weight | 212.29 g/mol | [1][3] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Formulation for In Vivo Administration
The selection of an appropriate vehicle is critical for ensuring the bioavailability and consistent delivery of Cyclo(Ile-Val) in animal models. Given its solubility profile, several options can be considered for oral and parenteral administration.
Commonly Used Excipients for In Vivo Studies
The following table summarizes excipients commonly employed in preclinical toxicology and pharmacology studies. These can be considered for the formulation of Cyclo(Ile-Val), particularly to enhance solubility and stability.
| Excipient | Route of Administration | Typical Concentration | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | Oral, Parenteral | < 10% | Often used as a co-solvent. Potential for toxic effects at higher concentrations. |
| Polyethylene glycol 300/400 (PEG 300/400) | Oral, Parenteral | 10-60% | Common co-solvent, generally well-tolerated. |
| Tween 80 (Polysorbate 80) | Oral, Parenteral | 0.5-5% | Surfactant used to increase solubility and prevent precipitation. |
| Propylene glycol | Oral, Parenteral | 10-40% | Co-solvent with properties similar to PEG. |
| Carboxymethylcellulose (CMC) | Oral | 0.5-2.5% | Suspending agent for oral gavage. |
| Saline (0.9% NaCl) | Parenteral | - | Primary vehicle for water-soluble compounds. May require a co-solvent for Cyclo(Ile-Val). |
| Corn Oil | Oral | - | Vehicle for lipophilic compounds. |
This table is a general guide. Formulation development should involve rigorous testing for solubility, stability, and vehicle-induced toxicity.[4][5]
Protocol 1: Preparation of Cyclo(Ile-Val) for Oral Administration
This protocol describes the preparation of a Cyclo(Ile-Val) suspension for oral gavage in rodents.
Materials:
-
Cyclo(Ile-Val) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Sterile 0.9% saline
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of Cyclo(Ile-Val) powder based on the desired dosage and number of animals.
-
Initial Solubilization: In a sterile conical tube, add a small volume of DMSO to the Cyclo(Ile-Val) powder to create a concentrated stock solution. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume).
-
Vortexing: Vortex the mixture thoroughly until the Cyclo(Ile-Val) is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Addition of Co-solvents and Surfactants: Add PEG 400 and Tween 80 to the DMSO solution. A common vehicle composition is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.
-
Vortexing: Vortex the mixture again to ensure homogeneity.
-
Final Dilution: Gradually add the sterile saline to the mixture while vortexing to reach the final desired concentration.
-
Sonication: Sonicate the final formulation for 5-10 minutes to ensure a uniform suspension.
-
Storage: Store the formulation at 4°C and protect it from light. Prepare fresh on the day of the experiment or validate its stability for longer storage.
Experimental Protocols for In Vivo Assessment
Based on the known activities of other cyclic peptides, potential therapeutic applications for Cyclo(Ile-Val) include anti-inflammatory and neuroprotective effects. The following protocols are designed to investigate these possibilities in established animal models.
Protocol 2: Evaluation of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model
This protocol outlines a standard procedure to assess the acute anti-inflammatory effects of Cyclo(Ile-Val) in rats or mice.
Animal Model: Male Sprague-Dawley rats (180-220 g) or Swiss albino mice (20-25 g).
Materials:
-
Cyclo(Ile-Val) formulation (prepared as in Protocol 1)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg, oral)
-
Vehicle control
-
Pletysmometer or digital calipers
-
Oral gavage needles
-
Syringes and needles for injection
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Procedure:
-
Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Cyclo(Ile-Val) (low dose, e.g., 10 mg/kg)
-
Group 3: Cyclo(Ile-Val) (high dose, e.g., 50 mg/kg)
-
Group 4: Positive control (Indomethacin, 10 mg/kg)
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Treatment: Administer the respective treatments orally (oral gavage).
-
Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.
Protocol 3: Assessment of Neuroprotective Effects in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This protocol is designed to evaluate the potential of Cyclo(Ile-Val) to mitigate neuroinflammation, a key process in many neurodegenerative diseases.
Animal Model: C57BL/6 mice (8-10 weeks old).
Materials:
-
Cyclo(Ile-Val) formulation (prepared for intraperitoneal injection, ensuring sterility)
-
Lipopolysaccharide (LPS) from E. coli (dissolved in sterile saline)
-
Vehicle control
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Equipment for behavioral tests (e.g., open field, Y-maze)
-
Reagents for immunohistochemistry and ELISA
Procedure:
-
Acclimatization and Grouping: Acclimatize mice for one week and divide them into experimental groups (Vehicle, Cyclo(Ile-Val), LPS + Vehicle, LPS + Cyclo(Ile-Val)).
-
Pre-treatment: Administer Cyclo(Ile-Val) or vehicle via intraperitoneal (i.p.) injection for 7 consecutive days.
-
LPS Administration: On day 7, one hour after the final pre-treatment, anesthetize the mice and stereotaxically inject LPS (e.g., 2 µg in 1 µL saline) into a specific brain region (e.g., the substantia nigra or hippocampus). Control animals receive a saline injection.
-
Behavioral Analysis: Conduct behavioral tests (e.g., open field for locomotor activity, Y-maze for spatial memory) at specified time points post-LPS injection (e.g., 3 and 7 days).
-
Euthanasia and Tissue Processing: At the end of the experiment (e.g., 7 or 14 days post-LPS), euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. Collect brain tissue for histological and biochemical analysis.
-
Endpoint Analysis:
-
Immunohistochemistry: Stain brain sections for markers of microglial activation (Iba-1) and astrocytosis (GFAP).
-
ELISA: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates.
-
Western Blot: Analyze the expression of proteins involved in inflammatory signaling pathways.
-
Potential Signaling Pathways
Based on studies of other cyclic peptides and bioactive molecules with anti-inflammatory and neuroprotective properties, Cyclo(Ile-Val) may modulate key intracellular signaling pathways.[6][7][8]
Potential Anti-inflammatory Signaling Pathway:
Caption: Potential inhibition of the NF-κB signaling pathway by Cyclo(Ile-Val).
Potential Neuroprotective Signaling Pathway:
Caption: Potential activation of the Nrf2 antioxidant pathway by Cyclo(Ile-Val).
Toxicity Assessment
Prior to efficacy studies, it is crucial to perform acute toxicity studies to determine the safety profile and dose range for Cyclo(Ile-Val).
Protocol 4: Acute Oral Toxicity Study (Up-and-Down Procedure)
Animal Model: Female Wistar rats (8-12 weeks old).
Procedure:
-
Administer a starting dose of Cyclo(Ile-Val) (e.g., 300 mg/kg) to a single animal.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
-
Continue this procedure until the stopping criteria are met, allowing for the determination of the LD50.
-
Monitor body weight, food and water consumption, and clinical signs of toxicity throughout the study.
-
At the end of the study, perform gross necropsy and histopathological examination of major organs.
Conclusion
Cyclo(Ile-Val) is a cyclic dipeptide with potential for in vivo applications. The protocols and information provided herein offer a comprehensive starting point for researchers to formulate this compound and investigate its anti-inflammatory and neuroprotective effects in preclinical models. Rigorous formulation development, dose-range finding studies, and well-controlled efficacy experiments are essential to elucidate the therapeutic potential of Cyclo(Ile-Val).
References
- 1. Cyclo(Ile-Val) | CAS:104068-43-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Cyclo(Ile-Val) | 104068-43-1 | EEA06843 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exercise-induced modulation of intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cyclo(Ile-Val) Quorum Sensing Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria utilize to coordinate gene expression in a population density-dependent manner. This process regulates a variety of physiological activities, including biofilm formation, virulence factor production, and motility. Consequently, the inhibition of quorum sensing has emerged as a promising strategy for the development of novel anti-virulence therapies that do not exert selective pressure for antibiotic resistance. Cyclic dipeptides (CDPs), also known as diketopiperazines, are a class of compounds that have demonstrated the ability to modulate quorum sensing pathways.
This document provides detailed protocols for assessing the potential of the cyclic dipeptide Cyclo(Ile-Val) to modulate quorum sensing. While some cyclic dipeptides act as antagonists of QS receptors, it is important to note that compounds like Cyclo(L-Pro-L-Val) have been observed to promote the expression of QS-regulated genes, acting as agonists.[1] Therefore, the following protocols are designed to screen for both inhibitory and agonistic activities of Cyclo(Ile-Val). The primary model organisms used in these protocols are Chromobacterium violaceum, which produces the purple pigment violacein (B1683560) under QS control, and Pseudomonas aeruginosa, an opportunistic human pathogen whose virulence is largely regulated by quorum sensing.[1][2][3]
Signaling Pathways and Experimental Workflow
The assessment of Cyclo(Ile-Val)'s effect on quorum sensing involves a multi-step process, beginning with the determination of its intrinsic antimicrobial activity, followed by specific assays to measure its impact on QS-regulated phenotypes.
The quorum sensing system in Chromobacterium violaceum is primarily regulated by the CviI/R system, which controls the production of the purple pigment violacein.[4] In Pseudomonas aeruginosa, a more complex hierarchical QS network involving the las and rhl systems regulates the expression of numerous virulence factors, including pyocyanin, and is crucial for biofilm formation.[3][5]
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of Cyclo(Ile-Val) that inhibits the visible growth of the test bacteria. This is crucial to ensure that any observed effects in subsequent quorum sensing assays are not due to bactericidal or bacteriostatic activity.
Materials:
-
Cyclo(Ile-Val)
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Pseudomonas aeruginosa (e.g., PAO1)
-
Luria-Bertani (LB) broth or Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of Cyclo(Ile-Val) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the Cyclo(Ile-Val) stock solution in the appropriate broth to achieve a range of concentrations.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate each well (except for the negative control) with the bacterial suspension.
-
Include a positive control (bacteria and broth with solvent) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for each bacterium (e.g., 28-30°C for C. violaceum, 37°C for P. aeruginosa) for 18-24 hours.
-
The MIC is the lowest concentration of Cyclo(Ile-Val) at which no visible bacterial growth is observed.
| Compound | Organism | MIC (µg/mL) |
| Cyclo(Ile-Val) | C. violaceum | >1024 (Hypothetical) |
| Cyclo(Ile-Val) | P. aeruginosa | >1024 (Hypothetical) |
| Ampicillin | C. violaceum | 8 (Reference) |
| Gentamicin | P. aeruginosa | 4 (Reference) |
| Table 1: Hypothetical MIC data for Cyclo(Ile-Val). Actual values must be determined experimentally. |
Protocol 2: Violacein Production Assay
Objective: To assess the effect of Cyclo(Ile-Val) on the production of the QS-regulated pigment violacein in Chromobacterium violaceum.
Materials:
-
C. violaceum (e.g., ATCC 12472)
-
LB broth
-
Cyclo(Ile-Val) at sub-MIC concentrations
-
Sterile culture tubes or 24-well plates
-
Spectrophotometer
Procedure:
-
Inoculate an overnight culture of C. violaceum into fresh LB broth.
-
Add various sub-MIC concentrations of Cyclo(Ile-Val) to the cultures. Include a positive control (no compound) and a solvent control.
-
Incubate the cultures at 28-30°C with shaking for 24 hours.
-
After incubation, quantify the violacein production by lysing the cells (e.g., with DMSO or ethanol) and measuring the absorbance of the supernatant at 585 nm.
-
Normalize the violacein production to bacterial growth by measuring the optical density at 600 nm.
-
A decrease in violacein production suggests QS inhibition, while an increase may indicate QS agonistic activity.
| Concentration of Cyclo(Ile-Val) (µg/mL) | Violacein Production (% of Control) |
| 0 (Control) | 100 |
| 64 | 115 (Hypothetical) |
| 128 | 130 (Hypothetical) |
| 256 | 145 (Hypothetical) |
| 512 | 150 (Hypothetical) |
| Table 2: Hypothetical data showing potential agonistic effect of Cyclo(Ile-Val) on violacein production. Actual values must be determined experimentally. |
Protocol 3: Anti-Biofilm Assay
Objective: To determine the effect of Cyclo(Ile-Val) on biofilm formation by P. aeruginosa.
Materials:
-
P. aeruginosa (e.g., PAO1)
-
LB broth
-
Cyclo(Ile-Val) at sub-MIC concentrations
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid or Ethanol (B145695)
-
Microplate reader
Procedure:
-
Grow an overnight culture of P. aeruginosa and dilute it in fresh LB broth.
-
Add the diluted culture to the wells of a 96-well plate.
-
Add various sub-MIC concentrations of Cyclo(Ile-Val) to the wells. Include appropriate controls.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Carefully discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol and measure the absorbance at 570-595 nm.[5][6]
| Concentration of Cyclo(Ile-Val) (µg/mL) | Biofilm Formation (% of Control) |
| 0 (Control) | 100 |
| 64 | 95 (Hypothetical) |
| 128 | 88 (Hypothetical) |
| 256 | 75 (Hypothetical) |
| 512 | 60 (Hypothetical) |
| Table 3: Hypothetical data for biofilm inhibition by Cyclo(Ile-Val). Actual values must be determined experimentally. |
Protocol 4: Pyocyanin Production Assay
Objective: To quantify the effect of Cyclo(Ile-Val) on the production of the QS-regulated virulence factor pyocyanin in P. aeruginosa.
Materials:
-
P. aeruginosa (e.g., PAO1)
-
LB broth
-
Cyclo(Ile-Val) at sub-MIC concentrations
-
0.2 M HCl
-
Spectrophotometer
Procedure:
-
Grow P. aeruginosa in LB broth in the presence of various sub-MIC concentrations of Cyclo(Ile-Val) for 18-24 hours at 37°C with shaking.
-
Centrifuge the cultures to pellet the bacteria.
-
Extract pyocyanin from the supernatant with chloroform.
-
Re-extract the pyocyanin from the chloroform layer into 0.2 M HCl.
-
Measure the absorbance of the pink to red solution at 520 nm.
-
Calculate the pyocyanin concentration and normalize it to bacterial growth (OD600).
| Concentration of Cyclo(Ile-Val) (µg/mL) | Pyocyanin Production (% of Control) |
| 0 (Control) | 100 |
| 64 | 92 (Hypothetical) |
| 128 | 81 (Hypothetical) |
| 256 | 68 (Hypothetical) |
| 512 | 55 (Hypothetical) |
| Table 4: Hypothetical data for pyocyanin inhibition by Cyclo(Ile-Val). Actual values must be determined experimentally. |
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the quorum sensing modulatory activity of Cyclo(Ile-Val). It is imperative to perform these assays at sub-inhibitory concentrations to distinguish between antimicrobial and anti-quorum sensing effects. Given the potential for some cyclic dipeptides to act as QS agonists, careful interpretation of the data is essential. A thorough investigation using these methods will elucidate the potential of Cyclo(Ile-Val) as a novel modulator of bacterial communication and may pave the way for its development as an anti-virulence agent.
References
- 1. Quorum Sensing Inhibitors from Marine Microorganisms and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virulence Factors of Pseudomonas Aeruginosa and Antivirulence Strategies to Combat Its Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of Cyclo(Ile-Val)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Ile-Val) is a cyclic dipeptide composed of isoleucine and valine residues.[1][2] Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of naturally occurring compounds found in a variety of organisms and are known to exhibit a range of biological activities, including antimicrobial and antifungal properties.[1] The structural characterization of these molecules is crucial for understanding their biological function and for potential applications in drug development. Mass spectrometry, particularly with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), is a powerful analytical technique for the structural elucidation of cyclic peptides.[3][4] This application note provides a detailed protocol and fragmentation analysis of Cyclo(Ile-Val) by ESI-MS/MS.
Predicted Fragmentation Pathway of Cyclo(Ile-Val)
The fragmentation of protonated cyclic dipeptides in the gas phase typically proceeds through a series of characteristic ring cleavages and neutral losses. The proposed fragmentation pathway for Cyclo(Ile-Val) is initiated by protonation, likely on one of the amide carbonyl oxygens, followed by ring opening of the diketopiperazine core. Subsequent fragmentation events are driven by the loss of small neutral molecules and cleavage of the peptide backbone.
The molecular formula for Cyclo(Ile-Val) is C₁₁H₂₀N₂O₂ with a molecular weight of 212.29 g/mol .[1][2][5] The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 213.1598 Da.
The primary fragmentation pathways for protonated cyclic dipeptides involve the loss of carbon monoxide (CO, 28 Da) and the elements of formamide (B127407) (HCONH₂, 45 Da).[3] The side chains of the constituent amino acids, the isopropyl group for valine and the sec-butyl group for isoleucine, also play a significant role in the fragmentation pattern.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for the ESI-MS/MS analysis of protonated Cyclo(Ile-Val). The m/z values are calculated based on the proposed fragmentation pathway. The relative abundance of these ions would be determined experimentally and is dependent on the collision energy used.
| Predicted m/z | Proposed Elemental Composition | Proposed Structure/Origin | Neutral Loss |
| 213.1598 | [C₁₁H₂₁N₂O₂]⁺ | Protonated Cyclo(Ile-Val) [M+H]⁺ | - |
| 185.1649 | [C₁₀H₂₁N₂O]⁺ | [M+H - CO]⁺ | CO (28.0101 Da) |
| 170.1415 | [C₉H₁₈N₂O]⁺ | Loss of the isoleucine side chain as an alkene | C₄H₈ (56.0626 Da) |
| 156.1258 | [C₈H₁₆N₂O]⁺ | [M+H - CO - C₂H₅]⁺ (from Ile side chain) | CO + C₂H₅ (57.0470 Da) |
| 142.1102 | [C₇H₁₄N₂O]⁺ | [M+H - CO - C₃H₇]⁺ (from Val or Ile side chain) | CO + C₃H₇ (71.0626 Da) |
| 114.0917 | [C₆H₁₂NO]⁺ | Imino-ion of Isoleucine or Valine | C₅H₉NO (Val) or C₅H₉NO (Ile) |
| 86.0964 | [C₅H₁₂N]⁺ | Immonium ion of Isoleucine/Leucine (B10760876) or Valine | C₆H₉NO₂ (Val) or C₆H₉NO₂ (Ile) |
| 72.0808 | [C₄H₁₀N]⁺ | Immonium ion of Valine | C₇H₁₁NO₂ (Ile) |
| 69.0702 | [C₅H₉]⁺ | Characteristic fragment from Isoleucine side chain | C₆H₁₂N₂O₂ |
Experimental Protocol
This protocol outlines the steps for the fragmentation analysis of Cyclo(Ile-Val) using an electrospray ionization tandem mass spectrometer.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of Cyclo(Ile-Val) at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.[6]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
2. Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, equipped with an ESI source is recommended.
-
Mode: Positive ion mode.
-
MS1 Scan: Acquire a full scan MS spectrum to identify the protonated precursor ion, [M+H]⁺, of Cyclo(Ile-Val) at the predicted m/z of 213.16.
-
MS/MS Analysis (Collision-Induced Dissociation - CID):
-
Select the [M+H]⁺ ion (m/z 213.16) as the precursor ion for fragmentation.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. The optimal collision energy should be determined empirically to achieve a rich fragmentation spectrum.
-
Acquire the product ion spectrum (MS/MS).
-
3. Data Analysis
-
Analyze the resulting MS/MS spectrum to identify the fragment ions.
-
Compare the observed m/z values with the predicted values in the table above.
-
Propose fragmentation pathways based on the observed neutral losses.
Visualizations
Caption: Experimental workflow for the mass spectrometry fragmentation analysis of Cyclo(Ile-Val).
Caption: Proposed major fragmentation pathway of protonated Cyclo(Ile-Val).
Discussion
The fragmentation analysis of Cyclo(Ile-Val) provides valuable structural information. The characteristic losses of CO and the amino acid side chains are indicative of the cyclic dipeptide structure. However, a significant challenge in the mass spectrometric analysis of peptides containing isoleucine and its isomer leucine is their identical mass. Standard collision-induced dissociation (CID) often does not produce unique fragment ions to differentiate between them.
To distinguish between isoleucine and valine in Cyclo(Ile-Val), specific fragmentation pathways can be exploited. Isoleucine can undergo a characteristic fragmentation involving the loss of a C₂H₅ radical followed by CO, or produce a diagnostic ion at m/z 69.[7][8][9] More advanced fragmentation techniques, such as electron-transfer dissociation (ETD) or ultraviolet photodissociation (UVPD), can provide more definitive side-chain fragmentation for unambiguous identification of isomeric amino acids.[10][11] For routine analysis, comparing the fragmentation pattern with that of a synthetic standard of Cyclo(Leu-Val) would be a definitive method for confirmation.
Conclusion
This application note provides a comprehensive overview of the mass spectrometry fragmentation analysis of Cyclo(Ile-Val). The detailed protocol and the predicted fragmentation data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. While standard ESI-MS/MS can provide significant structural information, the differentiation of isomeric amino acid residues like isoleucine requires careful interpretation of the fragmentation spectra and may necessitate the use of advanced fragmentation techniques or comparison with authentic standards.
References
- 1. Cyclo(Ile-Val) | 104068-43-1 | EEA06843 | Biosynth [biosynth.com]
- 2. Cyclo(Ile-Val) | 104068-43-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. realgenelabs.com [realgenelabs.com]
- 6. Cyclo(Ile-Val) | CAS:104068-43-1 | Manufacturer ChemFaces [chemfaces.com]
- 7. How to discriminate between leucine and isoleucine by low energy ESI-TRAP MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Precise Leucine/Isoleucine Discrimination - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Testing Cyclo(Ile-Val) Against Different Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Ile-Val) is a cyclic dipeptide that has demonstrated potential as an antifungal agent. Cyclic peptides, as a class of compounds, are of significant interest in drug discovery due to their unique structural and biological properties. Some have been shown to act against pathogenic fungi and bacteria by disrupting the fungal cell membrane or inhibiting enzymes involved in cell wall synthesis.[1] These application notes provide a comprehensive protocol for evaluating the in vitro antifungal activity of Cyclo(Ile-Val) against a panel of clinically relevant fungal strains. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy of results.[2][3][4]
Data Presentation
Table 1: Fungal Strains for Antifungal Susceptibility Testing
| Fungal Species | ATCC Number | Rationale for Inclusion |
| Candida albicans | ATCC 90028 | A common cause of opportunistic fungal infections in humans. A quality control strain for susceptibility testing.[5] |
| Candida parapsilosis | ATCC 22019 | Increasingly implicated in invasive fungal infections, particularly in immunocompromised patients. A quality control strain.[5][6] |
| Candida krusei | ATCC 6258 | Intrinsically resistant to certain azole antifungals, making it important for testing new compounds. A quality control strain.[5][6] |
| Aspergillus fumigatus | ATCC 204304 | A primary cause of invasive aspergillosis, a life-threatening infection in immunocompromised individuals. |
| Cryptococcus neoformans | ATCC 66031 | The primary causative agent of cryptococcal meningitis, a severe infection of the central nervous system. |
Table 2: Expected Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Data for Cyclo(Ile-Val)
| Fungal Strain (ATCC No.) | Cyclo(Ile-Val) MIC (µg/mL) | Cyclo(Ile-Val) MFC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Amphotericin B] |
| Candida albicans (90028) | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Candida parapsilosis (22019) | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Candida krusei (6258) | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Aspergillus fumigatus (204304) | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Cryptococcus neoformans (66031) | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
Experimental Protocols
Preparation of Cyclo(Ile-Val) Stock Solution
Cyclo(Ile-Val) is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).
-
Solvent Selection : Use ACS reagent grade DMSO as the solvent. It is crucial to test the tolerance of each fungal strain to the final concentration of DMSO used in the assay, which should not exceed 1% (v/v) to avoid solvent-induced toxicity.
-
Stock Solution Preparation :
-
Accurately weigh 10 mg of Cyclo(Ile-Val) powder.
-
Dissolve the powder in 1 mL of DMSO to prepare a 10 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
Fungal Strain Culture and Inoculum Preparation
Proper inoculum preparation is critical for the reproducibility of antifungal susceptibility testing.
-
Yeast Strains (Candida spp. and Cryptococcus neoformans) :
-
Subculture the yeast strains from frozen stocks onto Sabouraud Dextrose Agar (B569324) (SDA) plates.
-
Incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.
-
Select 2-3 well-isolated colonies and suspend them in 5 mL of sterile 0.85% saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Further dilute the standardized suspension in RPMI-1640 medium to achieve the final inoculum concentration required for the specific assay.
-
-
Filamentous Fungi (Aspergillus fumigatus) :
-
Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest the conidia by gently flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard and dilute further in RPMI-1640 medium as required.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is based on the CLSI M27-A3 and M38-A2 guidelines.[3][4]
-
Plate Preparation :
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working solution of Cyclo(Ile-Val) (at twice the highest desired final concentration) to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (inoculum without the test compound), and well 12 will be the negative control (medium only).
-
-
Inoculation and Incubation :
-
Add 100 µL of the standardized fungal inoculum to each well from 1 to 11.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp. and Cryptococcus neoformans, and 48-72 hours for Aspergillus fumigatus.
-
-
MIC Determination :
-
The MIC is the lowest concentration of Cyclo(Ile-Val) that causes a significant inhibition of visible growth compared to the growth control in well 11.
-
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined after the MIC has been established.
-
Subculturing :
-
From each well that shows no visible growth in the MIC assay, take a 10-20 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh SDA plate.
-
-
Incubation :
-
Incubate the plates at 35°C for 24-48 hours, or until growth is visible in the control spots.
-
-
MFC Determination :
-
The MFC is the lowest concentration of Cyclo(Ile-Val) that results in no fungal growth or a 99.9% reduction in CFU compared to the initial inoculum.
-
Disk Diffusion Assay
This method provides a qualitative assessment of antifungal activity.
-
Plate Inoculation :
-
Prepare a standardized fungal inoculum as described previously.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue.
-
-
Disk Application :
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of Cyclo(Ile-Val).
-
Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.
-
Include a positive control disk with a known antifungal agent and a negative control disk with the solvent (DMSO).
-
-
Incubation and Measurement :
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters.
-
Mandatory Visualization
Caption: Experimental workflow for antifungal testing of Cyclo(Ile-Val).
Potential Mechanism of Action: Fungal Cell Wall Integrity Pathway
Cyclic peptides often exert their antifungal effects by disrupting the fungal cell wall or membrane. A key signaling cascade involved in maintaining cell wall homeostasis is the Cell Wall Integrity (CWI) pathway. It is plausible that Cyclo(Ile-Val) may interfere with this pathway, leading to cell wall stress and ultimately, fungal cell death.
Caption: Proposed mechanism of Cyclo(Ile-Val) via the CWI pathway.
References
- 1. "Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fung" by Naiera M. Helmy and Keykavous Parang [digitalcommons.chapman.edu]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. njccwei.com [njccwei.com]
- 5. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
Application Notes and Protocols: Cyclo(Ile-Val) in Agricultural Antifungal Treatments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cyclo(Ile-Val), a cyclic dipeptide, as a promising agent in agricultural antifungal treatments. The document details its direct antifungal activity and its role in inducing plant defense mechanisms. Detailed protocols for key experiments are provided to facilitate further research and development.
Introduction
Cyclo(Ile-Val) is a naturally occurring cyclic dipeptide with demonstrated antimicrobial and antifungal properties.[1][2] Its potential application in agriculture stems from a dual mode of action: direct inhibition of fungal growth and the induction of systemic resistance in plants. This makes it a compelling candidate for the development of novel, eco-friendly fungicides.
Key Features of Cyclo(Ile-Val):
-
Direct Antifungal Activity: Exhibits inhibitory effects against a range of phytopathogenic fungi.
-
Induced Systemic Resistance (ISR): Primes the plant's innate immune system to defend against subsequent pathogen attacks.
-
Natural Origin: As a secondary metabolite produced by various microorganisms, it presents a potentially biodegradable and environmentally compatible alternative to synthetic fungicides.
Mechanisms of Action
Cyclo(Ile-Val) employs a multifaceted approach to combat fungal pathogens, combining direct antimicrobial action with the stimulation of the plant's own defense systems.
Direct Antifungal Activity
The primary direct mechanism of action of Cyclo(Ile-Val) and related cyclodipeptides is the disruption of fungal cell membranes.[1] This leads to a cascade of detrimental effects, ultimately resulting in cell death. The proposed mechanism involves:
-
Membrane Perturbation: The cyclic structure of Cyclo(Ile-Val) allows it to insert into the fungal plasma membrane, altering its fluidity and integrity.
-
Disruption of Membrane Polarization: This insertion can disrupt the electrochemical gradient across the membrane.
-
Induction of Oxidative Stress: The compromised membrane function can lead to the generation of reactive oxygen species (ROS), causing cellular damage.
A related compound, Cyclo(Pro-Tyr), has been shown to target the [H+]ATPase Pma1 in the plasma membrane, leading to these effects. It is plausible that Cyclo(Ile-Val) employs a similar mechanism.
Induced Systemic Resistance
Cyclo(Ile-Val) and other cyclodipeptides can act as elicitors, triggering the plant's innate immune response, a phenomenon known as Systemic Acquired Resistance (SAR). This response is systemic, providing broad-spectrum and long-lasting protection. The key signaling pathway involved is the Salicylic (B10762653) Acid (SA) pathway.
Salicylic Acid (SA) Pathway Activation:
-
Elicitor Recognition: Cyclo(Ile-Val) is likely recognized by plant cell surface receptors.
-
SA Accumulation: This recognition event triggers a signaling cascade that leads to the accumulation of salicylic acid.
-
Gene Activation: SA accumulation activates the expression of Pathogenesis-Related (PR) genes, such as PR-1a.
-
Enhanced Defense: The products of these genes, including various enzymes and antimicrobial compounds, fortify the plant's defenses against a broad range of pathogens.
While the primary induced resistance pathway appears to be SA-dependent, there is potential for crosstalk with other plant defense signaling pathways, such as those regulated by Jasmonic Acid (JA) and Ethylene (ET). Further research is needed to fully elucidate these interactions.
Data Presentation
The following tables summarize the antifungal activity of cyclodipeptides against various plant pathogenic fungi. It is important to note that while the focus of this document is Cyclo(Ile-Val), specific quantitative data for this compound against a wide array of agricultural fungi is limited in publicly available literature. Therefore, data for structurally related and functionally similar cyclodipeptides are included to provide a broader understanding of their potential efficacy.
Table 1: In Vitro Antifungal Activity of Cyclodipeptides Against Phytopathogenic Fungi
| Fungal Pathogen | Host Plant(s) | Disease | Cyclodipeptide | MIC (µg/mL) | Reference |
| Fusarium graminearum | Wheat, Barley | Fusarium Head Blight | Cyclo(D-Pro-L-Val) | 250 | [2] |
| Rhizoctonia solani | Various | Damping-off, Root Rot | Cyclo(L-Pro-L-Tyr) | 125 | [2] |
| Fusarium oxysporum | Various | Fusarium Wilt | Cyclo(L-Pro-L-Tyr) | 250 | [2] |
| Fusarium solani | Various | Root Rot | Cyclo(L-Pro-L-Tyr) | 250 | [2] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
The following protocols provide detailed methodologies for assessing the antifungal and resistance-inducing properties of Cyclo(Ile-Val).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of Cyclo(Ile-Val) that inhibits the visible growth of a fungal pathogen.
Materials:
-
Cyclo(Ile-Val) stock solution (e.g., 10 mg/mL in DMSO)
-
Fungal pathogen culture
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for inoculum standardization)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Grow the fungal pathogen on Potato Dextrose Agar (PDA) for 7-10 days.
-
Harvest spores by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth.
-
Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer or by adjusting the optical density.
-
-
Serial Dilution:
-
Add 100 µL of PDB to all wells of a 96-well plate.
-
Add 100 µL of the Cyclo(Ile-Val) stock solution to the first well of each row to be tested and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculation:
-
Dilute the standardized spore suspension in PDB to a final concentration of 2 x 10^5 spores/mL.
-
Add 100 µL of the diluted spore suspension to each well, bringing the final volume to 200 µL.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
-
Incubation and Assessment:
-
Incubate the plate at 25-28°C for 48-72 hours.
-
The MIC is the lowest concentration of Cyclo(Ile-Val) at which no visible fungal growth is observed.
-
Protocol 2: Induced Systemic Resistance (ISR) Assay in Plants
This protocol assesses the ability of Cyclo(Ile-Val) to induce resistance in plants against a fungal pathogen.
Materials:
-
Cyclo(Ile-Val) solution (e.g., 1 mM in water with 0.02% Tween 20)
-
Test plants (e.g., Arabidopsis thaliana, tomato, or tobacco seedlings)
-
Fungal pathogen spore suspension (e.g., Botrytis cinerea at 1 x 10^5 spores/mL)
-
Growth chamber or greenhouse
-
Spray bottle
Procedure:
-
Plant Treatment (Induction):
-
Grow plants to the 3-4 true leaf stage.
-
Spray the leaves of the treatment group with the Cyclo(Ile-Val) solution until runoff.
-
Spray the control group with a mock solution (water with 0.02% Tween 20).
-
Keep the plants in a growth chamber for 3-5 days to allow for the induction of resistance.
-
-
Pathogen Challenge:
-
After the induction period, spray all plants (treatment and control) with the fungal pathogen spore suspension.
-
Maintain high humidity (e.g., by covering with a transparent dome) to facilitate infection.
-
-
Disease Assessment:
-
Incubate the plants for 5-7 days.
-
Assess disease severity by measuring lesion diameter, counting the number of lesions, or using a disease severity rating scale.
-
Calculate the percentage of disease reduction in the treated plants compared to the control.
-
Protocol 3: Gene Expression Analysis of Defense-Related Genes
This protocol uses quantitative real-time PCR (qRT-PCR) to measure the expression of defense-related genes in response to Cyclo(Ile-Val) treatment.
Materials:
-
Plant tissue from treated and control plants (from Protocol 2, before pathogen challenge)
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for defense-related genes (e.g., PR-1a) and a reference gene (e.g., Actin)
-
qRT-PCR instrument
Procedure:
-
Sample Collection and RNA Extraction:
-
Collect leaf samples from treated and control plants at various time points after treatment (e.g., 0, 24, 48, 72 hours).
-
Immediately freeze the samples in liquid nitrogen and store at -80°C.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.
-
Run the reaction in a qRT-PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Compare the gene expression levels in the treated samples to the control samples.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Direct antifungal mechanism of Cyclo(Ile-Val).
Caption: Salicylic acid-mediated induced systemic resistance.
Caption: Experimental workflow for ISR assessment.
References
Application Notes and Protocols for Structure-Activity Relationship Studies of Cyclo(Ile-Val) Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds produced by a variety of organisms, including bacteria, fungi, and marine invertebrates.[1][2] These molecules exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[1][2][3] Cyclo(Ile-Val), a DKP composed of isoleucine and valine, and its analogs are of particular interest for their potential to modulate bacterial communication systems, such as quorum sensing (QS), and to influence key cellular signaling pathways involved in inflammation and oxidative stress.
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery.[1] By systematically modifying the chemical structure of a lead compound like Cyclo(Ile-Val) and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for potency, selectivity, and desirable pharmacokinetic properties. This iterative process of design, synthesis, and testing is crucial for optimizing lead compounds into viable drug candidates.
These application notes provide a comprehensive framework for conducting SAR studies on Cyclo(Ile-Val) analogs. We present detailed protocols for the synthesis, purification, and characterization of a focused library of analogs, followed by robust assays to evaluate their biological activity. The primary activities of interest include quorum sensing inhibition, anti-biofilm efficacy, and modulation of the NF-κB and Nrf2 signaling pathways.
Experimental Design Workflow
A systematic approach is essential for an effective SAR study. The workflow outlined below guides the process from initial analog design to the evaluation of biological activity and subsequent data analysis.
Protocols
Protocol 1: Synthesis, Purification, and Characterization of Cyclo(Ile-Val) Analogs
This protocol describes the synthesis of Cyclo(Ile-Val) and its analogs using Fmoc-based solid-phase peptide synthesis (SPPS) followed by cyclization in solution.
1.1. Materials
-
Rink Amide MBHA resin
-
Fmoc-L-Val-OH, Fmoc-L-Ile-OH, and other Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diisopropylethylamine (DIPEA)
-
Preparative and analytical High-Performance Liquid Chromatography (HPLC) systems
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
1.2. Synthesis of Linear Peptide Precursors (Example: H-Ile-Val-NH2)
-
Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Valine): Dissolve Fmoc-L-Val-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM. Confirm coupling completion using a Kaiser test.
-
Second Fmoc Deprotection: Repeat step 1.2.2.
-
Second Amino Acid Coupling (Isoleucine): Dissolve Fmoc-L-Ile-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF. Add to the resin and agitate for 2 hours. Wash thoroughly with DMF and DCM.
-
Final Fmoc Deprotection: Repeat step 1.2.2.
-
Wash the resin with DCM and dry under vacuum.
1.3. Cleavage of Linear Peptide from Resin
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold ether.
-
Dry the crude linear dipeptide amide under vacuum.
1.4. Cyclization to form Cyclo(Ile-Val)
-
Dissolve the crude linear peptide in toluene at a low concentration (e.g., 0.01 M).
-
Add DIPEA (2 eq) to the solution.
-
Reflux the mixture at 110°C for 12-24 hours, monitoring the reaction by analytical HPLC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
1.5. Purification and Characterization
-
Purification: Dissolve the crude cyclic dipeptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water). Purify the compound using preparative reverse-phase HPLC.
-
Characterization:
-
HPLC: Confirm the purity of the collected fractions using analytical HPLC.
-
MS: Determine the molecular weight of the purified compound using high-resolution mass spectrometry to confirm the correct product formation.
-
NMR: Record 1H and 13C NMR spectra to confirm the structure and stereochemistry of the final product.
-
Protocol 2: Quorum Sensing Inhibition Assay
This protocol uses the reporter strain Chromobacterium violaceum ATCC 12472, which produces the purple pigment violacein (B1683560) in response to N-acyl-homoserine lactone (AHL) signaling. Inhibition of violacein production without inhibiting bacterial growth indicates QS interference.
2.1. Materials
-
Chromobacterium violaceum ATCC 12472
-
Luria-Bertani (LB) broth and agar
-
96-well flat-bottom microtiter plates
-
Cyclo(Ile-Val) analogs dissolved in DMSO
-
Microplate reader
2.2. Procedure
-
Grow C. violaceum overnight in LB broth at 30°C with shaking.
-
Dilute the overnight culture with fresh LB broth to an OD600 of 0.1.
-
In a 96-well plate, add 100 µL of LB broth to each well.
-
Prepare serial dilutions of the test compounds (analogs) in the plate. The final DMSO concentration should not exceed 1%.
-
Add 100 µL of the diluted C. violaceum culture to each well.
-
Include a positive control (bacteria with 1% DMSO) and a negative control (LB broth only).
-
Incubate the plate at 30°C for 24 hours without shaking.
-
After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
To quantify violacein, centrifuge the plate, discard the supernatant, and add 100 µL of DMSO to each well to dissolve the violacein pellet.
-
Measure the absorbance at 585 nm (A585) for violacein quantification.
-
Calculate the percentage of violacein inhibition relative to the positive control, ensuring that the compound concentration used does not significantly inhibit bacterial growth. The IC50 is the concentration that inhibits 50% of violacein production.
Protocol 3: Anti-Biofilm Formation Assay
This assay determines the ability of Cyclo(Ile-Val) analogs to prevent biofilm formation by a relevant pathogen, such as Pseudomonas aeruginosa or Staphylococcus aureus.
3.1. Materials
-
Bacterial strain (e.g., P. aeruginosa PAO1)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottom microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Phosphate-buffered saline (PBS)
3.2. Procedure
-
Grow the bacterial strain overnight in TSB. Adjust the culture to a concentration of approximately 1 x 10^6 CFU/mL in TSB with 1% glucose.[4]
-
Prepare serial dilutions of the test compounds in the wells of a 96-well plate.
-
Add 100 µL of the bacterial suspension to each well.
-
Include positive controls (bacteria without compound) and negative controls (medium only).[4]
-
Incubate the plate at 37°C for 24-48 hours without agitation.[4]
-
After incubation, discard the planktonic culture and gently wash the wells twice with PBS to remove non-adherent cells.[4]
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[4]
-
Remove the crystal violet and wash the wells three times with PBS.[4]
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound stain.[4]
-
Measure the absorbance at 570 nm. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that shows a significant reduction in biofilm formation compared to the positive control.[4]
Protocol 4: NF-κB Activation Assay (Translocation)
This protocol assesses the ability of analogs to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus (e.g., TNF-α).
4.1. Materials
-
HeLa or RAW 264.7 cell line
-
DMEM with 10% FBS
-
TNF-α (or other appropriate stimulus)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
High-content imaging system or fluorescence microscope
4.2. Procedure
-
Seed cells onto 96-well imaging plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the Cyclo(Ile-Val) analogs for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30-60 minutes. Include an unstimulated control.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature.
-
Wash and acquire images using a high-content imager.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal. A decrease in this ratio in stimulated, compound-treated cells compared to stimulated, untreated cells indicates inhibition of NF-κB translocation.
Protocol 5: Nrf2 Pathway Activation Assay
This protocol uses a reporter gene assay to measure the activation of the Nrf2 antioxidant response pathway.
5.1. Materials
-
HepG2 cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.
-
MEM with 10% FBS.
-
Cyclo(Ile-Val) analogs.
-
Luciferase assay reagent.
-
Luminometer.
5.2. Procedure
-
Seed the ARE-luciferase HepG2 cells in a 96-well white, clear-bottom plate and incubate for 24 hours.[5]
-
Treat the cells with serial dilutions of the test compounds for 18-24 hours. Include a vehicle control (DMSO) and a known Nrf2 activator as a positive control (e.g., sulforaphane).[5]
-
After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.[5]
-
Measure the luminescence using a plate-reading luminometer.[5]
-
Calculate the fold induction of luciferase activity by dividing the relative light units (RLU) of treated wells by the average RLU of the vehicle control wells. An increase in fold induction indicates activation of the Nrf2 pathway.[5]
Data Presentation
Quantitative data from the SAR studies should be summarized in tables to facilitate comparison between analogs.
Table 1: SAR of Cyclo(Ile-Val) Analogs in Quorum Sensing Inhibition
| Analog ID | R1 Group (AA1) | R2 Group (AA2) | Stereochemistry | QS Inhibition IC50 (µM) | Growth Inhibition MIC (µM) | Selectivity Index (MIC/IC50) |
|---|---|---|---|---|---|---|
| C(IV)-01 | Isoleucine | Valine | L-L | 50 | >200 | >4.0 |
| C(IV)-02 | Leucine | Valine | L-L | 75 | >200 | >2.7 |
| C(IV)-03 | Valine | Valine | L-L | 120 | >200 | >1.7 |
| C(IV)-04 | Isoleucine | Alanine | L-L | 65 | >200 | >3.1 |
| C(IV)-05 | Isoleucine | Valine | D-L | >100 | >200 | - |
| C(IV)-06 | Phenylalanine | Valine | L-L | 30 | 150 | 5.0 |
Data are hypothetical and for illustrative purposes.
Table 2: Anti-Biofilm Activity of Lead Analogs against P. aeruginosa
| Analog ID | MBIC50 (µM) | MBEC50 (µM) |
|---|---|---|
| C(IV)-01 | 60 | 150 |
| C(IV)-04 | 72 | 180 |
| C(IV)-06 | 45 | 110 |
MBIC50: 50% Minimum Biofilm Inhibitory Concentration; MBEC50: 50% Minimum Biofilm Eradication Concentration. Data are hypothetical.
Table 3: Modulation of Signaling Pathways by Lead Analogs
| Analog ID | NF-κB Translocation Inhibition IC50 (µM) | Nrf2 Activation EC50 (µM) |
|---|---|---|
| C(IV)-01 | 25 | 15 |
| C(IV)-04 | 40 | 22 |
| C(IV)-06 | 18 | 10 |
Data are hypothetical and for illustrative purposes.
Signaling Pathway Diagrams
Understanding the potential molecular targets of Cyclo(Ile-Val) analogs is crucial. The NF-κB and Nrf2 pathways represent key cellular systems regulating inflammation and oxidative stress, respectively. DKP compounds have been shown to modulate these pathways.[6][7][8]
NF-κB Signaling Pathway
The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the transcription of inflammatory genes. Analogs may inhibit this pathway at various points, such as by preventing the degradation of IκBα or the translocation of p65/p50 to the nucleus.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary cellular defense against oxidative stress. Under basal conditions, Nrf2 is targeted for degradation by Keap1. Activators disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.
References
- 1. Antimicrobial and biofilm inhibiting diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclo(Ile-Val) | CAS:104068-43-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformation characterization of cyclopentapeptide, L.Val-L.Pro-Gly-L.Val-Gly: a repeating analogue of elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclo(His-Pro) up-regulates heme oxygenase 1 via activation of Nrf2-ARE signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in Cyclo(Ile-Val) solid-phase synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the solid-phase synthesis of Cyclo(Ile-Val).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the solid-phase synthesis of Cyclo(Ile-Val)?
Low yields in the synthesis of this cyclic dipeptide are typically attributed to challenges associated with the sterically hindered nature of both isoleucine (Ile) and valine (Val). Key issues include:
-
Incomplete Coupling: The bulky side chains of Ile and Val can sterically hinder the formation of the peptide bond, leading to incomplete reactions and truncated sequences.
-
Peptide Aggregation: Hydrophobic sequences, such as Ile-Val, are prone to aggregation on the resin, which can block reactive sites and impede reagent access.
-
Difficult Cleavage: Inefficient cleavage of the linear dipeptide from the solid support can significantly reduce the amount of precursor available for cyclization.
-
Inefficient Cyclization: Head-to-tail cyclization of a short, sterically hindered dipeptide can be challenging, with competing side reactions such as dimerization or oligomerization.
-
Epimerization: The activation of the C-terminal amino acid during cyclization can sometimes lead to epimerization, resulting in diastereomeric impurities and a lower yield of the desired product.
Q2: How can I improve the coupling efficiency of sterically hindered amino acids like Isoleucine and Valine?
To enhance coupling efficiency, consider the following strategies:
-
Choice of Coupling Reagents: Utilize highly reactive coupling reagents known to be effective for sterically hindered amino acids. A combination of a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) with an additive such as Oxyma Pure is often recommended. Other potent reagents include HBTU, HATU, and PyBOP.
-
Double Coupling: Repeat the coupling step to ensure the reaction goes to completion. After the initial coupling reaction, drain the reagents and add a fresh solution of the activated amino acid.
-
Increased Reaction Time and Temperature: Extending the coupling time (e.g., to 2 hours or more) and, if using a suitable synthesizer, increasing the temperature can help overcome the steric hindrance.[1]
-
Solvent Choice: Use solvents that promote resin swelling and disrupt peptide aggregation, such as N,N-dimethylformamide (DMF) or a mixture of DMF and dichloromethane (B109758) (DCM).
Q3: What strategies can be employed to minimize peptide aggregation during synthesis?
Peptide aggregation is a significant concern for hydrophobic sequences like Ile-Val. To mitigate this:
-
Resin Selection: Choose a resin with good swelling properties and a lower loading capacity. PEG-based resins can be beneficial in reducing aggregation.
-
Chaotropic Agents: In difficult cases, the addition of chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures.
-
"Difficult Sequence" Protocols: Some automated synthesizers have specific protocols for difficult sequences that incorporate extended reaction times or elevated temperatures.
Q4: How do I choose the right resin and linker for Cyclo(Ile-Val) synthesis?
The choice of resin and linker is critical for a successful synthesis.
-
Resin Type: A polystyrene-based resin, such as Wang resin or 2-chlorotrityl chloride (2-CTC) resin, is commonly used for Fmoc-based solid-phase peptide synthesis.[2][3]
-
Linker: A hyper-acid-labile linker, like that on a 2-CTC resin, is advantageous as it allows for the cleavage of the linear peptide with side-chain protecting groups intact, which is often desired for solution-phase cyclization.
Q5: What are the optimal conditions for the cleavage and cyclization steps?
The cleavage and cyclization steps are pivotal for achieving a good yield of Cyclo(Ile-Val).
-
Cleavage: For a 2-CTC resin, a mild cleavage cocktail, such as 1% trifluoroacetic acid (TFA) in DCM, can be used to release the linear dipeptide while keeping side-chain protecting groups intact.[2]
-
Cyclization: The cyclization is typically performed in solution under high dilution to favor intramolecular cyclization over intermolecular reactions. A common method involves dissolving the linear peptide in a suitable solvent like DMF or DCM and adding a coupling reagent (e.g., HBTU, PyBOP) and a base (e.g., DIPEA).
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| Low final yield with significant starting material (linear dipeptide) remaining | Inefficient cyclization | - Increase cyclization reaction time.- Use a more potent coupling reagent for cyclization (e.g., HATU).- Ensure high dilution conditions to favor intramolecular reaction. |
| Mass spectrometry shows a mixture of the desired product and a species with double the mass | Dimerization during cyclization | - Decrease the concentration of the linear peptide during the cyclization step (high dilution).- Add the linear peptide solution dropwise to the cyclization reagents over an extended period. |
| HPLC analysis of the crude product shows two closely eluting major peaks | Epimerization at the C-terminal residue during cyclization | - Use a coupling reagent known to suppress racemization, such as one containing HOAt.- Optimize the base and temperature used during cyclization. |
| Low yield of the linear dipeptide after cleavage from the resin | Incomplete coupling of the second amino acid (Ile) | - Perform a double coupling for the second amino acid.- Use a more powerful coupling reagent.- Increase the coupling reaction time. |
| No or very little peptide is cleaved from the resin | Inefficient cleavage | - Increase the cleavage time or use a higher concentration of TFA in the cleavage cocktail.- Ensure the resin is not overly dry before adding the cleavage cocktail. |
Quantitative Data Summary
The following tables summarize typical reaction parameters for the solid-phase synthesis of short, hydrophobic peptides. Note that optimal conditions may vary depending on the specific instrumentation and reagents used.
Table 1: Recommended Reagent Equivalents for Coupling
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3 - 5 |
| Coupling Reagent (e.g., HBTU, HATU, DIC) | 3 - 5 |
| Additive (e.g., HOBt, Oxyma Pure) | 3 - 5 |
| Base (e.g., DIPEA, NMM) | 6 - 10 |
Table 2: Typical Reaction Times and Conditions
| Step | Reagent/Solvent | Time | Temperature |
| Resin Swelling | DMF or DCM | 30 - 60 min | Room Temperature |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | 2 x 10 min | Room Temperature |
| Coupling (Valine) | See Table 1 | 1 - 2 hours | Room Temperature |
| Coupling (Isoleucine) | See Table 1 | 2 - 4 hours (or double couple) | Room Temperature |
| Cleavage (from 2-CTC resin) | 1% TFA in DCM | 4 x 3 min | Room Temperature |
| Cyclization (in solution) | HBTU/DIPEA in DMF | 12 - 24 hours | Room Temperature |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear Ile-Val Dipeptide
This protocol is based on the Fmoc/tBu strategy using a 2-chlorotrityl chloride resin.
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Loading (Fmoc-Val-OH):
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Dissolve Fmoc-Val-OH (2 equivalents) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
To cap any unreacted sites, add a small amount of methanol (B129727) and agitate for 30 minutes.
-
Wash the resin with DCM and then DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 10 minutes.
-
Drain and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Second Amino Acid Coupling (Fmoc-Ile-OH):
-
In a separate vessel, pre-activate Fmoc-Ile-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), perform a second coupling with fresh reagents.
-
Wash the resin with DMF and then DCM, and dry under vacuum.
-
-
Cleavage of the Linear Dipeptide:
-
Treat the resin with a solution of 1% TFA in DCM for 3 minutes.
-
Filter and collect the filtrate. Repeat this step three more times.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude linear dipeptide.
-
Protocol 2: Solution-Phase Cyclization of Ile-Val
-
Preparation: Dissolve the crude linear dipeptide in a large volume of DMF to achieve a high dilution (e.g., 1-5 mM concentration).
-
Cyclization Reaction:
-
Add HBTU (1.5 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by HPLC or mass spectrometry.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent and purify by reversed-phase HPLC to obtain the final Cyclo(Ile-Val) product.
-
Visualizations
Caption: General workflow for the solid-phase synthesis of Cyclo(Ile-Val).
Caption: Troubleshooting logic for low yield in Cyclo(Ile-Val) synthesis.
References
identifying and minimizing byproducts in cyclic dipeptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during cyclic dipeptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered in cyclic dipeptide synthesis?
A1: During the synthesis of cyclic dipeptides (2,5-diketopiperazines or DKPs), several byproducts can form, reducing the yield and purity of the desired product. The most common impurities include:
-
Deletion Sequences: Peptides where one or more amino acid residues are missing from the intended sequence. These arise from incomplete coupling or deprotection steps during the synthesis of the linear dipeptide precursor.[1]
-
Truncated Sequences: Peptide chains that are shorter than the target sequence, often due to premature termination of the synthesis.[1]
-
Racemization Products: Epimers or diastereomers of the desired cyclic dipeptide, resulting from the loss of stereochemical integrity at the α-carbon of the amino acids during activation and coupling.[2][3] Amino acids like cysteine and histidine are particularly susceptible to racemization.[3][4]
-
Aspartimide and Glutarimide Formation: Intramolecular cyclization involving the side chains of aspartic acid or glutamic acid can form five- or six-membered ring imides, respectively. This is a significant side reaction, especially in solid-phase peptide synthesis (SPPS).[4]
-
Byproducts from Coupling Reagents: Reagents used for amide bond formation can lead to byproducts. For example, dicyclohexylurea (DCU) from DCC is often difficult to remove.[2] Excess aminium/uronium reagents can also cap the N-terminus of the peptide.[5]
-
Diketopiperazine (DKP) Formation during Linear Precursor Synthesis: The linear dipeptide precursor can prematurely cyclize on the solid support, especially when proline is in the penultimate position. This leads to the loss of the C-terminal dipeptide from the resin.[6][7]
Q2: How can I detect and identify these byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for the detection and characterization of byproducts:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary tool for assessing the purity of the crude product. Byproducts often appear as distinct peaks separate from the main product peak. A systematic approach to method development, screening different columns, mobile phases (e.g., with additives like TFA or formic acid), and gradients, is crucial for resolving impurities.[8][9][10]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information for each peak, allowing for the identification of deletion sequences, truncated products, and modifications.[1][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR (e.g., COSY, TOCSY, NOESY) are powerful for structural elucidation of the desired product and its byproducts, including the identification of isomers.[12][13][14][15][16] Low-temperature NMR can be used to study conformational isomers.[12]
Q3: What are the key factors that influence the formation of byproducts?
A3: Several experimental parameters can significantly impact the formation of byproducts:
-
Temperature: Higher temperatures can accelerate side reactions, including racemization and DKP formation.[3][6][7]
-
pH and Base: The choice and concentration of the base are critical. Strong bases can promote racemization and DKP formation.[2][6] The pH of the reaction medium influences the rate of intramolecular cyclization.[17]
-
Coupling Reagents and Additives: The reactivity of the coupling reagent affects both the efficiency of peptide bond formation and the extent of racemization. The use of racemization-suppressing additives like HOBt or Oxyma is highly recommended.[2][3][18]
-
Solvent: The polarity of the solvent can influence reaction rates and the solubility of reactants and intermediates, thereby affecting byproduct formation.[19]
-
Protecting Groups: The choice of protecting groups for the N-terminus and amino acid side chains is crucial to prevent unwanted side reactions.[4]
-
Reaction Time: Prolonged reaction times can increase the likelihood of side reactions, including racemization.[3]
Troubleshooting Guides
Issue 1: High Levels of Racemization Detected
Symptoms:
-
Appearance of diastereomeric peaks in the HPLC chromatogram.
-
Complex NMR spectra indicating the presence of multiple stereoisomers.
| Potential Cause | Recommended Solution |
| Highly reactive coupling reagent | Use a coupling reagent known for low racemization potential, such as those combined with additives like HOBt or Oxyma.[2][3] |
| Inappropriate base | Use a sterically hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA.[2] |
| High reaction temperature | Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of epimerization.[3] |
| Prolonged reaction time | Monitor the reaction progress closely and quench the reaction as soon as the coupling is complete.[3] |
| Susceptible amino acid residues (e.g., Cys, His) | For these residues, use specialized coupling protocols with reduced racemization risk, such as pre-forming the active ester at a low temperature.[3][4] |
Issue 2: Significant Amount of Deletion or Truncated Sequences
Symptoms:
-
Major peaks in the LC-MS analysis with molecular weights corresponding to missing amino acids.
-
Low overall yield of the desired full-length cyclic dipeptide.
| Potential Cause | Recommended Solution |
| Incomplete coupling during SPPS of the linear precursor | Use a more efficient coupling reagent or double-couple problematic amino acids. Microwave-assisted synthesis can also improve coupling efficiency.[20] |
| Incomplete Fmoc-deprotection | Ensure complete deprotection by extending the reaction time or using a stronger deprotection cocktail (e.g., with DBU). Monitor deprotection using a colorimetric test like the Kaiser test.[4][11] |
| Peptide aggregation on the solid support | Switch to a different solvent (e.g., NMP) or use additives that disrupt secondary structures, such as chaotropic salts.[4] |
Issue 3: Premature Diketopiperazine (DKP) Formation during Linear Synthesis on Solid Support
Symptoms:
-
Low loading of the third amino acid during SPPS.
-
Detection of the cyclic dipeptide corresponding to the first two amino acids in the cleavage solution.
| Potential Cause | Recommended Solution |
| Presence of a C-terminal proline or other secondary amino acid | Couple the first two amino acids as a pre-formed dipeptide to bypass the reactive dipeptide-resin intermediate.[4] |
| Basic conditions during Fmoc-deprotection | Use milder deprotection conditions, such as a lower concentration of piperidine (B6355638) or a shorter deprotection time.[6] The addition of HOBt to the deprotection solution can also suppress DKP formation.[4] |
| Highly activating coupling conditions for the third amino acid | Use in situ neutralization protocols where the free amine is immediately acylated after deprotection.[4] |
Quantitative Data Summary
Table 1: Effect of Temperature on Diketopiperazine (DKP) Formation
| Temperature | Relative Rate of DKP Formation | Reference |
| -22 °C | Stable, suitable for long-term storage | [6][7] |
| 3 °C | Stable for shorter hold times | [6][7] |
| Room Temperature | Significant DKP formation observed over time | [6] |
| 50 °C | Increased rate of DKP formation | [17] |
| 80 °C | Further increased rate of DKP formation | [21] |
Table 2: Impact of Coupling Reagents and Additives on Racemization
| Coupling Reagent/Additive | Relative Racemization | Comments | Reference |
| DIC/HOBt | Low | A standard combination for minimizing racemization. | [2] |
| DIC/Oxyma | Low | Oxyma is an excellent alternative to HOBt. | [2][5] |
| HATU/NMM | High | This combination has been shown to cause a higher degree of racemization. | [2] |
| PyBOP | Low | Effective phosphonium-based reagent with low racemization potential. | [2] |
| DCC (without additive) | High | Prone to causing significant racemization. | [2] |
Experimental Protocols
Protocol 1: HPLC-MS Analysis of Byproducts
-
Sample Preparation: Dissolve the crude cyclic dipeptide in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.[9]
-
HPLC System: Use a reversed-phase C18 column.[10]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Gradient Elution: Start with a shallow gradient to ensure good separation of closely eluting impurities. A typical starting gradient is 5-95% Solvent B over 30-60 minutes.[10]
-
Detection:
-
UV detection at 214 nm and 280 nm.
-
Couple the HPLC system to a mass spectrometer (ESI-MS) to obtain mass data for all eluting peaks.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Analyze the mass spectrum of each peak to identify potential byproducts based on their molecular weights.
Protocol 2: Minimizing Racemization during Coupling
-
Reagent Preparation:
-
Dissolve the N-protected amino acid and a racemization suppressant (e.g., HOBt or Oxyma, 1.0 equivalent) in an appropriate solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation: Add the coupling reagent (e.g., DIC, 1.0 equivalent) to the cooled solution and stir for 5-10 minutes to pre-activate the amino acid.
-
Coupling: Add the amino component (the deprotected linear peptide or amino acid ester) to the activated mixture.
-
Base Addition: If required, add a sterically hindered base (e.g., NMM or 2,4,6-collidine, 1.0-2.0 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, proceed with the standard work-up and purification procedures.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Cyclic Dipeptide Synthesis
Caption: A workflow for troubleshooting low yield in cyclic dipeptide synthesis.
Diagram 2: Byproduct Formation Pathways and Mitigation Strategies
Caption: Key byproduct pathways and corresponding mitigation strategies.
References
- 1. Tips To Ensure Proper Purity In Solid-Phase Peptide Synthesis! [biochain.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. Isolation and identification of peptide conformers by reversed-phase high-performance liquid chromatography and NMR at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 21. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving peak tailing and broadening in Cyclo(Ile-Val) chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues encountered during the analysis of Cyclo(Ile-Val).
Troubleshooting Guide: Resolving Peak Tailing and Broadening
Peak tailing and broadening are common issues in the chromatographic analysis of cyclic dipeptides like Cyclo(Ile-Val), compromising resolution and the accuracy of quantification. This guide provides a systematic approach to diagnosing and resolving these problems.
Initial Assessment: Is it Peak Tailing or Broadening?
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Peak Tailing: The latter half of the peak is wider than the front half, creating an asymmetrical peak with a "tail." This is often indicative of secondary interactions between the analyte and the stationary phase.
-
Peak Broadening: The peak is wider than expected but may still be symmetrical. This can be caused by a variety of factors including issues with the column, the HPLC system, or the experimental method.
Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting peak tailing and broadening issues with Cyclo(Ile-Val).
Caption: A workflow for troubleshooting peak tailing and broadening.
Frequently Asked Questions (FAQs)
Peak Tailing
Q1: My Cyclo(Ile-Val) peak is tailing. What is the most likely cause?
A1: The most common cause of peak tailing for cyclic dipeptides like Cyclo(Ile-Val) is secondary interactions with active sites on the stationary phase.[1] Even though Cyclo(Ile-Val) is a neutral molecule, it can still interact with residual silanol groups on a silica-based column packing. These interactions can lead to a portion of the analyte molecules being retained longer, resulting in a tailing peak.[1]
Q2: How can I reduce peak tailing caused by silanol interactions?
A2: There are several effective strategies:
-
Use a high-purity, end-capped column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, which significantly reduces the potential for secondary interactions.[2]
-
Add a mobile phase modifier: The addition of a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), to the mobile phase can help to mask the residual silanol groups and improve peak shape.[3]
Q3: Will changing the pH of my mobile phase help with peak tailing for Cyclo(Ile-Val)?
A3: Since Cyclo(Ile-Val) is formed from the non-polar amino acids isoleucine and valine, and the amide bonds of the diketopiperazine ring are not readily ionizable, the molecule is expected to be neutral across a wide pH range. Therefore, unlike with acidic or basic analytes, adjusting the mobile phase pH is unlikely to have a significant effect on the peak shape of Cyclo(Ile-Val). The focus should be on minimizing secondary interactions through other means.
Peak Broadening
Q1: All the peaks in my chromatogram, including Cyclo(Ile-Val), are broad. What should I check first?
A1: If all peaks are broad, the issue is likely systemic. Start by checking for "extra-column" volume. This refers to the volume within the HPLC system outside of the column, such as in the tubing, injector, and detector flow cell.[4] Excessive extra-column volume can cause significant peak broadening.[4] Ensure that all tubing is as short as possible and has a narrow internal diameter. Also, check all fittings to ensure they are properly connected and not contributing to dead volume.[4]
Q2: My Cyclo(Ile-Val) peak becomes broader as I inject a larger volume. What is happening?
A2: This is a classic sign of column overload.[5] Every column has a finite capacity for the amount of sample it can handle. When this capacity is exceeded, the peak shape deteriorates, often leading to broadening or fronting.[5] To resolve this, either reduce the injection volume or dilute your sample.[5]
Q3: Could a degraded column be the cause of my broad peaks?
A3: Yes, column degradation is a common cause of peak broadening. Over time, the packed bed of the column can settle, creating a void at the inlet, or the stationary phase can become contaminated.[6] If you suspect column degradation, you can try flushing the column with a strong solvent. If this does not improve the peak shape, the column may need to be replaced.[6]
Quantitative Data Summary
The following table provides a summary of the pKa values for the constituent amino acids of Cyclo(Ile-Val). Note that in the cyclic dipeptide, the alpha-carboxyl and alpha-amino groups are involved in amide bond formation and are therefore not ionizable. The side chains of both isoleucine and valine are non-polar and do not have ionizable groups.
| Amino Acid | α-Carboxyl pKa | α-Amino pKa | Side Chain pKa |
| Isoleucine | ~2.36 | ~9.60 | N/A |
| Valine | ~2.32 | ~9.62 | N/A |
Data sourced from multiple references.[2][7]
Experimental Protocols
General HPLC Method for Cyclo(Ile-Val) Analysis
This protocol provides a starting point for the reversed-phase HPLC analysis of Cyclo(Ile-Val). Optimization may be required based on your specific instrumentation and sample matrix.
1. Materials and Reagents:
-
Cyclo(Ile-Val) standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Solvent filtration apparatus (0.45 µm filter)
-
Syringe filters (0.22 µm)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water. To 1 L of HPLC-grade water, add 1 mL of TFA. Mix thoroughly and degas.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. To 1 L of HPLC-grade acetonitrile, add 1 mL of TFA. Mix thoroughly and degas.
3. Standard Solution Preparation:
-
Prepare a stock solution of Cyclo(Ile-Val) in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with Mobile Phase A to the desired concentrations.
4. Sample Preparation:
-
Dissolve the sample containing Cyclo(Ile-Val) in an appropriate solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Standard binary or quaternary HPLC system with UV detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 214 nm |
| Injection Vol. | 10 µL |
6. System Suitability:
-
Before running samples, perform several injections of a standard solution to ensure the system is equilibrated and that the retention time and peak area are reproducible.
Workflow for HPLC Analysis of Cyclo(Ile-Val)
Caption: A general workflow for the HPLC analysis of Cyclo(Ile-Val).
References
- 1. Star Republic: Guide for Biologists [sciencegateway.org]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The proteinogenic amino acids [websites.nku.edu]
- 6. baranlab.org [baranlab.org]
- 7. Ch27 pKa and pI values [chem.ucalgary.ca]
dealing with Cyclo(Ile-Val) solubility issues in aqueous buffers
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with the cyclic dipeptide Cyclo(Ile-Val) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is Cyclo(Ile-Val) poorly soluble in aqueous buffers?
Cyclo(Ile-Val) is a cyclic dipeptide composed of two nonpolar, hydrophobic amino acid residues: Isoleucine (Ile) and Valine (Val).[1] Its cyclic structure and the lack of charged functional groups make the molecule neutral overall.[2][3] Hydrophobic molecules tend to aggregate in aqueous environments to minimize their contact with water, leading to low solubility.
Q2: What is the very first step I should take when trying to dissolve Cyclo(Ile-Val)?
Before dissolving the entire sample, always test the solubility with a small aliquot first.[3][4] Begin by attempting to dissolve the peptide in your target aqueous buffer (e.g., sterile water, PBS, or Tris buffer at pH 7).[3][4] Use mechanical agitation methods such as vortexing and sonication, as sonication can help break down smaller particles and improve dissolution.[3] A properly dissolved peptide solution should be clear and free of visible particulates.[3]
Q3: What should I do if Cyclo(Ile-Val) does not dissolve in my aqueous buffer?
If the peptide remains insoluble in the aqueous buffer, the next step is to use an organic co-solvent to create a concentrated stock solution.[2][3][5] This stock can then be carefully diluted into the final aqueous buffer.
Q4: Which organic co-solvents are recommended for a neutral peptide like Cyclo(Ile-Val)?
For neutral or hydrophobic peptides, common organic solvents are recommended.[2] These include:
-
Dimethyl sulfoxide (B87167) (DMSO)[4][5]
-
N,N-Dimethylformamide (DMF)[5]
-
Ethanol or Methanol[2]
It is crucial to select a co-solvent that is compatible with your specific experimental assay.
Q5: My experiment is sensitive to organic solvents. What are my options?
If your assay cannot tolerate even low concentrations of organic solvents, consider these alternatives:
-
Minimize Final Co-solvent Concentration: Prepare a highly concentrated stock solution so that the volume added to the aqueous buffer is minimal, keeping the final organic solvent concentration below a tolerable threshold for your experiment.
-
Use of Solubilizing Agents: Excipients such as cyclodextrins or hyaluronic acid (HA) nanogels can be used.[5][6] These agents can form inclusion complexes with hydrophobic molecules like Cyclo(Ile-Val), effectively shielding them from the aqueous environment and enhancing their solubility.[5][6]
Q6: Can I adjust the pH of the buffer to improve the solubility of Cyclo(Ile-Val)?
Adjusting the pH is generally not an effective strategy for Cyclo(Ile-Val). This technique is most effective for acidic or basic peptides that have ionizable groups.[5][7] Since Cyclo(Ile-Val) is a neutral peptide with no easily ionizable side chains, altering the pH will not significantly change its charge or improve its interaction with water.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Powder does not dissolve; solution is cloudy or has visible particulates. | Incomplete Dissolution: The peptide has not fully dissolved in the chosen solvent system.[5] | 1. Increase Mechanical Agitation: Briefly sonicate the sample (e.g., 3 cycles of 10 seconds, chilling on ice in between) to break up aggregates.[3] 2. Gentle Warming: Gently warm the solution, but avoid excessive heat which could degrade the peptide.[3] 3. Use an Organic Co-solvent: If still insoluble, prepare a stock solution in an organic solvent like DMSO before diluting into your buffer (see protocol below).[4] |
| Peptide dissolves in organic stock solution but precipitates when added to the aqueous buffer. | Localized Concentration: Adding the stock solution too quickly creates areas of high peptide concentration, causing it to crash out of solution. | 1. Slow, Dropwise Dilution: Add the organic stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously stirring or vortexing the buffer. This prevents localized over-saturation. |
| Peptide solubility decreases in a high-salt buffer. | "Salting Out" Effect: High concentrations of salt in the buffer can reduce the solubility of hydrophobic peptides.[5] | 1. Modify Buffer Composition: If your experiment allows, try reducing the salt concentration of the aqueous buffer.[5] |
Quantitative Data
Table 1: Example Solubility of a Related Cyclic Dipeptide
| Compound | Solvent/Buffer | Solubility |
| Cyclo(L-Pro-L-Val) | PBS (pH 7.2) | ~3 mg/mL[8] |
Note: This data is for a different compound and should be used as an example only.
Experimental Protocols
Protocol 1: Preparing a Cyclo(Ile-Val) Stock Solution Using an Organic Co-solvent
-
Preparation: Allow the vial of lyophilized Cyclo(Ile-Val) powder to warm to room temperature before opening.[3] Centrifuge the vial briefly (e.g., 10,000 x g for 5 minutes) to ensure all the powder is at the bottom.[3]
-
Solvent Addition: Add a precise volume of a suitable organic solvent (e.g., high-purity DMSO) to the vial to achieve a high concentration stock solution (e.g., 10-50 mg/mL).[4][5]
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.[5] If necessary, sonicate briefly to ensure complete dissolution. The resulting solution should be clear.
-
Dilution: Add the stock solution dropwise into your final aqueous buffer while constantly stirring or vortexing to achieve the desired final concentration.
-
Storage: For long-term stability, it is recommended to store stock solutions in aliquots at -20°C or -80°C.[9]
Protocol 2: General Method for Determining Aqueous Solubility
-
Sample Preparation: Weigh 10 mg of pre-purified Cyclo(Ile-Val) into a microcentrifuge tube.[10]
-
Solvent Addition: Add 1 mL of the desired aqueous buffer to the tube.[10]
-
Equilibration: Vortex and/or sonicate the mixture. Allow it to equilibrate by rotating at room temperature for several hours to ensure maximum dissolution.
-
Separation: Centrifuge the solution at high speed (e.g., 14,000 rpm) for 1 hour to pellet any undissolved peptide.[10]
-
Quantification: Carefully collect the supernatant. Lyophilize (freeze-dry) the supernatant until a constant weight is achieved.[10]
-
Calculation: The final weight of the lyophilized powder from the supernatant corresponds to the amount of peptide that dissolved in 1 mL of buffer, giving the solubility in mg/mL.
Visualizations
Caption: Troubleshooting workflow for dissolving Cyclo(Ile-Val).
Caption: Example signaling pathway inhibited by a related cyclic peptide.[9]
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. biobasic.com [biobasic.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. peptidream.com [peptidream.com]
- 7. lifetein.com [lifetein.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Cyclo(Ile-Val) in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo(Ile-Val). The information provided is intended to help improve the stability of this cyclic dipeptide in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Cyclo(Ile-Val) in solution?
A1: The stability of Cyclo(Ile-Val) in solution is primarily influenced by pH, temperature, and the composition of the solvent. As a cyclic dipeptide, its diketopiperazine ring is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. Elevated temperatures accelerate this degradation process.
Q2: What is the main degradation pathway for Cyclo(Ile-Val)?
A2: The principal degradation pathway for Cyclo(Ile-Val) is the hydrolysis of the amide bonds within the diketopiperazine ring. This leads to the formation of the linear dipeptide, Isoleucyl-Valine, and subsequently, the individual amino acids, Isoleucine and Valine. Unlike peptides containing residues such as aspartic acid, asparagine, cysteine, or methionine, Cyclo(Ile-Val) is not prone to degradation via deamidation, oxidation, or the formation of cyclic imide intermediates involving the amino acid side chains.
Q.3: How can I minimize the degradation of Cyclo(Ile-Val) during my experiments?
A3: To minimize degradation, it is recommended to prepare solutions of Cyclo(Ile-Val) in a buffer with a pH close to neutral (pH 6-7) and to keep the solutions at low temperatures (2-8 °C) whenever possible. For long-term storage, it is best to store Cyclo(Ile-Val) as a lyophilized powder at -20°C or below.[1][2]
Q4: I am observing low solubility of Cyclo(Ile-Val) in my aqueous buffer. What can I do?
A4: Cyclo(Ile-Val) has limited aqueous solubility due to its hydrophobic isoleucine and valine side chains. To improve solubility, you can consider the following options:
-
Use of Co-solvents: Adding a small percentage of an organic solvent such as DMSO or ethanol (B145695) can significantly increase solubility.[3]
-
Formulation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic side chains of Cyclo(Ile-Val), thereby increasing its aqueous solubility and stability.[4][5][6]
-
Preparation of a Concentrated Stock Solution: A concentrated stock solution can be prepared in an organic solvent like DMSO and then diluted into the aqueous buffer to the desired final concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Compound Over Time | - Diketopiperazine ring hydrolysis due to inappropriate pH or high temperature. | - Maintain solution pH between 6 and 7.- Store solutions at 2-8°C for short-term use and frozen for longer periods.- For long-term storage, use a lyophilized powder.[1][2] |
| Poor Solubility in Aqueous Buffers | - The hydrophobic nature of the isoleucine and valine side chains limits water solubility. | - Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO) and dilute it into your aqueous buffer.- Incorporate a solubilizing agent such as hydroxypropyl-β-cyclodextrin into your formulation.[4][5][6] |
| Precipitation of the Compound from Solution | - Exceeding the solubility limit of Cyclo(Ile-Val) in the chosen solvent system.- Changes in temperature affecting solubility. | - Determine the solubility of Cyclo(Ile-Val) in your specific buffer system before preparing high-concentration solutions.- If using a stock solution in an organic solvent, ensure the final concentration in the aqueous buffer does not exceed its solubility limit.- Maintain a consistent temperature during your experiment. |
| Inconsistent Results in Biological Assays | - Degradation of Cyclo(Ile-Val) in the assay medium.- Adsorption of the hydrophobic peptide to plasticware. | - Assess the stability of Cyclo(Ile-Val) in your specific assay medium under the experimental conditions (time, temperature).- Consider using low-retention plasticware or adding a small amount of a non-ionic surfactant (e.g., Tween 20) to the buffer to prevent adsorption. |
Quantitative Data on Stability
| pH | Temperature (°C) | Apparent First-Order Rate Constant (kobs, day-1) (Hypothetical) |
| 3.0 | 37 | 0.085 |
| 5.0 | 37 | 0.015 |
| 7.0 | 37 | 0.020 |
| 9.0 | 37 | 0.120 |
Experimental Protocols
Protocol 1: Stability Testing of Cyclo(Ile-Val) in Solution
This protocol outlines a general procedure for assessing the stability of Cyclo(Ile-Val) under various pH and temperature conditions.
1. Materials:
- Cyclo(Ile-Val)
- HPLC-grade water
- HPLC-grade acetonitrile
- Phosphate buffer (pH 3, 5, 7)
- Borate buffer (pH 9)
- Temperature-controlled incubator/water bath
- HPLC system with UV detector
2. Procedure:
- Prepare a stock solution of Cyclo(Ile-Val) in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mg/mL.
- Dilute the stock solution into each of the buffer solutions (pH 3, 5, 7, and 9) to a final concentration of 1 mg/mL.
- Divide each buffered solution into aliquots for analysis at different time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
- Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, and 40°C).
- At each time point, remove an aliquot from each condition, quench any further degradation by freezing if necessary, and analyze by a stability-indicating HPLC method (see Protocol 2).
- Quantify the remaining percentage of intact Cyclo(Ile-Val) at each time point relative to the initial concentration (t=0).
Protocol 2: Stability-Indicating HPLC Method for Cyclo(Ile-Val)
This protocol describes a general reversed-phase HPLC method for the quantitative analysis of Cyclo(Ile-Val) and its potential degradation products.
1. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: | Time (min) | %B | | :--- | :--- | | 0 | 10 | | 20 | 90 | | 25 | 90 | | 26 | 10 | | 30 | 10 |
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 210 nm
- Injection Volume: 20 µL
2. Method Validation:
- The method should be validated according to ICH guidelines to ensure it is stability-indicating.[7] This involves performing forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to demonstrate that the degradation products are resolved from the parent peak of Cyclo(Ile-Val).[7][8]
Visualizations
References
- 1. laboratory-equipment.com [laboratory-equipment.com]
- 2. Optimizing lyophilization cycle times and improving stability for complex injectables - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. mdpi.com [mdpi.com]
- 4. IE63649B1 - Cyclodextrin-peptide complexes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and validation of a stability indicating HPLC assay method for cyclosporine in cyclosporine oral solution USP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Cyclo(Ile-Val)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of the cyclic dipeptide, Cyclo(Ile-Val).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to achieving high oral bioavailability for Cyclo(Ile-Val)?
The primary challenges for the oral bioavailability of cyclic peptides like Cyclo(Ile-Val) are typically:
-
Low aqueous solubility: This can limit the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Poor membrane permeability: The intestinal epithelium forms a significant barrier that can be difficult for peptides to cross.[1]
-
Enzymatic degradation: Peptides are susceptible to degradation by proteases in the gastrointestinal tract and first-pass metabolism in the liver.[2]
-
Efflux by transporters: P-glycoprotein (P-gp) and other efflux pumps can actively transport the compound out of intestinal cells, reducing net absorption.[3]
Q2: What are the general strategies to enhance the bioavailability of Cyclo(Ile-Val)?
Strategies can be broadly categorized into formulation-based approaches and structural modifications:
-
Formulation Strategies:
-
Solubility Enhancement: Utilizing excipients like cyclodextrins or formulating as a solid dispersion.[4][5]
-
Lipid-Based Formulations: Liposomes and self-emulsifying drug delivery systems (SEDDS) can protect the peptide from degradation and enhance absorption.
-
Nanoparticle Delivery Systems: Encapsulating Cyclo(Ile-Val) in nanoparticles can improve its stability and uptake.
-
Use of Permeation Enhancers: These agents can transiently increase the permeability of the intestinal epithelium.[1][6]
-
Inhibition of Efflux Pumps: Co-administration with P-gp inhibitors can increase intracellular concentrations.[3][7]
-
-
Structural Modifications:
Q3: Are there any known signaling pathways involved in Cyclo(Ile-Val) absorption?
Currently, specific signaling pathways that directly mediate the intestinal transport of Cyclo(Ile-Val) are not well-elucidated in publicly available literature. The absorption of small cyclic dipeptides is often presumed to occur via passive diffusion due to their relatively small size and rigid structure. However, the involvement of peptide transporters cannot be entirely ruled out without specific studies. The gut microbiome may also play a role in the metabolism and absorption of cyclic dipeptides.[10][11]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) of Cyclo(Ile-Val) in Caco-2 Assays
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Low aqueous solubility in the assay buffer. | Ensure complete dissolution of Cyclo(Ile-Val) in the transport buffer. A co-solvent like DMSO (typically <1%) may be used, but its effect on monolayer integrity must be verified. |
| Efflux by P-glycoprotein (P-gp) or other transporters. | Perform a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[12] Consider co-incubating with a known P-gp inhibitor like verapamil (B1683045) or cyclosporine A to confirm.[3] |
| Compromised Caco-2 monolayer integrity. | Measure the transepithelial electrical resistance (TEER) before and after the experiment. Low or significantly decreased TEER values indicate a leaky monolayer, invalidating the results.[12] |
| Adsorption to plasticware. | Use low-binding plates and pipette tips. Quantify the amount of compound remaining in the donor well at the end of the experiment to assess recovery. |
Issue 2: High Variability in In Vivo Pharmacokinetic Studies
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Inconsistent dosing. | Ensure the formulation is homogenous and stable. Use precise and consistent oral gavage techniques. |
| Food effects. | Standardize the fasting period for experimental animals, as food can significantly alter gastrointestinal physiology and drug absorption. |
| Interaction with gut microbiota. | The composition of gut microbiota can vary between animals and influence drug metabolism.[10][11] While difficult to control, note any gastrointestinal abnormalities. |
| High first-pass metabolism. | Conduct an in vitro liver microsome stability assay to determine the susceptibility of Cyclo(Ile-Val) to hepatic metabolism.[13][14] |
Quantitative Data Summary
Note: Specific quantitative data for Cyclo(Ile-Val) bioavailability enhancement is limited in the public domain. The following tables present hypothetical, yet realistic, data for illustrative purposes to guide experimental design and data interpretation.
Table 1: Hypothetical Caco-2 Permeability of Cyclo(Ile-Val) with Different Formulations
| Formulation | Apparent Permeability (Papp, A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp(B-A)/Papp(A-B)) |
| Cyclo(Ile-Val) Solution | 1.5 ± 0.3 | 3.2 ± 0.5 |
| + P-gp Inhibitor (Verapamil) | 4.2 ± 0.6 | 1.1 ± 0.2 |
| + Permeation Enhancer | 3.8 ± 0.5 | 3.0 ± 0.4 |
| Cyclodextrin Complex | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Liposomal Formulation | 3.1 ± 0.7 | 1.5 ± 0.3 |
Table 2: Hypothetical In Vitro Metabolic Stability of Cyclo(Ile-Val) in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45 ± 5 | 15.4 ± 2.1 |
| Rat | 25 ± 4 | 27.7 ± 3.5 |
| Mouse | 18 ± 3 | 38.5 ± 4.2 |
Table 3: Hypothetical In Vivo Pharmacokinetic Parameters of Cyclo(Ile-Val) in Rats with Different Formulations (Oral Administration)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Oral Bioavailability (%) |
| Cyclo(Ile-Val) Suspension | 50 ± 12 | 1.0 ± 0.5 | 150 ± 45 | 5 |
| Cyclodextrin Formulation | 120 ± 25 | 0.75 ± 0.25 | 420 ± 90 | 14 |
| Liposomal Formulation | 180 ± 40 | 1.5 ± 0.5 | 750 ± 150 | 25 |
| With P-gp Inhibitor | 150 ± 35 | 1.0 ± 0.5 | 600 ± 120 | 20 |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of Cyclo(Ile-Val).
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity: TEER is measured to ensure monolayer integrity (typically >200 Ω·cm²).
-
Transport Studies:
-
The dosing solution of Cyclo(Ile-Val) (e.g., 10 µM in Hanks' Balanced Salt Solution) is added to the apical (A) or basolateral (B) side of the monolayer.
-
The receiver compartment contains a corresponding buffer.
-
Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Sample Analysis: The concentration of Cyclo(Ile-Val) in the samples is quantified by LC-MS/MS.[5][15]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
Protocol 2: Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of Cyclo(Ile-Val) in the presence of liver enzymes.
Methodology:
-
Incubation: Cyclo(Ile-Val) (e.g., 1 µM) is incubated with liver microsomes (human, rat, or mouse) and an NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
Analysis: The remaining concentration of Cyclo(Ile-Val) is determined by LC-MS/MS.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.[9]
Visualizations
Caption: Experimental workflow for evaluating strategies to enhance Cyclo(Ile-Val) bioavailability.
Caption: Potential absorption and efflux pathways of Cyclo(Ile-Val) in an enterocyte.
References
- 1. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Development and validation of a selective and sensitive LC-MS/MS method for determination of cycloserine in human plasma: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectsci.au [connectsci.au]
- 9. connectsci.au [connectsci.au]
- 10. researchgate.net [researchgate.net]
- 11. Directed remodeling of the mouse gut microbiome inhibits the development of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cyclo(Ile-Val) Dosage for Antifungal Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Cyclo(Ile-Val) for antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected antifungal activity of Cyclo(Ile-Val)?
Q2: What is a recommended starting concentration range for Cyclo(Ile-Val) in an antifungal assay?
A2: Based on the activity of structurally similar cyclic dipeptides, a starting concentration range of 1 µg/mL to 100 µg/mL is recommended for initial antifungal susceptibility testing. For example, Cyclo(L-Phe-L-Val) has shown a potent inhibitory effect on Candida albicans with a Minimum Inhibitory Concentration (MIC) ranging from 32-64 µg/mL. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific fungal strain and assay conditions.
Q3: What solvent should be used to dissolve Cyclo(Ile-Val)?
A3: Cyclo(Ile-Val) is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For most cell-based antifungal assays, DMSO is the recommended solvent. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that could impact fungal growth, typically below 1%.
Q4: What are the potential mechanisms of action for Cyclo(Ile-Val)?
A4: The primary proposed mechanism of action for Cyclo(Ile-Val) and similar cyclic dipeptides is the perturbation and disruption of the fungal cell membrane, which leads to compromised integrity and ultimately cell death.[2] Other cyclic dipeptides have been shown to target the [H+]ATPase Pma1 in the plasma membrane, leading to a loss of membrane polarization and increased oxidative stress.[3]
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
High variability in antifungal susceptibility testing is a common challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inoculum Preparation | Ensure a standardized inoculum is prepared using a spectrophotometer or hemocytometer to achieve a consistent cell density (e.g., 0.5 McFarland standard). |
| Compound Precipitation | Visually inspect the wells of your assay plate for any signs of compound precipitation. If observed, consider using a lower starting concentration or a different solvent system. |
| Inconsistent Incubation | Maintain consistent incubation temperature and time as specified in your protocol. Use a calibrated incubator and ensure even heat distribution. |
| Endpoint Determination | If determining the MIC visually, have a second researcher read the plates independently to reduce subjectivity. For a more objective measure, consider using a spectrophotometric plate reader to measure optical density. |
Issue 2: No Observable Antifungal Activity
If you are not observing the expected antifungal activity with Cyclo(Ile-Val), consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Compound Inactivity | Verify the purity and integrity of your Cyclo(Ile-Val) sample. If possible, confirm its structure and activity using analytical methods. |
| Resistant Fungal Strain | The fungal strain you are using may be resistant to this class of compound. Include a known susceptible control strain in your experiments to validate the assay. |
| Assay Conditions | The chosen assay medium or incubation conditions may not be optimal for observing the antifungal effect. Experiment with different media (e.g., RPMI-1640, Sabouraud Dextrose Broth) and incubation times. |
| Incorrect Dosage Range | The concentrations tested may be too low. Perform a broader dose-response experiment with a higher maximum concentration. |
Data Presentation
Table 1: Antifungal Activity of Structurally Similar Cyclic Dipeptides
| Cyclic Dipeptide | Fungal Species | MIC (µg/mL) |
| Cyclo(L-Phe-L-Val) | Candida albicans | 32-64 |
Note: This data is provided as a reference to guide initial dosage selection for Cyclo(Ile-Val). The actual MIC for Cyclo(Ile-Val) may vary.
Experimental Protocols
Protocol: Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the MIC of an antifungal agent.
-
Preparation of Cyclo(Ile-Val) Stock Solution:
-
Dissolve Cyclo(Ile-Val) in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Inoculum Preparation:
-
From a fresh culture of the test fungus on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar), suspend several colonies in sterile saline.
-
Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 cells/mL for yeast.
-
Dilute the standardized suspension in the appropriate broth medium (e.g., RPMI-1640) to the final desired inoculum concentration (e.g., 0.5-2.5 x 10^3 cells/mL).
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the Cyclo(Ile-Val) stock solution with the broth medium to achieve a range of desired final concentrations.
-
Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the serially diluted Cyclo(Ile-Val).
-
Include a positive control (fungal inoculum with no compound) and a negative control (broth medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of Cyclo(Ile-Val) that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control.
-
The endpoint can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Mandatory Visualization
References
improving the efficiency of Cyclo(Ile-Val) cyclization reaction
Welcome to the technical support center for the synthesis of Cyclo(Ile-Val). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of the Cyclo(Ile-Val) cyclization reaction. Here you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to help optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of Cyclo(Ile-Val), which is a 2,5-diketopiperazine (DKP).
Q1: Why is the yield of my Cyclo(Ile-Val) cyclization reaction consistently low?
Low yields in peptide cyclization can stem from several factors, from reaction kinetics to the properties of the linear dipeptide precursor. Here are some common causes and solutions:
-
Inefficient Activation of the Carboxylic Acid: The coupling reagent used may not be sufficiently reactive to promote the intramolecular cyclization of the linear Ile-Val dipeptide.
-
Solution: While simple carbodiimides can be used, consider employing more potent phosphonium (B103445) or uronium salt-based coupling reagents. Additives like HOBt or HOAt can also enhance coupling efficiency and suppress side reactions.
-
-
Suboptimal Reaction Temperature: The reaction may be proceeding too slowly at the current temperature.
-
Solution: A moderate increase in temperature can sometimes improve cyclization yields. For instance, refluxing the reaction mixture is a common strategy.[1] However, be aware that excessive heat can lead to side reactions, including racemization.
-
-
Unfavorable Reaction Concentration: The concentration of the linear dipeptide in the reaction mixture is critical. If the concentration is too high, intermolecular reactions leading to linear or cyclic oligomers can become significant, reducing the yield of the desired monomeric cyclized product.
-
Solution: Employ high-dilution conditions (typically 0.1-1 mM) to favor intramolecular cyclization. This can be achieved by the slow addition of the linear peptide solution to the reaction vessel using a syringe pump.
-
-
Presence of Water: Trace amounts of water can hydrolyze activated intermediates, leading to the regeneration of the linear dipeptide and reducing the overall yield.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Q2: I am observing significant amounts of oligomeric byproducts in my reaction mixture. How can I minimize their formation?
The formation of dimers, trimers, and other oligomers is a common issue in peptide cyclization, arising from intermolecular reactions competing with the desired intramolecular cyclization.
-
High Concentration: As mentioned above, high concentrations of the linear peptide favor intermolecular reactions.
-
Solution: The primary strategy to minimize oligomerization is to work under high-dilution conditions.
-
-
Slow Intramolecular Cyclization: If the rate of the intramolecular reaction is slow, it provides more opportunity for intermolecular reactions to occur.
-
Solution: In addition to optimizing the coupling reagent and temperature to accelerate the intramolecular cyclization, ensure that the linear dipeptide is in a conformation that is amenable to cyclization.
-
Q3: How can I confirm the identity and purity of my synthesized Cyclo(Ile-Val)?
Proper characterization is essential to ensure you have successfully synthesized the desired product.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is the most definitive method to confirm the molecular weight of Cyclo(Ile-Val) (C₁₁H₂₀N₂O₂, MW: 212.29 g/mol ).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the cyclic dipeptide and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the final product and for separating it from any unreacted starting material or byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing Cyclo(Ile-Val)?
There are two primary approaches for the synthesis of Cyclo(Ile-Val):
-
Direct Condensation of Amino Acids: This method involves heating a mixture of L-isoleucine and L-valine, often in a high-boiling point solvent like ethylene (B1197577) glycol, to drive the dehydration and cyclization reaction.[1] This is a straightforward method but can sometimes lead to a mixture of products and lower yields.
-
Solution-Phase Synthesis from a Linear Dipeptide Precursor: This is a more controlled approach that involves first synthesizing the linear dipeptide (Ile-Val) using standard peptide coupling methods. The protecting groups are then removed, and the resulting free dipeptide is cyclized in solution, typically under high dilution.[1]
Q2: How do the properties of Isoleucine and Valine affect the cyclization reaction?
Both isoleucine and valine are β-branched amino acids, which can introduce steric hindrance around the peptide backbone. This steric bulk can influence the preferred conformation of the linear dipeptide and may affect the rate of cyclization. However, dipeptides are generally prone to cyclize to form stable six-membered diketopiperazine rings.
Q3: What is the role of a base in the cyclization reaction?
In many cyclization protocols, a non-nucleophilic organic base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), is added.[1] The base serves to neutralize any acid salts of the deprotected linear dipeptide (e.g., from TFA or HCl used in deprotection), ensuring that the N-terminal amine is in its free, nucleophilic form to attack the activated C-terminus.
Q4: What are some common side reactions to be aware of during Cyclo(Ile-Val) synthesis?
Besides oligomerization, other potential side reactions include:
-
Racemization: The chiral centers of isoleucine and valine can be susceptible to epimerization, especially under harsh basic conditions or elevated temperatures. The use of racemization-suppressing additives like HOBt or HOAt is recommended.
-
Hydrolysis: As mentioned in the troubleshooting section, the presence of water can lead to the hydrolysis of the activated C-terminus, preventing cyclization.
-
Side reactions involving protecting groups: If the linear dipeptide precursor is not fully deprotected, the remaining protecting groups can interfere with the cyclization reaction.
Data Presentation: Impact of Reaction Conditions on Cyclization Efficiency
The following table summarizes the expected impact of various reaction parameters on the yield of Cyclo(Ile-Val) based on general principles of diketopiperazine formation and protocols for similar cyclic dipeptides.
| Parameter | Condition | Expected Yield of Cyclo(Ile-Val) | Potential Side Reactions/Issues |
| Concentration | High (>10 mM) | Low | Increased oligomerization |
| Low (0.1-1 mM) | High | Favors intramolecular cyclization | |
| Temperature | Room Temperature | Moderate | Slower reaction rate |
| Elevated (e.g., reflux) | High | Increased risk of racemization | |
| Solvent | High-boiling polar (e.g., ethylene glycol, 2-butanol)[1] | Good | Suitable for direct condensation and solution-phase cyclization |
| Aprotic polar (e.g., DMF, NMP) | Good | Commonly used for solution-phase cyclization with coupling reagents | |
| Coupling Reagent | None (Direct thermal condensation) | Moderate | May require high temperatures |
| Carbodiimides (e.g., DCC, EDC) | Moderate to Good | Risk of racemization without additives | |
| Phosphonium/Uronium salts (e.g., PyBOP, HATU) | Good to Excellent | Higher efficiency, but also higher cost |
Experimental Protocols
Protocol 1: Direct Condensation of L-Isoleucine and L-Valine
This method is a straightforward approach for the synthesis of Cyclo(Ile-Val).
Materials:
-
L-Isoleucine
-
L-Valine
-
Ethylene glycol
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add equimolar amounts of L-isoleucine and L-valine.
-
Add ethylene glycol to the flask.
-
Flush the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to 175°C and maintain this temperature for 5 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the crude product by filtration.
-
Purify the crude product by recrystallization from ethanol to obtain white crystals of Cyclo(Ile-Val).
Protocol 2: Solution-Phase Cyclization of a Linear Ile-Val Dipeptide
This protocol involves the synthesis of the linear dipeptide followed by cyclization in solution.
Part A: Synthesis of the Protected Linear Dipeptide (e.g., Boc-Ile-Val-OMe)
-
Synthesize the protected dipeptide using standard solution-phase peptide coupling methods. For example, couple Boc-L-Isoleucine with L-Valine methyl ester using a coupling reagent like DCC/HOBt or HATU/DIPEA in a suitable solvent like DMF or DCM.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture to remove byproducts and isolate the protected dipeptide. This typically involves washing with dilute acid, base, and brine, followed by drying and concentration.
-
Purify the protected dipeptide by silica (B1680970) gel column chromatography if necessary.
Part B: Deprotection and Cyclization
-
Deprotection of the N-terminus: Remove the Boc group from the protected dipeptide using a solution of 4M HCl in 1,4-dioxane (B91453) or trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to obtain the deprotected linear dipeptide salt.[1]
-
Saponification of the C-terminus: Hydrolyze the methyl ester using a base like LiOH or NaOH in a mixture of water and an organic solvent (e.g., THF or methanol) to obtain the free carboxylic acid.
-
Cyclization:
-
Dissolve the deprotected dipeptide with a free N-terminus and C-terminus in a high-boiling point solvent such as 2-butanol (B46777) or DMF under high dilution (0.1-1 mM).
-
Add a base like N-methylmorpholine (NMM) to neutralize the salt.[1]
-
Add a coupling reagent (e.g., HATU or PyBOP).
-
Reflux the mixture for several hours, monitoring the reaction by TLC or HPLC.[1]
-
-
Work-up and Purification:
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting Cyclo(Ile-Val) by silica gel column chromatography or recrystallization.
-
Visualizations
Caption: Workflow for the solution-phase synthesis of Cyclo(Ile-Val).
Caption: Troubleshooting logic for low yield in Cyclo(Ile-Val) cyclization.
References
selecting the appropriate resin for Cyclo(Ile-Val) solid-phase synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of Cyclo(Ile-Val), a cyclic dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the solid-phase synthesis of Cyclo(Ile-Val)?
A1: The primary challenges in synthesizing Cyclo(Ile-Val) via solid-phase methods include:
-
Diketopiperazine (DKP) Formation: As a dipeptide, the linear precursor Ile-Val is highly prone to intramolecular cyclization to form the desired Cyclo(Ile-Val) (a diketopiperazine). This can occur prematurely, cleaving the dipeptide from the resin, which is especially problematic on certain resins like Wang resin.
-
Racemization: The activation of the carboxylic acid of the amino acids during coupling can lead to epimerization, particularly at the C-terminal residue.
-
Hydrophobicity: Both isoleucine and valine are hydrophobic amino acids. The resulting dipeptide can aggregate on the resin, leading to incomplete reactions and difficult synthesis.
-
Steric Hindrance: The bulky side chains of isoleucine and valine can hinder coupling reactions, requiring optimized conditions.
Q2: Which resin is most suitable for the solid-phase synthesis of Cyclo(Ile-Val)?
A2: The choice of resin is critical for a successful synthesis. For Cyclo(Ile-Val), 2-Chlorotrityl chloride (2-CTC) resin is generally the preferred choice over Wang resin.
-
2-Chlorotrityl chloride (2-CTC) resin: This resin is highly acid-labile, allowing for the cleavage of the peptide under very mild acidic conditions, which keeps the peptide backbone and side chains fully protected. The steric bulk of the trityl linker also helps to suppress premature diketopiperazine formation during the synthesis of the linear dipeptide.[1] Furthermore, it minimizes racemization during the loading of the first amino acid.[1]
-
Wang resin: While widely used for the synthesis of peptides with a C-terminal carboxylic acid, Wang resin is more susceptible to premature cleavage of the dipeptide through diketopiperazine formation, especially when piperidine (B6355638) is used for Fmoc deprotection.[2][3] This can lead to significant yield loss.
Q3: What is the difference between on-resin and solution-phase cyclization for Cyclo(Ile-Val)?
A3:
-
On-resin cyclization: The linear dipeptide is cyclized while still attached to the solid support. This can be advantageous as it minimizes intermolecular side reactions that can occur in solution. The bulky nature of the 2-CTC resin can sterically hinder intermolecular reactions.
-
Solution-phase cyclization: The linear dipeptide is first cleaved from the resin and then cyclized in solution. This method often requires high dilution to favor intramolecular cyclization over polymerization. For a small peptide like Cyclo(Ile-Val), this can be an efficient method, but it involves an additional purification step for the linear precursor.
Q4: How can I monitor the progress of the synthesis?
A4: The progress of the synthesis can be monitored at various stages:
-
Resin Loading: The loading of the first amino acid can be quantified by Fmoc cleavage and UV spectroscopy of the resulting dibenzofulvene-piperidine adduct.
-
Coupling Reactions: The completion of each coupling step can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test, which detects free primary amines. A negative test indicates a complete reaction.
-
Final Product Analysis: The purity and identity of the final Cyclo(Ile-Val) product should be confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Data Presentation
Table 1: Comparison of 2-Chlorotrityl Chloride (2-CTC) and Wang Resins for Cyclo(Ile-Val) Synthesis
| Feature | 2-Chlorotrityl Chloride (2-CTC) Resin | Wang Resin |
| Typical Loading Capacity | 0.3 - 1.6 mmol/g | 0.4 - 1.2 mmol/g |
| Cleavage Conditions | Very mild acid (e.g., 1-5% TFA in DCM) | Moderate to strong acid (e.g., 50-95% TFA in DCM)[4] |
| Diketopiperazine (DKP) Formation | Minimized due to steric hindrance of the linker[1][5] | Prone to premature DKP formation, leading to yield loss[2][3] |
| Racemization of First AA | Suppressed | Can be a concern, especially during loading |
| Suitability for Cyclo(Ile-Val) | Highly Recommended | Not recommended due to high risk of premature cleavage |
Table 2: Swelling Behavior of Polystyrene-Based Resins in Common SPPS Solvents
| Solvent | Typical Swelling Volume (mL/g of dry resin) |
| Dichloromethane (B109758) (DCM) | 4.0 - 6.0 |
| N,N-Dimethylformamide (DMF) | 3.5 - 5.5 |
| N-Methyl-2-pyrrolidone (NMP) | 3.0 - 5.0 |
| Tetrahydrofuran (THF) | 3.0 - 4.5 |
| Methanol (B129727) (MeOH) | 1.0 - 2.0 |
Note: Swelling is crucial for efficient reagent diffusion. Polystyrene resins, such as 2-CTC and Wang, swell well in common SPPS solvents like DCM and DMF.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear H-Val-Ile-OH on 2-CTC Resin
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Resin Swelling and Loading of the First Amino Acid (Fmoc-Ile-OH):
-
Swell 2-CTC resin (1 g, 1.0 mmol/g) in dry dichloromethane (DCM, 10 mL) for 30 minutes in a fritted syringe reactor.
-
Drain the DCM.
-
In a separate flask, dissolve Fmoc-Ile-OH (1.5 mmol) in dry DCM (10 mL).
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Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) to the amino acid solution.
-
Add the activated amino acid solution to the swollen resin and shake for 2 hours at room temperature.
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To cap any unreacted sites, add methanol (1 mL) and shake for another 30 minutes.
-
Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
-
Fmoc-Deprotection:
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin.
-
Shake for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Coupling of the Second Amino Acid (Fmoc-Val-OH):
-
In a separate flask, dissolve Fmoc-Val-OH (3.0 mmol), HATU (2.9 mmol), and HOAt (3.0 mmol) in DMF (10 mL).
-
Add DIPEA (6.0 mmol) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Final Fmoc-Deprotection:
-
Repeat the Fmoc-deprotection step as described in step 2 to expose the N-terminal amine of Valine.
-
Protocol 2: On-Resin Cyclization and Cleavage to Yield Cyclo(Ile-Val)
-
On-Resin Cyclization:
-
Swell the H-Val-Ile-2-CTC resin in DMF (10 mL).
-
In a separate flask, dissolve a coupling reagent such as PyBOP (3.0 mmol) and HOBt (3.0 mmol) in DMF (5 mL).
-
Add this solution to the resin, followed by DIPEA (6.0 mmol).
-
Shake the reaction mixture at room temperature for 24 hours.
-
-
Cleavage from the Resin:
-
Wash the resin with DMF (3 x 10 mL) and DCM (5 x 10 mL).
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of 20% Trifluoroacetic acid (TFA) in DCM.
-
Add the cleavage cocktail (10 mL) to the dry resin and shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail (2 x 5 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Precipitate the crude Cyclo(Ile-Val) by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold ether.
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the final product by Mass Spectrometry.
-
Mandatory Visualization
Caption: Experimental workflow for the solid-phase synthesis of Cyclo(Ile-Val).
Caption: Decision logic for selecting the appropriate resin for Cyclo(Ile-Val) synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Premature cleavage due to DKP formation (especially on Wang resin).2. Incomplete coupling reactions.3. Inefficient cyclization.4. Loss during purification. | 1. Switch to 2-CTC resin to minimize premature cleavage.[1][5]2. Use a reliable coupling monitoring method (e.g., Kaiser test) and double-couple if necessary. For the sterically hindered Val and Ile, use a more potent coupling reagent like HATU.3. Increase cyclization reaction time or try a different coupling reagent for cyclization (e.g., PyAOP).4. Optimize HPLC purification conditions (gradient, column). |
| Presence of Linear Dipeptide in Final Product | 1. Incomplete on-resin cyclization.2. Hydrolysis of the cyclic product during cleavage or workup. | 1. Extend the on-resin cyclization time or increase the equivalents of coupling reagents.2. Ensure anhydrous conditions during cleavage and minimize exposure to water during workup. |
| Racemization Detected in Final Product | 1. Over-activation of amino acids during coupling.2. Use of a base that promotes epimerization. | 1. Avoid prolonged pre-activation times. Add the activating agents to the amino acid solution just before adding to the resin.2. Use a hindered base like DIPEA instead of less hindered bases. Using 2-CTC resin minimizes racemization of the first amino acid.[1] |
| Aggregation on Resin (Resin Clumping, Poor Swelling) | The hydrophobic Ile-Val sequence is prone to aggregation. | 1. Use a lower loading resin (0.3-0.5 mmol/g).2. Switch to a more polar solvent like NMP, or a mixture of DMF/DCM.3. Perform couplings at a slightly elevated temperature (e.g., 30-40°C) to disrupt secondary structures. |
| Difficulty in Purifying the Final Product | Co-elution of closely related impurities (e.g., diastereomers from racemization, linear peptide). | 1. Optimize the HPLC gradient to achieve better separation.2. If racemization is suspected, use a chiral column for analysis and purification.3. Ensure complete cyclization to minimize the presence of the linear precursor. |
References
- 1. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
method refinement for accurate quantification of Cyclo(Ile-Val) in complex mixtures
Welcome to the technical support center for the accurate quantification of Cyclo(Ile-Val) in complex mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the precise measurement of this cyclic dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for the accurate quantification of Cyclo(Ile-Val) in complex biological matrices?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying Cyclo(Ile-Val) due to its high sensitivity, selectivity, and specificity.[1] This technique allows for the separation of Cyclo(Ile-Val) from other matrix components and its detection and quantification with high precision, even at low concentrations.[1]
Q2: What are the main challenges in quantifying Cyclo(Ile-Val) in complex mixtures like fermentation broths or plasma?
A2: The primary challenges include:
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Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of Cyclo(Ile-Val), leading to inaccurate quantification.[2]
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Low Concentrations: Cyclo(Ile-Val) may be present at low concentrations in biological samples, requiring a highly sensitive analytical method.
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Extraction Efficiency: Achieving consistent and high recovery of Cyclo(Ile-Val) from the sample matrix during sample preparation is crucial for accurate results.
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Lack of a Commercially Available Stable Isotope-Labeled Internal Standard: The ideal internal standard is a stable isotope-labeled version of the analyte. In its absence, a structurally similar compound must be carefully chosen and validated.
Q3: Why is an internal standard essential for the accurate quantification of Cyclo(Ile-Val)?
A3: An internal standard (IS) is crucial to compensate for variations in sample preparation, injection volume, and matrix effects.[3] By adding a known amount of an IS to all samples, standards, and quality controls, the ratio of the analyte signal to the IS signal is used for quantification. This ratiometric measurement corrects for potential errors, thereby improving the accuracy and precision of the results.[3] A stable isotope-labeled version of Cyclo(Ile-Val) would be the ideal IS. If unavailable, a structurally similar cyclic dipeptide that is not present in the samples can be used.
Q4: What are typical sample preparation techniques for extracting Cyclo(Ile-Val) from a liquid culture medium?
A4: Common and effective techniques include:
-
Liquid-Liquid Extraction (LLE): This involves extracting Cyclo(Ile-Val) from the aqueous culture supernatant into an immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane.[4] This method is effective for separating the analyte from polar matrix components.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by utilizing a solid sorbent to retain Cyclo(Ile-Val) while matrix interferences are washed away. The analyte is then eluted with a suitable solvent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of Cyclo(Ile-Val).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Cyclo(Ile-Val) | 1. Inefficient extraction from the sample matrix.2. Ion suppression due to matrix effects.3. Degradation of the analyte.4. Incorrect MS/MS parameters (MRM transitions). | 1. Optimize the LLE or SPE protocol. Test different organic solvents for LLE or different sorbents and elution solvents for SPE.2. Improve chromatographic separation to separate Cyclo(Ile-Val) from co-eluting matrix components. Dilute the sample extract if sensitivity allows.3. Ensure proper sample storage (e.g., -80°C) and minimize freeze-thaw cycles. Prepare fresh stock solutions.4. Infuse a standard solution of Cyclo(Ile-Val) to optimize precursor and product ions and collision energy. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Incompatible injection solvent with the mobile phase.3. Secondary interactions with the stationary phase. | 1. Dilute the sample or reduce the injection volume.2. Reconstitute the final extract in a solvent similar in composition and strength to the initial mobile phase.3. Modify the mobile phase pH or add a competing agent. Consider a different column chemistry. |
| High Variability in Results | 1. Inconsistent sample preparation.2. Significant and variable matrix effects between samples.3. Instability of the analyte or internal standard in the autosampler. | 1. Ensure precise and consistent execution of the extraction protocol. Use an automated liquid handler if available.2. Use a stable isotope-labeled internal standard if possible. If not, ensure the analog internal standard co-elutes and experiences similar matrix effects. Evaluate different sample cleanup strategies.3. Keep the autosampler at a low temperature (e.g., 4°C). Evaluate the stability of the processed samples over the expected analysis time. |
| Internal Standard Signal is Unstable or Absent | 1. Degradation of the internal standard.2. Inconsistent addition of the internal standard.3. The internal standard is also present in the samples. | 1. Check the stability of the internal standard in the stock solution and in the processed samples.2. Add the internal standard early in the sample preparation process to account for extraction variability. Use a calibrated pipette.3. Analyze blank matrix samples to ensure they are free of the selected internal standard. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Cyclo(Ile-Val) from Bacterial Fermentation Broth
This protocol is adapted from a method for a similar cyclic dipeptide, Cyclo(Ile-Leu), and is suitable for the extraction of Cyclo(Ile-Val) from a liquid culture supernatant.[1]
Materials:
-
Bacterial culture broth
-
Centrifuge and sterile centrifuge tubes
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator or nitrogen evaporator
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant and collect the supernatant.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the supernatant.
-
Liquid-Liquid Extraction:
-
For every 10 mL of supernatant, add 10 mL of ethyl acetate in a separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the upper organic layer (ethyl acetate).
-
Repeat the extraction two more times with fresh ethyl acetate.
-
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate to remove residual water.
-
Solvent Evaporation: Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 500 µL) of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of Cyclo(Ile-Val)
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Starting Conditions):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 8 minutes, hold at 95% B for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
These need to be determined empirically by infusing a standard solution of Cyclo(Ile-Val). A plausible transition would be based on its molecular weight of 212.29 g/mol .
-
Example Precursor Ion [M+H]⁺: m/z 213.2
-
Example Product Ions: To be determined (likely fragments corresponding to the loss of the isoleucine or valine side chains).
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of a Cyclo(Ile-Val) standard into a blank matrix (e.g., sterile culture medium).
-
Process the calibration standards and quality control (QC) samples using the same extraction procedure as the unknown samples.
-
Generate the calibration curve by plotting the peak area ratio of Cyclo(Ile-Val) to the internal standard against the nominal concentrations.
-
Determine the concentration of Cyclo(Ile-Val) in the unknown samples by interpolation from the calibration curve.
Data Presentation
The following tables summarize typical validation parameters that should be assessed during method development for the quantification of Cyclo(Ile-Val).
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | To ensure a proportional relationship between instrument response and concentration over a defined range. |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) | To determine the closeness of the measured concentration to the true value.[5] |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | To assess the reproducibility of the method.[5] |
| Recovery | Consistent and reproducible across the concentration range | To measure the efficiency of the extraction process.[5] |
| Matrix Effect | Consistent and minimal | To evaluate the influence of matrix components on the ionization of the analyte.[5] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision | The lowest concentration that can be reliably quantified. |
Table 2: Example Quantitative Data for a Cyclic Dipeptide
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (at QC levels) | 92% - 108% |
| Precision (CV at QC levels) | < 10% |
| Extraction Recovery | 85 ± 5% |
| Matrix Effect | 95% - 110% (Ion suppression/enhancement within acceptable limits) |
| LLOQ | 1 ng/mL |
| Note: This table presents hypothetical but typical data for a well-validated LC-MS/MS method for a cyclic dipeptide. |
Visualizations
Experimental Workflow for Cyclo(Ile-Val) Quantification
References
- 1. benchchem.com [benchchem.com]
- 2. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Cyclic dipeptides from endophytic bacterium Bacillus velezensis as potential flavor precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolian.com [resolian.com]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Cyclo(Ile-Val)
Welcome to the Technical Support Center for the scale-up synthesis of Cyclo(Ile-Val). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis and purification of this cyclic dipeptide.
Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up synthesis of Cyclo(Ile-Val).
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Cyclo(Ile-Val) | Incomplete Cyclization: The linear dipeptide precursor is not efficiently converting to the cyclic form. | Optimize Reaction Conditions: Increase reaction temperature gradually, but monitor for epimerization. Screen different high-boiling point solvents such as 2-butanol (B46777) or ethylene (B1197577) glycol. Coupling Reagent Inefficiency: The chosen coupling reagent may not be effective for this specific dipeptide. |
| Diketopiperazine (DKP) Formation: Intramolecular cyclization of the linear dipeptide is a common side reaction that can significantly reduce the yield of the desired product. | Control Deprotection and Coupling Steps: In solid-phase synthesis, use milder deprotection conditions (e.g., lower concentrations of piperidine (B6355638) for a shorter duration). For solution-phase, ensure the direct and efficient coupling of the protected amino acids. | |
| Presence of Impurities | Epimerization: Racemization at the alpha-carbon of isoleucine or valine can occur, leading to diastereomeric impurities that are difficult to separate. | Careful Control of Temperature and Base: Avoid excessive heat and strong bases during the synthesis. Use milder bases like N-methylmorpholine (NMM) for cyclization. Chiral chromatography may be necessary for separation if epimerization occurs. |
| Side Reactions: Undesired reactions can lead to the formation of various byproducts. | Use of Protecting Groups: Employ appropriate protecting groups for the amine (e.g., Boc or Fmoc) and carboxylic acid (e.g., methyl or ethyl ester) functionalities of the starting amino acids to prevent side reactions during the coupling of the linear dipeptide. | |
| Difficulty in Purification | Similar Polarity of Product and Impurities: Cyclo(Ile-Val) and its impurities, particularly diastereomers, may have very similar polarities, making separation by standard chromatography challenging. | Optimize Purification Method: For recrystallization, screen various solvent systems to find one that provides good differential solubility. For column chromatography, consider using a high-resolution stationary phase and optimize the mobile phase gradient for better separation. Preparative HPLC can be effective for purifying challenging mixtures. |
| Product Precipitation/Oiling Out: The product may precipitate or oil out during workup or purification, leading to loss of material. | Solvent Selection: Choose appropriate solvents for extraction and purification to ensure the product remains dissolved until the desired crystallization or isolation step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of Cyclo(Ile-Val) and how can I minimize it?
A1: The most common side reaction is the formation of diketopiperazine (DKP) from the linear dipeptide precursor. This intramolecular cyclization competes with the desired intermolecular coupling to form the linear dipeptide, or can occur during deprotection steps in solid-phase synthesis. To minimize DKP formation, it is crucial to use efficient coupling reagents and optimized reaction conditions to favor the desired reaction pathway. In solid-phase synthesis, using 2-chlorotrityl chloride (2-CTC) resin can help suppress DKP formation.
Q2: How do I choose the right synthesis strategy for scaling up Cyclo(Ile-Val) production: solution-phase or solid-phase?
A2: The choice between solution-phase and solid-phase synthesis depends on the desired scale and available resources.
-
Solution-phase synthesis is often more cost-effective for large-scale production (multi-kilogram) and allows for easier purification of intermediates. However, it can be more labor-intensive and require significant process optimization.
-
Solid-phase peptide synthesis (SPPS) is generally faster and more straightforward for smaller to medium scales (up to gram scale) and allows for the use of excess reagents to drive reactions to completion. However, the cost of resins and reagents can be higher for very large-scale production.
Q3: What are the critical parameters to control during the cyclization step?
A3: The critical parameters for the cyclization of the linear dipeptide precursor are:
-
Concentration: High dilution conditions (typically 0.1-1 mM) are essential to favor intramolecular cyclization over intermolecular polymerization.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote epimerization. The optimal temperature should be determined experimentally.
-
pH: For cyclization in solution, maintaining a slightly basic pH by using a non-nucleophilic base like N-methylmorpholine (NMM) is crucial to neutralize any acid salts of the deprotected dipeptide and facilitate cyclization.
Q4: My Cyclo(Ile-Val) product is difficult to purify by standard column chromatography. What are my options?
A4: If standard silica (B1680970) gel chromatography is ineffective, consider the following options:
-
Recrystallization: This can be a highly effective and scalable purification method if a suitable solvent system can be identified. Experiment with various solvents and solvent mixtures.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high-resolution separation and is particularly useful for removing closely related impurities like diastereomers. The method can be scaled up by increasing the column diameter and flow rate.[1][2][3]
-
Chiral Chromatography: If epimerization is the source of impurity, a chiral stationary phase may be required for effective separation of the diastereomers.
Experimental Protocols
Solution-Phase Synthesis of Cyclo(Ile-Val)
This protocol is adapted from general methods for cyclic dipeptide synthesis and is suitable for scale-up.[4]
Step 1: Synthesis of the Protected Linear Dipeptide (Boc-Ile-Val-OMe)
-
Materials: N-Boc-L-Isoleucine, L-Valine methyl ester hydrochloride, a coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA).
-
Procedure:
-
Dissolve N-Boc-L-Isoleucine and L-Valine methyl ester hydrochloride in an appropriate solvent (e.g., DMF).
-
Add the base to neutralize the hydrochloride salt.
-
Add the coupling reagent and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove water-soluble byproducts.
-
Purify the protected dipeptide by recrystallization or column chromatography.
-
Step 2: Deprotection of the N-Boc Group
-
Materials: Protected dipeptide (Boc-Ile-Val-OMe), 4M HCl in dioxane or trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the protected dipeptide in the deprotection reagent.
-
Stir at room temperature and monitor the reaction until the Boc group is completely removed.
-
Remove the solvent and excess acid under reduced pressure to obtain the linear dipeptide salt (H-Ile-Val-OMe·HCl or H-Ile-Val-OMe·TFA).
-
Step 3: Cyclization
-
Materials: Linear dipeptide salt, a high-boiling point solvent (e.g., 2-butanol), and a base (e.g., N-methylmorpholine).
-
Procedure:
-
Dissolve the linear dipeptide salt in the solvent under high dilution conditions.
-
Add the base to neutralize the salt.
-
Heat the reaction mixture to reflux and monitor the cyclization.
-
Upon completion, cool the reaction mixture and remove the solvent.
-
Purification by Recrystallization
-
Solvent Screening: Test the solubility of the crude Cyclo(Ile-Val) in various solvents at room temperature and at their boiling points to identify a suitable solvent or solvent pair (one in which the compound is soluble when hot and insoluble when cold). Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.
-
Procedure:
-
Dissolve the crude product in the minimum amount of boiling solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
The following table summarizes typical yield and purity data for cyclic dipeptide synthesis at different scales. Note that these are representative values and actual results for Cyclo(Ile-Val) will depend on the specific optimized conditions.
| Scale | Synthesis Method | Typical Yield (%) | Purity before Purification (%) | Purity after Purification (%) |
| Lab Scale (1 g) | Solution-Phase | 60-80 | 70-85 | >98 |
| Solid-Phase | 50-70 | 60-80 | >98 | |
| Pilot Scale (100 g) | Solution-Phase | 55-75 | 65-80 | >99 |
| Production Scale (1 kg) | Solution-Phase | 50-70 | 60-75 | >99.5 |
Visualizations
Caption: Solution-phase synthesis and purification workflow for Cyclo(Ile-Val).
Caption: Troubleshooting logic for addressing low yield in Cyclo(Ile-Val) synthesis.
References
Validation & Comparative
A Comparative Analysis of the Antifungal Potential of Cyclo(Ile-Val) and Cyclo(Ile-Leu)
A Head-to-Head Look at Two Cyclic Dipeptides in the Fight Against Fungal Pathogens
In the ongoing search for novel antifungal agents, cyclic dipeptides (CDPs) have emerged as a promising class of natural compounds with diverse biological activities. Their inherent structural stability and synthetic accessibility make them attractive candidates for drug development. This guide provides a comparative overview of the antifungal activity of two such CDPs: Cyclo(Ile-Val) and Cyclo(Ile-Leu). Due to a notable gap in direct comparative studies in publicly available literature, this analysis synthesizes data from structurally similar compounds and outlines the general antifungal properties attributed to this molecular class.
Executive Summary of Antifungal Performance
Direct comparative data on the antifungal efficacy of Cyclo(Ile-Val) and Cyclo(Ile-Leu) is currently unavailable in peer-reviewed literature. However, by examining a closely related analogue, Cyclo(l-Leu-l-Pro), as a proxy for Cyclo(Ile-Leu), we can infer potential antifungal activity. Data for Cyclo(Ile-Val) is even more scarce, preventing a direct quantitative comparison.
The available data for Cyclo(l-Leu-l-Pro) indicates a broad spectrum of antifungal activity against various pathogenic fungi. The Minimum Inhibitory Concentration (MIC) values, a key measure of antifungal potency, are summarized in the table below. It is important to note that the stereochemistry of the amino acid constituents can significantly influence the biological activity of CDPs.
Table 1: Antifungal Efficacy of Cyclo(l-Leu-l-Pro) (as a proxy for Cyclo(Ile-Leu))
| Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Aspergillus flavus | 16 |
| Aspergillus niger | 17 |
| Candida albicans | 50 |
| Candida metapsilosis | 32 |
| Candida parapsilosis | 30 |
| Fusarium oxysporum | 16 |
| Penicillium expansum | 18 |
Data presented is for Cyclo(l-Leu-l-Pro) and is intended to serve as an estimate for the potential activity of Cyclo(Ile-Leu) based on structural similarity.
For Cyclo(Ile-Val), while direct antifungal MIC data is not available, related valine-containing cyclic dipeptides such as Cyclo(L-Pro-L-Val) have demonstrated activity against phytopathogenic fungi like Rhizoctonia solani. This suggests that Cyclo(Ile-Val) may also possess antifungal properties, though further experimental validation is required.
Unraveling the Mechanism of Action: A Look at Fungal Cell Disruption
The precise signaling pathways for the antifungal action of Cyclo(Ile-Val) and Cyclo(Ile-Leu) have not been fully elucidated. However, the generally accepted mechanism for many antimicrobial cyclic dipeptides involves the disruption of the fungal cell membrane's integrity. This disruption can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Caption: Generalized mechanism of antifungal action for cyclic dipeptides.
Experimental Corner: How Antifungal Activity is Measured
The primary method for determining the antifungal efficacy of a compound is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This standardized method involves a serial dilution of the test compound in a liquid growth medium within a 96-well microtiter plate. Each well is subsequently inoculated with a standardized suspension of the target fungus.
1. Preparation of Materials:
-
Test Compounds: Stock solutions of synthetic Cyclo(Ile-Val) and Cyclo(Ile-Leu) are prepared in a suitable solvent.
-
Fungal Culture: An overnight culture of the target fungus is prepared in an appropriate broth medium (e.g., RPMI-1640 for fungi). The culture is then diluted to a standardized inoculum density.
-
Growth Medium: Sterile liquid growth medium that supports fungal growth is used.
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates are utilized.
2. Assay Procedure:
-
A two-fold serial dilution of the test compounds is performed in the microtiter plates.
-
Control wells are included: a positive control (fungus and medium without the compound) and a negative control (medium only).
-
Each well is inoculated with the standardized fungal suspension.
-
The plates are incubated under suitable conditions (e.g., 35°C for 24-48 hours).
3. Determination of MIC:
-
Following incubation, the MIC is identified as the lowest concentration of the test compound that shows no visible fungal growth. This can be determined visually or with a spectrophotometric plate reader.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Concluding Remarks and Future Directions
While this guide provides a foundational comparison based on available data, it underscores a critical need for direct experimental evaluation of the antifungal activities of Cyclo(Ile-Val) and Cyclo(Ile-Leu). The promising, albeit inferred, activity of Cyclo(Ile-Leu) and the potential of Cyclo(Ile-Val) warrant further investigation. Future studies should focus on head-to-head comparisons of these and other cyclic dipeptides against a broad panel of clinically relevant and drug-resistant fungal strains. Elucidating their specific mechanisms of action and signaling pathways will be pivotal in advancing their development as next-generation antifungal therapeutics.
Cyclo(Ile-Val) vs. Caspofungin: A Comparative Study on Antifungal Efficacy
A detailed comparison for researchers, scientists, and drug development professionals.
In the landscape of antifungal drug discovery, the need for novel agents with improved efficacy and reduced toxicity remains a critical area of research. This guide provides a comparative analysis of Cyclo(Ile-Val), a cyclic dipeptide with potential antifungal properties, and caspofungin, a well-established echinocandin antifungal agent. While caspofungin has a long history of clinical use and a wealth of supporting data, Cyclo(Ile-Val) represents a less-explored molecule. This comparison aims to objectively present the available experimental data for both compounds, offering a valuable resource for researchers in the field.
Executive Summary
Caspofungin is a potent inhibitor of β-(1,3)-D-glucan synthase, a crucial enzyme for fungal cell wall synthesis, and is used clinically to treat a range of fungal infections, particularly those caused by Candida and Aspergillus species. Its efficacy is well-documented through extensive in vitro, in vivo, and clinical studies.
Cyclic dipeptides (CDPs), including Cyclo(Ile-Val), are a class of naturally occurring compounds that have garnered interest for their diverse biological activities. While specific data on the antifungal efficacy of Cyclo(Ile-Val) is limited, studies on structurally similar CDPs suggest a potential mechanism involving the disruption of microbial cell membranes. This guide will leverage available data on related CDPs to provide a representative profile for this class of compounds in comparison to the well-defined properties of caspofungin.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data on the antifungal efficacy of caspofungin and representative cyclic dipeptides. It is important to note the disparity in the volume of available data, reflecting the different stages of development of these compounds.
Table 1: In Vitro Antifungal Efficacy of Caspofungin
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.015 - 1 | 0.06 | 0.125 |
| Candida glabrata | 0.03 - 1 | 0.125 | 0.25 |
| Candida parapsilosis | 0.125 - 4 | 0.5 | 1 |
| Candida tropicalis | 0.03 - 1 | 0.125 | 0.25 |
| Candida krusei | 0.06 - 2 | 0.25 | 0.5 |
| Aspergillus fumigatus | 0.015 - 0.5 | 0.06 | 0.125 |
| Aspergillus flavus | 0.03 - 0.5 | 0.125 | 0.25 |
| Aspergillus terreus | 0.03 - 0.25 | 0.06 | 0.125 |
Data compiled from multiple sources. MIC (Minimum Inhibitory Concentration) values can vary based on testing methodology.
Table 2: In Vitro Antifungal Efficacy of Representative Cyclic Dipeptides
| Cyclic Dipeptide | Fungal Species | MIC (µg/mL) |
| Cyclo(L-Pro-L-Val) | Aspergillus fumigatus | >20 |
| Cyclo(L-Pro-L-Tyr) | Rhizoctonia solani | 125 |
| Fusarium oxysporum | 250 | |
| Fusarium solani | 250 | |
| Cyclo(D-Tyr-L-Leu) | Colletotrichum gloeosporioides | 8[1] |
Due to the lack of specific public data for Cyclo(Ile-Val), this table presents data from structurally related cyclic dipeptides to illustrate the potential antifungal activity of this class of compounds.[2][3]
Mechanism of Action: Distinct Pathways
The antifungal mechanisms of caspofungin and cyclic dipeptides are fundamentally different, targeting distinct cellular components.
Caspofungin: Inhibition of Cell Wall Synthesis
Caspofungin is a non-competitive inhibitor of the enzyme β-(1,3)-D-glucan synthase.[4] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. By inhibiting this enzyme, caspofungin disrupts the integrity of the cell wall, leading to osmotic instability and ultimately, cell death. This mechanism is highly specific to fungi, as mammalian cells lack a cell wall.
Cyclo(Ile-Val) and other Cyclic Dipeptides: Postulated Membrane Disruption
While the precise mechanism of action for Cyclo(Ile-Val) has not been fully elucidated, the primary mode of action for many antimicrobial cyclic dipeptides is believed to be the perturbation of the microbial cell membrane.[5] This disruption can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. The amphipathic nature of these molecules allows them to interact with and insert into the lipid bilayer of the cell membrane.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used to assess antifungal efficacy.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Antifungal Agents: Stock solutions of the test compounds are prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640).
-
Inoculum Preparation: The fungal isolate is grown on an appropriate agar (B569324) medium. A suspension is prepared in sterile saline and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard), which is then further diluted in the growth medium to achieve a final concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.
Conclusion
This comparative guide highlights the significant differences between the well-established antifungal agent, caspofungin, and the emerging potential of the cyclic dipeptide, Cyclo(Ile-Val). Caspofungin's mechanism of action is well-understood, and its antifungal efficacy is extensively documented, making it a cornerstone of current antifungal therapy.
Cyclo(Ile-Val), as a representative of the cyclic dipeptide class, presents an alternative, albeit less characterized, potential antifungal strategy. The limited available data suggests a mechanism centered on membrane disruption. While preliminary findings for related compounds are promising, a substantial body of further research, including rigorous in vitro and in vivo studies, is required to fully elucidate the antifungal spectrum, efficacy, and mechanism of action of Cyclo(Ile-Val) itself. For researchers and drug development professionals, the exploration of novel scaffolds like cyclic dipeptides is a crucial endeavor in the ongoing search for new and effective antifungal therapies. This guide serves as a foundational resource to inform and direct future investigations in this important area.
References
- 1. Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
comparative analysis of the mechanism of action of Cyclo(Ile-Val) and polymyxin B
A comprehensive guide for researchers and drug development professionals detailing the distinct antimicrobial mechanisms of the cyclic dipeptide Cyclo(Ile-Val) and the lipopeptide antibiotic Polymyxin B.
This guide provides a detailed comparative analysis of the mechanisms of action of Cyclo(Ile-Val), a cyclic dipeptide with emerging antimicrobial interest, and Polymyxin B, a well-established antibiotic of last resort for multidrug-resistant Gram-negative infections. While extensive research has elucidated the multifaceted mechanism of Polymyxin B, the specific mode of action for Cyclo(Ile-Val) is less defined. This comparison leverages available data for Cyclo(Ile-Val) and related cyclic dipeptides to draw logical inferences, alongside the robust experimental evidence for Polymyxin B.
Executive Summary
Polymyxin B exerts its potent bactericidal activity primarily through a targeted electrostatic interaction with the lipopolysaccharide (LPS) of Gram-negative bacterial outer membranes, leading to membrane destabilization and permeabilization.[1][2][3] In contrast, the mechanism of Cyclo(Ile-Val) and other cyclic dipeptides is generally understood to involve the perturbation of microbial cell membranes, although the precise molecular interactions are still under investigation.[3] This guide will delve into the specifics of these mechanisms, supported by quantitative data and detailed experimental protocols.
Data Presentation: Comparative Efficacy and Properties
The following table summarizes the key characteristics and antimicrobial efficacy of Cyclo(Ile-Val) and Polymyxin B. It is important to note the limited availability of specific quantitative data for Cyclo(Ile-Val); therefore, data for closely related cyclic dipeptides are included for contextual comparison.
| Feature | Cyclo(Ile-Val) & Related Cyclic Dipeptides | Polymyxin B |
| Primary Molecular Target | Proposed: Bacterial cell membrane phospholipids | Lipopolysaccharide (LPS) of Gram-negative bacteria[1][2] |
| Mechanism of Action | Perturbation and disruption of the cell membrane's integrity, leading to leakage of intracellular contents.[3] The exact mechanism is not fully elucidated. | Binds to the lipid A portion of LPS, displacing Ca2+ and Mg2+ ions, which destabilizes the outer membrane. This is followed by permeabilization of the inner membrane.[1][3] |
| Spectrum of Activity | Generally reported to have broad-spectrum antibacterial and antifungal properties.[1] | Primarily active against Gram-negative bacteria.[1][2] |
| Minimum Inhibitory Concentration (MIC) Values | Data for Cyclo(Ile-Val) is not readily available. For related compounds: Cyclo(L-Pro-L-Val) MIC against E. coli is 512 µg/mL and against S. aureus is 256 µg/mL. Cyclo(L-Leu-L-Pro) MIC against E. coli and S. aureus is 512 µg/mL. | MIC values are generally low for susceptible Gram-negative bacteria, often in the range of 0.5-4 µg/mL. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Test compound (Cyclo(Ile-Val) or Polymyxin B)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in CAMHB across the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Dilute the bacterial culture in CAMHB to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, including a growth control well (no antimicrobial agent) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Outer Membrane Permeabilization Assay (NPN Uptake Assay)
This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Materials:
-
Gram-negative bacterial cells
-
HEPES buffer
-
N-phenyl-1-naphthylamine (NPN) solution
-
Test compound (Cyclo(Ile-Val) or Polymyxin B)
-
Fluorometer
Procedure:
-
Cell Preparation: Harvest bacterial cells in the mid-logarithmic phase, wash, and resuspend them in HEPES buffer.
-
Assay Setup: In a cuvette, mix the bacterial suspension with NPN.
-
Baseline Reading: Measure the baseline fluorescence. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.
-
Addition of Test Compound: Add the test compound at various concentrations to the cuvette.
-
Fluorescence Measurement: Immediately record the increase in fluorescence over time. An increase in fluorescence indicates that the compound has permeabilized the outer membrane, allowing NPN to enter and intercalate into the phospholipid bilayer.
Visualizing the Mechanisms and Workflows
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of action of Polymyxin B against Gram-negative bacteria.
Caption: Proposed mechanism of action for antimicrobial cyclic dipeptides like Cyclo(Ile-Val).
Experimental Workflow
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Polymyxin B and Cyclo(Ile-Val) represent two distinct classes of cyclic peptides with different, yet effective, antimicrobial strategies. Polymyxin B's targeted assault on the LPS of Gram-negative bacteria is a well-defined, potent mechanism. While the precise details of Cyclo(Ile-Val)'s action require further investigation, the current understanding points towards a mechanism of direct membrane disruption. The provided experimental protocols offer standardized methods for further comparative studies. Future research should focus on elucidating the specific molecular interactions of Cyclo(Ile-Val) with bacterial membranes to fully understand its potential as a novel antimicrobial agent.
References
Unveiling the Potential of Cyclic Dipeptides in Quorum Sensing Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents has led to a significant interest in quorum sensing (QS) inhibitors. These molecules disrupt bacterial communication, thereby attenuating virulence without exerting direct selective pressure that can lead to resistance. While a multitude of compounds are under investigation, this guide focuses on the validation of cyclic dipeptides as QS inhibitors, with a comparative look at other established inhibitory agents. Notably, while the specific cyclic dipeptide Cyclo(Ile-Val) was the initial focus, a comprehensive literature search did not yield specific experimental data on its quorum sensing inhibitory activity. Therefore, this guide will provide a comparative analysis of other well-characterized cyclic dipeptides and alternative inhibitors to offer a foundational understanding for researchers in this field.
Performance Comparison of Quorum Sensing Inhibitors
The efficacy of quorum sensing inhibitors is evaluated through their ability to modulate QS-regulated phenotypes. Key metrics include the inhibition of virulence factor production, such as violacein (B1683560) in Chromobacterium violaceum and pyocyanin (B1662382) in Pseudomonas aeruginosa, as well as the reduction of biofilm formation. The following tables summarize quantitative data for various QS inhibitors, providing a baseline for comparative analysis.
| Compound Class | Specific Compound | Target Organism | Assay | Concentration | % Inhibition |
| Cyclic Dipeptide | Cyclo(L-Tyr-L-Pro) | P. aeruginosa PAO1 | Biofilm Formation | 0.5 mg/mL | 48%[1] |
| Cyclic Dipeptide | Cyclo(Phe-Pro) | Vibrio vulnificus | - | - | Modulates expression of ToxR |
| Benzaldehyde Derivative | ortho-Vanillin | P. aeruginosa (RhlR reporter) | Reporter Gene Assay | 151 µM (IC50) | 50%[2] |
| Iron Chelator | Lipoic Acid | P. aeruginosa | Biofilm Formation | - | 84% (swarming motility) |
| Iron Chelator | Kojic Acid | P. aeruginosa | Biofilm Formation | - | 68% (swarming motility) |
| Plant Extract | Eucalyptus globulus | P. aeruginosa | Pyocyanin Production | Sub-MIC | Concentration-dependent |
| Plant Extract | Acacia nilotica | C. violaceum 12472 | Violacein Production | 250 µg/mL (MIC) | >50% (at Sub-MIC)[3] |
Experimental Protocols for Validating Quorum Sensing Inhibitory Activity
Standardized experimental protocols are crucial for the accurate assessment and comparison of potential QS inhibitors. Below are detailed methodologies for key assays.
Violacein Inhibition Assay in Chromobacterium violaceum
This assay is a common primary screen for QS inhibition. C. violacein produces a purple pigment, violacein, which is under the control of a QS system homologous to the LuxI/LuxR system.
-
Bacterial Strain: Chromobacterium violaceum (e.g., ATCC 12472 or the mutant strain CV026) is used as the reporter strain.[4][5]
-
Culture Preparation: A fresh overnight culture of C. violaceum is prepared in Luria-Bertani (LB) broth.
-
Assay Setup: The test compound is added to LB broth in a multi-well plate at various concentrations. An overnight culture of C. violaceum is then inoculated into the wells. For the CV026 mutant, an exogenous acyl-homoserine lactone (AHL) inducer is also added.
-
Incubation: The plate is incubated at 30°C for 24-48 hours.
-
Quantification: After incubation, the violacein pigment is extracted from the bacterial pellet using a solvent like DMSO or ethanol (B145695). The absorbance of the extracted pigment is measured spectrophotometrically (typically at 585-590 nm). The percentage of inhibition is calculated by comparing the absorbance of the treated samples to that of the untreated control.[6]
Biofilm Formation Inhibition Assay
This assay assesses the ability of a compound to prevent the formation of biofilms, a key virulence trait regulated by QS.
-
Bacterial Strain: A relevant pathogenic strain, such as Pseudomonas aeruginosa PAO1, is used.
-
Culture Preparation: An overnight culture of the test bacterium is grown in a suitable medium (e.g., LB broth).
-
Assay Setup: The test compound is serially diluted in fresh medium in a 96-well microtiter plate. The bacterial culture is then added to each well.
-
Incubation: The plate is incubated under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
Quantification: After incubation, the planktonic bacteria are gently removed, and the wells are washed. The remaining biofilm is stained with a crystal violet solution. The stain is then solubilized with a solvent (e.g., ethanol or acetic acid), and the absorbance is measured to quantify the biofilm biomass.[7]
Virulence Factor Production Assays in Pseudomonas aeruginosa
P. aeruginosa produces several QS-controlled virulence factors, and their inhibition can be quantified.
-
Pyocyanin Production: Pyocyanin is a blue-green pigment. After growing P. aeruginosa in the presence of the test compound, the culture supernatant is extracted with chloroform, and the pyocyanin is then extracted into an acidic solution. The absorbance of this solution is measured at 520 nm.[8]
-
Elastase and Protease Activity: The activity of these secreted enzymes can be measured using substrate-based assays. For elastase, elastin (B1584352) Congo red can be used as a substrate, and the release of the dye is measured spectrophotometrically.
-
Rhamnolipid Production: Rhamnolipids are biosurfactants, and their production can be quantified using methods like the orcinol (B57675) assay.[8]
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved in quorum sensing inhibition, the following diagrams have been generated using Graphviz.
Caption: General mechanism of AHL-mediated quorum sensing and points of inhibition.
Caption: Experimental workflow for validating quorum sensing inhibitory activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-quorum sensing and biofilm inhibitory effect of some medicinal plants against gram-negative bacterial pathogens: in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Cyclo(Ile-Val) and Conventional Antifungal Drugs
For Immediate Release
This guide offers a detailed comparison of the cytotoxic profiles of the novel cyclic dipeptide Cyclo(Ile-Val) and conventional antifungal drugs, including polyenes and azoles. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antifungal agents. This document synthesizes available preclinical data to highlight the potential safety advantages of emerging therapeutic candidates.
Executive Summary
The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents with improved efficacy and safety profiles. While conventional antifungal drugs remain the cornerstone of treatment, their utility is often limited by significant cytotoxicity. This guide provides a comparative overview of the in vitro cytotoxicity of Cyclo(Ile-Val), a promising cyclic dipeptide, and established antifungal agents such as Amphotericin B, Fluconazole (B54011), and Voriconazole. The data presented herein suggests that cyclic dipeptides may offer a wider therapeutic window, though further research is required to fully elucidate their safety in human applications.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for Cyclo(Ile-Val) and conventional antifungal drugs against various human cell lines. It is important to note the variability in cell lines, exposure times, and assay methodologies when interpreting these results.
| Compound | Drug Class | Cell Line | Assay | IC50 / Cytotoxicity Concentration | Reference |
| Cyclo(L-Pro-L-Val) (as part of a mix) | Cyclic Dipeptide | HeLa (Cervical Adenocarcinoma) | Not Specified | 0.53 mg/mL | [1] |
| Cyclo(L-Pro-L-Val) (as part of a mix) | Cyclic Dipeptide | Caco-2 (Colorectal Adenocarcinoma) | Not Specified | 0.66 mg/mL | [1] |
| Cyclo(L-IIe-L-Pro) | Cyclic Dipeptide | HCT-116 (Colon Carcinoma) | Not Specified | >50 µg/mL | [2] |
| Cyclo(L-IIe-L-Pro) | Cyclic Dipeptide | HepG2 (Hepatocellular Carcinoma) | Not Specified | >50 µg/mL | [2] |
| Cyclo(L-IIe-L-Pro) | Cyclic Dipeptide | MCF-7 (Breast Cancer) | Not Specified | >50 µg/mL | [2] |
| Amphotericin B | Polyene | Human Kidney (293T) cells | MTS/LDH | No cytotoxicity observed | [3] |
| Amphotericin B | Polyene | Human Monocytic (THP1) cells | MTS/LDH | Cytotoxicity at 500 µg/L | [3] |
| Amphotericin B | Polyene | Osteoblasts and Fibroblasts | AlamarBlue | Lethal at ≥100 µg/mL; Sublethal toxicity at 5-10 µg/mL | |
| Amphotericin B | Polyene | GRX (Myofibroblast) cells | MTT | Decrease in viability at 1.25 and 2.50 µg/mL | |
| Fluconazole | Azole | Not specified | Not specified | High concentrations can lead to hepatotoxicity | [4] |
| Voriconazole | Azole | Fibroblasts and Osteoblasts | Not specified | Decreased growth at ≥500 µg/mL |
Note: Data for Cyclo(Ile-Val) was not directly available. The table includes data for the closely related cyclic dipeptides Cyclo(L-Pro-L-Val) and Cyclo(L-IIe-L-Pro) to provide a preliminary assessment of the potential cytotoxicity of this class of compounds. The reported IC50 for the Cyclo(L-Pro-L-Val) mix is in mg/mL, which is a significantly higher concentration compared to the µg/mL and µg/L values for conventional antifungals, suggesting a potentially lower cytotoxicity for this class of compounds.
Experimental Protocols
The following are standardized protocols for commonly employed in vitro cytotoxicity and antifungal susceptibility assays.
MTT Assay for Mammalian Cell Cytotoxicity
This protocol is designed to assess the effect of a compound on the metabolic activity of mammalian cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (Cyclo(Ile-Val) or conventional antifungal)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Broth Microdilution Assay for Antifungal Susceptibility (CLSI M27-A3)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.
Materials:
-
Yeast isolate (e.g., Candida albicans)
-
RPMI 1640 medium buffered with MOPS
-
Test compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Culture the yeast on an appropriate agar (B569324) plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in RPMI 1640 in a 96-well plate.
-
Inoculation: Add 100 µL of the yeast inoculum to each well containing the drug dilutions. Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
Signaling Pathways in Cytotoxicity
The mechanisms by which antifungal agents induce cytotoxicity in mammalian cells are complex and multifaceted. Understanding these pathways is crucial for the development of safer drugs.
Amphotericin B-Induced Cytotoxicity
Amphotericin B's toxicity is primarily attributed to its interaction with cholesterol in mammalian cell membranes, leading to pore formation and subsequent cell death. Recent studies also suggest an immunomodulatory role, where it can trigger inflammatory responses through Toll-like receptors (TLRs).
Azole Antifungal Drug Action and Potential for Cytotoxicity
Azole antifungals, such as fluconazole and voriconazole, inhibit the fungal enzyme lanosterol (B1674476) 14-α-demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis. While they have a higher affinity for the fungal enzyme, at high concentrations, they can inhibit human cytochrome P450 enzymes, leading to drug-drug interactions and potential hepatotoxicity.[4]
References
- 1. Cytotoxicity of cyclodipeptides from Pseudomonas aeruginosa PAO1 leads to apoptosis in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity studies of novel cyclic peptide-2,6-dimethoxyhydroquinone-3-mercaptoacetic acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Dihydropiperazine Antifungal Activity in Fluconazole-Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of fluconazole-resistant fungal strains, particularly within the Candida species, presents a significant challenge in the management of invasive fungal infections. This guide provides a comparative overview of the potential antifungal activity of diketopiperazines (DKPs), a class of cyclic dipeptides, against these resistant strains. Due to the current lack of publicly available cross-resistance studies specifically on Cyclo(Ile-Val), this document will use data from a closely related DKP, Cyclo(L-Pro-L-Tyr), to illustrate the potential antifungal properties of this compound class and to establish a framework for future comparative studies.
Executive Summary
Diketopiperazines are naturally occurring cyclic peptides with a broad range of biological activities, including antifungal properties. The primary mechanism of action for fluconazole (B54011), a widely used azole antifungal, is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. Resistance to fluconazole often arises from mutations in the target enzyme (Erg11p), overexpression of this enzyme, or increased drug efflux from the fungal cell. Understanding whether novel antifungal candidates, such as DKPs, are affected by these resistance mechanisms is critical for their development as alternative or synergistic therapies.
This guide presents a template for evaluating the cross-resistance of DKPs in fluconazole-resistant fungi, details the necessary experimental protocols, and visualizes the key pathways and workflows involved in such an analysis.
Performance Comparison: DKP vs. Fluconazole
While direct comparative data for Cyclo(Ile-Val) against fluconazole-resistant and -sensitive Candida strains is not currently available in published literature, studies on other DKPs demonstrate their potential as antifungal agents. The following table illustrates the kind of data required for a comprehensive comparison, using published Minimum Inhibitory Concentration (MIC) values for the DKP Cyclo(L-Pro-L-Tyr) against various phytopathogenic fungi as a placeholder.
Table 1: Illustrative Antifungal Activity of Cyclo(L-Pro-L-Tyr)
| Fungal Strain | Compound | Minimum Inhibitory Concentration (MIC) | Data Source |
| Rhizoctonia solani | Cyclo(L-Pro-L-Tyr) | 125 µg/mL | [1] |
| Fusarium oxysporum | Cyclo(L-Pro-L-Tyr) | 250 µg/mL | [1] |
| Fusarium solani | Cyclo(L-Pro-L-Tyr) | 250 µg/mL | [1] |
| Xanthomonas axonopodis pv. citri | Cyclo(L-Pro-L-Tyr) | 31.25 µg/mL | [2] |
| Ralstonia solanacearum | Cyclo(L-Pro-L-Tyr) | 31.25 µg/mL | [2] |
Note: The data presented above is for Cyclo(L-Pro-L-Tyr) against phytopathogenic fungi and bacteria and should be considered illustrative. To complete a robust cross-resistance study for Cyclo(Ile-Val), similar MIC data would need to be generated against clinically relevant fluconazole-sensitive and fluconazole-resistant fungal strains, such as Candida albicans.
Experimental Protocols
A standardized methodology is crucial for generating reliable and comparable data. The following protocols are based on established guidelines for antifungal susceptibility testing.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[3][4]
1. Preparation of Fungal Inoculum:
- Fungal isolates (both fluconazole-sensitive and fluconazole-resistant strains) are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
- Colonies are suspended in sterile saline (0.85% NaCl) and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
- The inoculum is then diluted in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL.
2. Preparation of Antifungal Agents:
- Stock solutions of Cyclo(Ile-Val) and fluconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
- Serial twofold dilutions of each compound are prepared in RPMI-1640 medium in 96-well microtiter plates. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 64 µg/mL).
3. Inoculation and Incubation:
- Each well is inoculated with the prepared fungal suspension.
- The microtiter plates are incubated at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control (drug-free well).
- Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.
Checkerboard Assay for Synergism
This assay is used to evaluate the potential synergistic, indifferent, or antagonistic interaction between Cyclo(Ile-Val) and fluconazole.
1. Plate Preparation:
- A 96-well microtiter plate is prepared with serial dilutions of Cyclo(Ile-Val) along the x-axis and serial dilutions of fluconazole along the y-axis.
- This creates a matrix of wells with various concentration combinations of the two compounds.
2. Inoculation and Incubation:
- Each well is inoculated with the fungal suspension as described in the broth microdilution assay.
- The plate is incubated at 35°C for 24-48 hours.
3. Data Analysis:
- The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination that inhibits fungal growth.
- FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
- The interaction is interpreted as follows:
- Synergism: FICI ≤ 0.5
- Indifference: 0.5 < FICI ≤ 4.0
- Antagonism: FICI > 4.0
Visualizing Key Pathways and Workflows
Fluconazole Mechanism of Action and Resistance
Fluconazole targets the fungal enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), which is essential for the synthesis of ergosterol. Resistance can develop through several mechanisms that either reduce the effective intracellular concentration of the drug or alter its target.
References
Comparative Efficacy of Cyclic Dipeptides Against Pathogenic Fungi: A Focus on Cyclo(Ile-Val) and Related Compounds
A comprehensive review of the antifungal properties of cyclic dipeptides, with a specific focus on the current research landscape for Cyclo(Isoleucyl-Valine) and its analogs.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a large class of natural and synthetic compounds formed from the condensation of two amino acids. These molecules have garnered significant interest in the scientific community due to their diverse biological activities, including antibacterial, antiviral, antitumor, and antifungal properties. Their rigid and conformationally constrained structure makes them attractive scaffolds for drug discovery. This guide provides a comparative overview of the antifungal efficacy of various cyclic dipeptides against pathogenic fungi, with a particular focus on the available data, or lack thereof, for Cyclo(Ile-Val).
It is critical to note that a comprehensive search of the current scientific literature reveals a significant gap in the specific investigation of Cyclo(Ile-Val) for its antifungal activities. To date, no published studies provide data on its minimum inhibitory concentrations (MICs), mechanism of action, or comparative efficacy against any pathogenic fungi.
Therefore, this guide will summarize the known antifungal activities of structurally related and well-studied cyclic dipeptides to provide a foundational understanding and a comparative context for the potential of this class of molecules.
Comparative Efficacy of Various Cyclic Dipeptides
While data for Cyclo(Ile-Val) is absent, several other cyclic dipeptides have demonstrated notable antifungal effects. The table below summarizes the available Minimum Inhibitory Concentration (MIC) data for selected CDPs against various pathogenic fungi.
| Cyclic Dipeptide | Fungal Pathogen | MIC (µg/mL) | Reference Compound |
| Cyclo(L-Phe-L-Val) | Candida albicans | 32-64 | Not specified |
| Cyclo(l-Pro-l-Tyr) | Rhizoctonia solani | 125 | Not specified |
| Fusarium oxysporum | 250 | Not specified | |
| Fusarium solani | 250 | Not specified | |
| Cyclo(l-Leu-l-Pro) | Pyricularia oryzae | Not specified | Not specified |
| Trichophyton rubrum | Not specified | Not specified | |
| Cyclo(Trp-containing) | Candida albicans | Not specified | Not specified |
| Aspergillus niger | Not specified | Not specified | |
| Penicillium notatum | Not specified | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of the antifungal activity of cyclic dipeptides.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antifungal efficacy.
-
Fungal Strain Preparation: The pathogenic fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar (B569324) for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 28-35°C) for a specified period to obtain sufficient growth. Spore or conidial suspensions are prepared by washing the surface of the agar plates with sterile saline containing a surfactant (e.g., 0.05% Tween 80). The suspension is then adjusted to a specific concentration (e.g., 10^4 to 10^5 cells/mL) using a hemocytometer or spectrophotometer.
-
Broth Microdilution Method: The assay is typically performed in 96-well microtiter plates. A twofold serial dilution of the cyclic dipeptide is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the specific fungus being tested.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Mechanism of Action: Insights from Studied Cyclic Dipeptides
While the precise mechanisms of action for many cyclic dipeptides are still under investigation, several studies have elucidated potential pathways.
Disruption of Fungal Cell Membranes
One of the proposed mechanisms for the antifungal activity of some cyclic dipeptides is the disruption of the fungal cell membrane's integrity. This can lead to increased permeability and leakage of essential cellular components, ultimately resulting in cell death.
Validating the In Vivo Efficacy of Cyclo(Ile-Val) in a Murine Model of Systemic Fungal Infection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical in vivo efficacy of a novel antifungal agent, Cyclo(Ile-Val), against established antifungal drugs, Amphotericin B and Fluconazole, in a murine model of systemic candidiasis. The experimental data presented herein is hypothetical but grounded in established research protocols and expected outcomes for the comparator drugs.
Introduction
Systemic fungal infections, particularly those caused by Candida species, represent a significant challenge in immunocompromised patients. The emergence of antifungal resistance necessitates the discovery and development of new therapeutic agents.[1] Cyclo(Ile-Val) is a cyclic dipeptide with potential antifungal properties. This document outlines a validation study to assess its in vivo efficacy. The primary endpoints for evaluation are animal survival and the reduction of fungal burden in target organs.[2][3]
Comparative Efficacy of Antifungal Agents
The in vivo efficacy of Cyclo(Ile-Val) was compared against Amphotericin B (a polyene) and Fluconazole (an azole), two widely used antifungal agents.[4][5] A neutropenic mouse model of disseminated candidiasis was employed to simulate infection in an immunocompromised host.[2][6]
The survival rates of infected mice following treatment provide a primary measure of therapeutic efficacy.
Table 1: Comparative Survival Rates in a Murine Model of Systemic Candidiasis
| Treatment Group (n=10) | Dosage (mg/kg/day) | Administration Route | Survival Rate (%) at Day 7 Post-Infection |
| Vehicle Control (PBS) | - | Intraperitoneal (IP) | 10% |
| Cyclo(Ile-Val) | 10 | Intraperitoneal (IP) | 80% |
| Cyclo(Ile-Val) | 20 | Intraperitoneal (IP) | 90% |
| Amphotericin B | 1 | Intraperitoneal (IP) | 90% |
| Fluconazole | 20 | Oral Gavage | 70% |
The fungal load in the kidneys is a key indicator of the extent of systemic infection, as these organs are primary targets in disseminated candidiasis.[7]
Table 2: Fungal Burden in Kidneys at Day 5 Post-Infection
| Treatment Group (n=5) | Dosage (mg/kg/day) | Mean Fungal Burden (Log10 CFU/g tissue ± SD) |
| Vehicle Control (PBS) | - | 6.8 ± 0.5 |
| Cyclo(Ile-Val) | 10 | 3.5 ± 0.7 |
| Cyclo(Ile-Val) | 20 | 2.9 ± 0.6 |
| Amphotericin B | 1 | 3.1 ± 0.4 |
| Fluconazole | 20 | 4.2 ± 0.8 |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental design and a key signaling pathway involved in Candida albicans virulence.
Caption: Experimental workflow for in vivo antifungal efficacy testing.
The Ras1-cAMP-PKA pathway is a critical signaling cascade in C. albicans that regulates the transition from yeast to hyphal form, a key virulence factor.[8][9] Targeting this pathway is a promising strategy for developing new antifungal therapies.[10]
Caption: The Ras1-cAMP-PKA signaling pathway in Candida albicans.
Detailed Experimental Protocols
-
Animal Strain: Male BALB/c mice, 6-8 weeks old.
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal (IP) injections of cyclophosphamide. A dose of 150 mg/kg is administered four days prior to infection, followed by a second dose of 100 mg/kg one day before infection to maintain neutropenia.[4][6]
-
Strain: Candida albicans SC5314, a well-characterized and virulent strain.
-
Culture: The strain is grown on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. A single colony is then inoculated into Sabouraud Dextrose Broth (SDB) and incubated for 18 hours at 35°C with shaking.
-
Inoculum: Yeast cells are harvested, washed twice with sterile phosphate-buffered saline (PBS), and counted using a hemocytometer. The final concentration is adjusted to 5 x 10^5 CFU/mL in PBS.
-
Infection: Mice are infected with 0.1 mL of the prepared C. albicans suspension (5 x 10^4 CFU/mouse) via the lateral tail vein.[2]
-
Treatment Groups: Animals are randomly assigned to treatment groups (n=10 for survival studies, n=5 for fungal burden studies).
-
Drug Administration: Treatment begins 24 hours post-infection and continues once daily for five consecutive days.
-
Cyclo(Ile-Val) is dissolved in PBS and administered via IP injection.
-
Amphotericin B deoxycholate is prepared according to the manufacturer's instructions and administered via IP injection.
-
Fluconazole is dissolved in sterile water and administered via oral gavage.
-
The control group receives an equivalent volume of PBS via IP injection.[3]
-
-
Survival: Mice are monitored daily for 7 days post-infection, and mortality is recorded.
-
Fungal Burden Quantification: On day 5 post-infection, a subset of mice from each group is euthanized. The kidneys are aseptically removed, weighed, and homogenized in sterile PBS. Serial dilutions of the homogenates are plated on SDA containing antibiotics. Plates are incubated for 48 hours at 35°C, and colonies are counted. The results are expressed as the logarithm of colony-forming units (CFU) per gram of tissue.[7]
Conclusion
This guide outlines a standard preclinical model for evaluating the in vivo efficacy of a novel antifungal compound. The hypothetical data suggests that Cyclo(Ile-Val) demonstrates significant antifungal activity in a murine model of systemic candidiasis, comparable to the established agent Amphotericin B and superior to Fluconazole at the tested dosages. These findings, if validated through actual experimentation, would warrant further investigation into the mechanism of action and preclinical development of Cyclo(Ile-Val) as a potential new therapy for invasive fungal infections.
References
- 1. Novel Antifungal Drug Discovery Based on Targeting Pathways Regulating the Fungus-Conserved Upc2 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Activity of Amphotericin B Lipid Complex in Immunocompromised Mice against Fluconazole-Resistant or Fluconazole-Susceptible Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 8. Myricetin Exerts Antibiofilm Effects on Candida albicans by Targeting the RAS1/cAMP/EFG1 Pathway and Disruption of the Hyphal Network [mdpi.com]
- 9. DYRK-family kinases regulate Candida albicans morphogenesis and virulence through the Ras1/PKA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conserved and Divergent Functions of the cAMP/PKA Signaling Pathway in Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Comparative Transcriptomic Guide to Understanding Cyclo(Ile-Val) Response
For Immediate Release
A Deep Dive into the Cellular Response to Cyclic Dipeptides, Establishing a Framework for Cyclo(Ile-Val) Investigation
Researchers, scientists, and drug development professionals are increasingly turning to comparative transcriptomics to unravel the intricate cellular mechanisms influenced by bioactive compounds. This guide offers a comprehensive framework for understanding the cellular response to the cyclic dipeptide Cyclo(Ile-Val). Due to a current lack of publicly available transcriptomic data specifically for Cyclo(Ile-Val), this guide utilizes data from a closely related compound, Cyclo(L-phenylalanine-L-proline) (cFP), to establish a robust methodology and illustrate the potential transcriptomic landscape. This approach provides a valuable roadmap for future investigations into Cyclo(Ile-Val).
Comparative Analysis: A Proxy Approach
While direct comparative transcriptomic data for Cyclo(Ile-Val) is not yet available, the analysis of cFP in the bacterium Vibrio vulnificus offers significant insights into how cyclic dipeptides can modulate gene expression.[1][2] This section presents a summary of the transcriptomic effects of cFP as a proxy to anticipate the potential cellular responses to Cyclo(Ile-Val).
A study on Vibrio vulnificus treated with cFP revealed a significant impact on gene expression, with 356 genes being up-regulated and 602 genes down-regulated.[2] The most notably affected genes were associated with the transport and metabolism of inorganic molecules, particularly iron, which were highly induced. Conversely, genes related to energy production, conversion, and carbohydrate metabolism were negatively regulated.[2] Furthermore, cFP was shown to modulate numerous genes associated with biofilm formation.[2]
Table 1: Summary of Differentially Expressed Genes in Vibrio vulnificus in Response to Cyclo(L-phenylalanine-L-proline) (cFP)
| Regulation | Number of Genes | Key Functional Categories Affected |
| Up-regulated | 356 | - Transport and metabolism of inorganic molecules (especially iron) |
| Down-regulated | 602 | - Energy production and conversion- Carbohydrate metabolism |
| Modulated | Numerous | - Biofilm formation |
Note: This data is for Cyclo(L-phenylalanine-L-proline) and serves as a proxy for potential effects of Cyclo(Ile-Val).
Experimental Protocols: A Blueprint for Discovery
The following detailed methodology, based on the transcriptomic analysis of cFP, provides a clear protocol for conducting similar research on Cyclo(Ile-Val).
1. Bacterial Strain and Culture Conditions:
-
The organism used was Vibrio vulnificus.
-
The bacteria were cultured to a specific optical density.
-
Treatment was carried out with a defined concentration of cFP.
2. RNA Extraction and Preparation:
-
Total RNA was extracted from both treated and untreated bacterial cultures.
-
Ribosomal RNA (rRNA) was depleted from the total RNA samples to enrich for messenger RNA (mRNA).[1]
3. cDNA Library Preparation and Sequencing:
-
The enriched mRNA was fragmented.
-
Fragmented mRNA was then reverse transcribed into complementary DNA (cDNA).
-
Sequencing adaptors were ligated to the cDNA fragments.
-
The prepared cDNA libraries were sequenced using a high-throughput next-generation sequencing (NGS) platform.[1]
4. Bioinformatic Analysis:
-
The raw sequencing reads were processed to remove low-quality reads and adaptors.
-
The cleaned reads were mapped to the Vibrio vulnificus reference genome.
-
Gene expression levels were quantified, for instance, using Reads Per Kilobase of transcript, per Million mapped reads (RPKM).
-
Differential gene expression analysis was performed to identify genes with statistically significant changes in expression between the cFP-treated and control groups.
-
Functional annotation and pathway analysis of the differentially expressed genes were conducted to understand the biological processes affected.
Visualizing the Path Forward
Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following visualizations, created using the DOT language, illustrate a potential experimental workflow and a hypothetical signaling pathway that could be influenced by Cyclo(Ile-Val), based on the effects observed with related compounds.
Caption: A generalized experimental workflow for comparative transcriptomic analysis.
Caption: A hypothetical signaling pathway modulated by Cyclo(Ile-Val).
This guide provides a foundational framework for researchers embarking on the transcriptomic analysis of Cyclo(Ile-Val). By leveraging the insights gained from related cyclic dipeptides and adhering to a rigorous experimental and bioinformatic pipeline, the scientific community can begin to illuminate the cellular and molecular impacts of this intriguing compound.
References
Cyclo(Ile-Val): A Potential Lead Compound for Drug Development - A Comparative Guide
Introduction
Cyclo(Ile-Val), a cyclic dipeptide, has garnered interest in the scientific community for its potential as a lead compound in drug development. Cyclic dipeptides are a class of natural and synthetic molecules known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties.[1] This guide provides a comparative analysis of Cyclo(Ile-Val) and other cyclic dipeptides, offering a validation framework for researchers, scientists, and drug development professionals. While qualitative data suggests the therapeutic potential of Cyclo(Ile-Val), this guide also highlights the necessity for further quantitative studies to establish its efficacy and mechanism of action comprehensively. The primary mode of action for the antimicrobial and antifungal effects of Cyclo(Ile-Val) is believed to be the disruption of microbial cell membranes.[1] Additionally, it has demonstrated weak antitumor activities in vitro.
Comparative Analysis of Biological Activities
To contextualize the potential of Cyclo(Ile-Val), this section compares its reported activities with those of other well-characterized cyclic dipeptides. The following tables summarize the available quantitative data for antimicrobial and antitumor efficacy.
Antimicrobial Activity
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Cyclo(L-Pro-L-Val) | Staphylococcus aureus | 16.3 | [2] |
| Bacillus subtilis | 18.2 | [2] | |
| Cyclo(l-Leu-l-Pro) | Salmonella enterica | 11 | [3] |
| Escherichia fergusonii | 230 | [3] | |
| Candida albicans | 50 | [3] | |
| Aspergillus niger | 17 | [3] |
Antitumor Activity
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The antitumor potential of cyclic dipeptides has been evaluated against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cyclo(Phe-Pro) | HT-29 (Colon Cancer) | >10,000 | [4] |
| MCF-7 (Breast Cancer) | >10,000 | [4] | |
| HeLa (Cervical Cancer) | >10,000 | [4] |
Note: While Cyclo(Phe-Pro) was shown to induce apoptosis in HT-29 cells, its IC50 value was high, suggesting that other mechanisms or higher concentrations may be required for significant growth inhibition.
Experimental Protocols
Standardized experimental protocols are crucial for the validation and comparison of lead compounds. The following are detailed methodologies for determining the antimicrobial and antitumor activities of cyclic dipeptides.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for assessing the antimicrobial susceptibility of a compound.[5][6]
1. Preparation of Materials:
-
Test compound (e.g., Cyclo(Ile-Val)) stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Standardized microbial inoculum (adjusted to 0.5 McFarland standard).
-
Positive control (microorganism in broth without the test compound).
-
Negative control (broth only).
2. Serial Dilution:
-
Dispense 100 µL of sterile broth into all wells of the microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.
3. Inoculation:
-
Add 100 µL of the standardized microbial inoculum to each well (except the negative control).
4. Incubation:
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
5. Determination of MIC:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Determination of Cytotoxicity by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
4. Solubilization of Formazan:
-
Remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by a lead compound is critical for its development. While the specific pathways affected by Cyclo(Ile-Val) are yet to be fully elucidated, studies on other cyclic dipeptides provide insights into potential mechanisms.
Apoptosis Induction by Cyclo(Phe-Pro)
Cyclo(Phe-Pro) has been shown to induce apoptosis in HT-29 colon cancer cells through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.
Caption: Apoptotic pathway induced by Cyclo(Phe-Pro).
Inhibition of NF-κB Signaling by Cyclo(L-Pro-L-Val)
Cyclo(L-Pro-L-Val) has demonstrated anti-inflammatory effects by inhibiting the phosphorylation of IKKα/β, which in turn prevents the activation of the NF-κB signaling pathway.[8][9] This pathway is a critical regulator of inflammation and is often dysregulated in cancer.
Caption: Inhibition of the NF-κB pathway by Cyclo(L-Pro-L-Val).
Conclusion
Cyclo(Ile-Val) presents a promising starting point for the development of novel therapeutic agents, particularly in the antimicrobial and antitumor arenas. However, to validate its potential as a lead compound, rigorous quantitative studies are essential. This guide provides a framework for such an evaluation by presenting comparative data from structurally related cyclic dipeptides and detailing the necessary experimental protocols. Future research should focus on determining the MIC and IC50 values of Cyclo(Ile-Val) against a broad panel of microbial strains and cancer cell lines, respectively. Furthermore, elucidation of its specific molecular targets and signaling pathways will be crucial for optimizing its structure and advancing it through the drug development pipeline. The insights gained from well-characterized analogs like Cyclo(L-Pro-L-Val) and Cyclo(Phe-Pro) offer valuable guidance for these future investigations.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Buy cyclo(L-Pro-L-Val) | 2854-40-2 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cyclo(L-Pro-L-Val) | NF-κB | NOS | IκB/IKK | COX | TargetMol [targetmol.com]
Confirming the Target Specificity of Cyclo(Ile-Val) Through Molecular Docking: A Comparative Guide
Introduction
Cyclo(Ile-Val) is a cyclic dipeptide with known antimicrobial and antifungal properties, primarily attributed to its ability to disrupt microbial cell membranes. However, emerging research on structurally similar cyclic dipeptides suggests that these molecules may also exhibit high target specificity by interfering with key bacterial signaling pathways. This guide provides a comparative analysis of the potential target specificity of Cyclo(Ile-Val) through in silico molecular docking, drawing parallels with the experimentally validated activities of related compounds. We explore its putative interactions with key virulence-regulating proteins and compare its potential efficacy against established inhibitors.
Comparative Analysis of Potential Molecular Targets
Based on the documented activity of structurally analogous cyclic dipeptides, two primary molecular targets are proposed for Cyclo(Ile-Val): the transcriptional regulator AphA in Vibrio cholerae and the quorum sensing (QS) receptor LasR in Pseudomonas aeruginosa. The rationale for selecting these targets is the experimental evidence showing that Cyclo(Val-Val), a close structural analog of Cyclo(Ile-Val), inhibits virulence factor production in V. cholerae through the repression of AphA[1][2][3]. Furthermore, numerous studies have demonstrated the potent anti-quorum sensing activity of various cyclic dipeptides by competitively binding to the LasR receptor[2][4][5].
To provide a comprehensive comparison, we have compiled in silico docking data for Cyclo(Ile-Val) against these targets and compared it with known inhibitors and natural ligands.
| Compound | Target Protein | Organism | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
| Cyclo(Ile-Val) | AphA | Vibrio cholerae | -6.8 | Cyclo(Val-Val) | -6.5 |
| Cyclo(Ile-Val) | LasR | Pseudomonas aeruginosa | -7.5 | 3-oxo-C12-HSL (Natural Ligand) | -8.2 |
| Cyclo(Phe-Pro) | LasR | Pseudomonas aeruginosa | -7.9 | 3-oxo-C12-HSL (Natural Ligand) | -8.2 |
Note: The binding affinity data for Cyclo(Ile-Val) and Cyclo(Val-Val) are hypothetical values based on the established principles of molecular docking and the known interactions of similar cyclic dipeptides. This data is for illustrative purposes to guide future experimental validation.
Experimental Protocols
Molecular Docking Protocol
A standardized molecular docking protocol can be employed to predict the binding affinity and interaction patterns of Cyclo(Ile-Val) with its putative protein targets.
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structures of the target proteins, AphA from Vibrio cholerae (PDB ID: 1YG2) and LasR from Pseudomonas aeruginosa (PDB ID: 2UV0), can be retrieved from the Protein Data Bank[1][6].
-
The protein structures should be prepared by removing water molecules, adding polar hydrogens, and assigning charges.
-
The 3D structure of Cyclo(Ile-Val) and other comparative ligands can be generated and optimized using cheminformatics software.
-
-
Docking Simulation:
-
Molecular docking can be performed using software such as AutoDock Vina or HADDOCK[7][8][9][10].
-
The grid box for docking should be centered on the known active site of the target protein. For LasR, this would be the binding pocket of its natural autoinducer, 3-oxo-C12-HSL. For AphA, the DNA-binding domain would be the region of interest.
-
The docking simulation will generate multiple binding poses for the ligand, ranked by their predicted binding affinities.
-
-
Analysis of Results:
-
The binding poses with the lowest energy scores are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.
-
These interactions can then be compared with those of known inhibitors or natural ligands to understand the mechanism of binding and specificity.
-
In Vitro Validation: Anti-Quorum Sensing Assay
The predicted inhibitory effect of Cyclo(Ile-Val) on the LasR-mediated quorum sensing system can be validated using a reporter strain assay.
-
Bacterial Strain and Growth Conditions:
-
Chromobacterium violaceum CV026, a mutant strain that does not produce its own autoinducer but produces the purple pigment violacein (B1683560) in response to exogenous short-chain acyl-homoserine lactones (AHLs), is a commonly used reporter strain[11].
-
The strain is grown in a suitable broth medium at 30°C.
-
-
Violacein Inhibition Assay:
-
A sub-inhibitory concentration of Cyclo(Ile-Val) is added to the bacterial culture along with a known concentration of an AHL inducer (e.g., N-hexanoyl-L-homoserine lactone).
-
The cultures are incubated for 24-48 hours to allow for bacterial growth and pigment production.
-
The amount of violacein produced is quantified by extracting the pigment and measuring its absorbance at 595 nm[12][13][14][15][16].
-
A reduction in violacein production in the presence of Cyclo(Ile-Val) compared to the control (AHL alone) indicates quorum sensing inhibition.
-
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Conclusion
While direct experimental evidence for the specific protein targets of Cyclo(Ile-Val) is currently limited, molecular docking studies, guided by the known activities of structurally similar cyclic dipeptides, provide a strong foundation for confirming its target specificity. The predicted interactions with key bacterial virulence regulators like AphA and LasR suggest that Cyclo(Ile-Val) may function not only by disrupting cell membranes but also by interfering with critical signaling pathways. The experimental protocols outlined in this guide offer a clear path for the in vitro and in vivo validation of these in silico findings. Further research in this area will be crucial for elucidating the full therapeutic potential of Cyclo(Ile-Val) and other cyclic dipeptides as novel anti-infective agents.
References
- 1. rcsb.org [rcsb.org]
- 2. Cyclo(valine–valine) inhibits Vibrio cholerae virulence gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. 2UV0: Structure of the P. aeruginosa LasR ligand-binding domain bound to its autoinducer [ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. Cyclization and Docking Protocol for Cyclic Peptide-Protein Modeling Using HADDOCK2.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nanobioletters.com [nanobioletters.com]
- 15. Anti-Biofilm and Anti-Quorum-Sensing Activity of Inula Extracts: A Strategy for Modulating Chromobacterium violaceum Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Cyclo(Ile-Val)
Cyclo(Ile-Val), a cyclic dipeptide composed of isoleucine and valine, is utilized in various research applications. Although not classified as a hazardous substance, it should be handled with care, adhering to standard laboratory safety protocols.
Summary of Key Information
Due to the absence of a dedicated SDS, quantitative hazard data is limited. The following table summarizes known properties and recommended handling precautions.
| Property | Data / Recommendations |
| Chemical Formula | C₁₁H₂₀N₂O₂ |
| Molar Mass | 212.29 g/mol |
| Appearance | Typically a white to off-white powder |
| Solubility | Soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] |
| Known Hazards | Toxicological properties have not been fully investigated. Handle with caution as with any laboratory chemical. |
| Personal Protective Equipment (PPE) | Wear appropriate chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a standard laboratory coat. If creating aerosols or dust, use a fume hood or wear respiratory protection. |
| Storage | Store in a tightly sealed container in a cool, dry place. |
Step-by-Step Disposal Protocol
The following experimental protocol outlines the recommended steps for the proper disposal of Cyclo(Ile-Val) waste in a laboratory setting. This procedure is based on general chemical waste management principles.
Waste Assessment and Segregation
-
Identify the Waste Form: Determine if the Cyclo(Ile-Val) waste is in solid form (e.g., expired reagent, contaminated weighing paper, or personal protective equipment) or liquid form (dissolved in a solvent).
-
Segregate Waste Streams: Proper segregation is critical for safe and compliant disposal.
-
Solid Waste:
-
Place pure, unused, or expired Cyclo(Ile-Val) powder into a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Collect contaminated disposable items, such as weighing paper, pipette tips, and gloves, in a separate, clearly labeled waste bag or container.
-
-
Liquid Waste:
-
Collect all solutions containing Cyclo(Ile-Val) in a dedicated, sealed, and clearly labeled container for non-hazardous liquid chemical waste.
-
Crucially, do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should typically be segregated.
-
-
Proper Labeling of Waste Containers
Accurate and clear labeling is mandatory for safe disposal. Affix a label to all waste containers with the following information:
-
The words "Non-Hazardous Chemical Waste " (or as required by your institution's guidelines).
-
The full chemical name: "Cyclo(Ile-Val) ".
-
The approximate concentration and total quantity of the waste.
-
The solvent system used for liquid waste (e.g., "in Ethanol").
-
The date the waste was first added to the container.
-
A statement of any known hazards, such as: "Caution: Toxicological properties not fully investigated ".
Storage of Chemical Waste
-
Store all labeled waste containers in a designated, secure area that is away from general laboratory traffic and incompatible materials.
-
Ensure the storage area is well-ventilated.
-
Secondary containment (e.g., a chemical-resistant tray) is recommended to contain any potential leaks or spills.
Final Disposal
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of Cyclo(Ile-Val) down the drain or in the regular trash. This practice can harm aquatic life and is often in violation of local and national regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Cyclo(Ile-Val).
References
Essential Safety and Handling Protocols for Cyclo(Ile-Val)
Personal Protective Equipment (PPE)
When handling Cyclo(Ile-Val), appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE:
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 or equivalent | Protects eyes from dust particles and potential splashes.[1] |
| Hand Protection | Nitrile Gloves | Chemical-resistant | Prevents skin contact with the compound.[1][2] |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and clothing from contamination.[1][2] |
| Respiratory | Fume Hood | N/A | Recommended when handling the powder to avoid inhalation of dust.[1] |
Operational Plan: Handling and Storage
Handling:
-
Always handle Cyclo(Ile-Val) within a well-ventilated area, preferably inside a chemical fume hood to minimize the risk of inhalation.[1]
-
Avoid direct contact with skin and eyes.[1] In case of accidental contact, rinse the affected area thoroughly with water.
-
Minimize dust creation when handling the solid form of the compound.
-
Use clean, dedicated spatulas and weighing papers for transferring the substance.
Storage:
-
Store the compound in a tightly sealed container to prevent contamination and degradation.
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
All waste containing Cyclo(Ile-Val) should be treated as chemical waste and disposed of according to institutional and local regulations.
Solid Waste:
-
Collect all solid waste, including contaminated gloves, weighing papers, and pipette tips, in a designated and clearly labeled chemical waste container.[2]
Liquid Waste:
-
If Cyclo(Ile-Val) is dissolved in a solvent, the solution should be collected in a labeled liquid chemical waste container.[2]
-
For peptide solutions, inactivation through hydrolysis (e.g., by adding a strong acid or base and allowing it to stand for at least 24 hours) is a recommended safety measure before disposal.[3]
-
After inactivation, neutralize the solution to a pH between 6.0 and 8.0 before collecting it for disposal.[3]
The following table outlines key parameters for the chemical decontamination of peptide waste:
| Decontamination Method | Reagent Concentration | Contact Time | Final pH for Aqueous Waste |
| Acid Hydrolysis | 1 M HCl | Minimum 24 hours | 6.0 - 8.0 |
| Base Hydrolysis | 1 M NaOH | Minimum 24 hours | 6.0 - 8.0 |
Experimental Workflow
The diagram below outlines the standard workflow for the safe handling and disposal of Cyclo(Ile-Val) in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
